5-Isopropylisoxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-propan-2-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)3-8-11-6/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXLYLUGOXIJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564027 | |
| Record name | 5-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134541-05-2 | |
| Record name | 5-(1-Methylethyl)-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134541-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 5-isopropylisoxazole-4-carboxylic acid
An In-depth Technical Guide: Synthesis and Characterization of 5-isopropylisoxazole-4-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound and the analytical methods for its structural confirmation and purity assessment. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed experimental protocols grounded in established chemical principles.
Introduction and Strategic Overview
The isoxazole ring is a privileged structure in modern drug discovery. The synthesis of specifically substituted isoxazoles, such as this compound, is a key step in the development of novel therapeutic agents. The strategic approach outlined herein involves a two-step synthesis commencing from readily available starting materials. This method is adapted from established procedures for analogous 5-alkylisoxazole-4-carboxylates, ensuring a high probability of success and purity.[3][4]
The core logic is to first construct the ethyl ester of the target molecule, which is generally more straightforward to synthesize and purify than the direct synthesis of the carboxylic acid. This stable intermediate is then quantitatively hydrolyzed to yield the final product. Each step is designed to be monitored and validated, ensuring the integrity of the final compound.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is efficiently achieved via a two-stage process: (1) Formation of the ester intermediate, ethyl 5-isopropylisoxazole-4-carboxylate, and (2) Subsequent hydrolysis to the target carboxylic acid.
Caption: Synthetic workflow for this compound.
Stage 1: Synthesis of Ethyl 5-isopropylisoxazole-4-carboxylate
Causality and Expertise: The synthesis begins with the formation of an ethoxymethylene intermediate from an isopropyl-substituted β-ketoester. This intermediate is crucial as it provides the necessary electrophilic centers for cyclization. Reacting ethyl 3-oxo-4-methylpentanoate with triethyl orthoformate in the presence of acetic anhydride is a classic and highly effective method for this transformation.[3][4] The subsequent cyclization with hydroxylamine proceeds via nucleophilic attack on the ethoxymethylene carbon, followed by intramolecular condensation to form the stable isoxazole ring. The choice of reaction conditions is critical to favor the formation of the desired 5-substituted isomer over the 3-substituted one.
Detailed Experimental Protocol:
-
Formation of the Ethoxymethylene Intermediate:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine ethyl 3-oxo-4-methylpentanoate (1 eq.), triethyl orthoformate (1.2 eq.), and acetic anhydride (1.5 eq.).
-
Heat the mixture to 110-120 °C and maintain for 4-6 hours, allowing for the distillation of ethyl acetate byproduct.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.
-
Remove the excess volatile reagents under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate, which can often be used in the next step without further purification.
-
-
Cyclization Reaction:
-
Dissolve the crude intermediate in a suitable solvent, such as ethanol.
-
Prepare a solution of hydroxylamine hydrochloride (1.1 eq.) and a base like sodium acetate (1.2 eq.) in water or ethanol.
-
Cool the solution of the intermediate to 0-5 °C in an ice bath.
-
Add the hydroxylamine solution dropwise to the cooled, stirring solution of the intermediate, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the solvent under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 5-isopropylisoxazole-4-carboxylate.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
-
Stage 2: Hydrolysis to this compound
Causality and Expertise: The conversion of the stable ethyl ester to the final carboxylic acid is achieved through hydrolysis. Acid-catalyzed hydrolysis is a robust method for this transformation.[3] A mixture of a strong mineral acid like HCl and an organic acid like acetic acid provides an effective medium to ensure complete reaction.[3] The reaction is typically performed under reflux to drive it to completion. The final product, being an acid, can be purified by precipitation upon adjusting the pH of the aqueous solution after work-up.
Detailed Experimental Protocol:
-
Hydrolysis Reaction:
-
In a round-bottom flask, dissolve the purified ethyl 5-isopropylisoxazole-4-carboxylate (1 eq.) in a 2:1 mixture of acetic acid and concentrated hydrochloric acid.[3]
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting ester is no longer detectable.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.
-
A precipitate of the crude carboxylic acid should form. If not, adjust the pH to ~2-3 with a saturated sodium bicarbonate solution to induce precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound as a crystalline solid.
-
Dry the final product under vacuum.
-
Characterization and Data Analysis
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system to ensure the final product meets the required specifications.
Caption: Analytical workflow for product characterization.
Expected Analytical Data
The following table summarizes the expected characterization data for this compound (Molecular Formula: C₇H₉NO₃, Molecular Weight: 169.15 g/mol ).
| Technique | Expected Observations | Rationale/Interpretation |
| Melting Point | Sharp range | A sharp melting point indicates high purity of the crystalline solid. |
| FT-IR | ~2500-3300 cm⁻¹ (very broad)~1700-1725 cm⁻¹ (strong, sharp)~1600 cm⁻¹ (C=N stretch)~1200-1300 cm⁻¹ (C-O stretch) | Characteristic O-H stretch of a hydrogen-bonded carboxylic acid.[5][6][7]Characteristic C=O stretch of the carboxyl group.[5][7]Isoxazole ring vibrations.C-O single bond stretch. |
| ¹H NMR | δ ~12-13 ppm (s, 1H, broad)δ ~8.5-9.0 ppm (s, 1H)δ ~3.0-3.5 ppm (septet, 1H)δ ~1.3-1.5 ppm (d, 6H) | Acidic proton of the -COOH group.[5]Proton on the isoxazole ring (C3-H).Methine proton (-CH) of the isopropyl group.Methyl protons (-CH₃) of the isopropyl group. |
| ¹³C NMR | δ ~165-175 ppmδ ~160-170 ppmδ ~105-115 ppmδ ~25-30 ppmδ ~20-25 ppm | Carbonyl carbon (-COOH).[5]Isoxazole ring carbons (C5 and C4).Isoxazole ring carbon (C3).Methine carbon (-CH) of the isopropyl group.Methyl carbons (-CH₃) of the isopropyl group. |
| Mass Spec. (EI) | m/z = 169 [M]⁺m/z = 154 [M-CH₃]⁺m/z = 125 [M-CO₂]⁺ or [M-C₃H₇]⁺ | Molecular ion peak corresponding to the exact mass.Fragment corresponding to the loss of a methyl group.Fragments corresponding to decarboxylation or loss of the isopropyl group. |
References
- The Royal Society of Chemistry.
- AChemBlock. 5-Isopropyl-oxazole-4-carboxylic acid 97%. AChemBlock.
- PubChemLite. 5-isopropyl-3-phenylisoxazole-4-carboxylic acid (C13H13NO3). PubChemLite.
- MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.
- ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
- National Institutes of Health. Ethyl 5-(4-aminophenyl)
- ChemicalBook. isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1H NMR. ChemicalBook.
- ChemicalBook. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) MS spectrum. ChemicalBook.
- SpectraBase. 5-ISOXAZOLECARBOXYLIC ACID - Optional[FTIR] - Spectrum. SpectraBase.
- SpectraBase. 5-methyl-isoxazole-4-carboxylic acid (4-pentyloxy-phenyl)-amide - Optional[MS (GC)] - Spectrum. SpectraBase.
- ResearchGate. (PDF) 5-Methylisoxazole-4-carboxylic acid.
- MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
- Sigma-Aldrich. 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5. Sigma-Aldrich.
- ResearchGate. Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate hydroxylamine salt.
- National Institutes of Health.
- National Institutes of Health. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. PubChem - NIH.
- PubMed. FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. PubMed.
- Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- National Institutes of Health.
- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- National Institutes of Health.
- CAS Common Chemistry. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. CAS.
- SpectraBase. 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl- - Optional[MS (GC)] - Spectrum. SpectraBase.
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- National Institutes of Health.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry
An In-Depth Technical Guide to 5-isopropylisoxazole-4-carboxylic acid: Properties, Synthesis, and Applications
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, represent a cornerstone in the field of medicinal chemistry.[1][2][3] Their unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented their status as a "privileged scaffold." This means the isoxazole core is a recurring motif found in a multitude of biologically active compounds and FDA-approved drugs.[4][5] These compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3]
Within this important class of molecules, this compound emerges as a particularly valuable building block for drug discovery and development. It combines the versatile isoxazole core with a carboxylic acid group—a critical functional group for modulating solubility and interacting with biological targets—and an isopropyl substituent, which can enhance lipophilicity and influence binding affinity. This guide provides a comprehensive technical overview of its chemical structure, properties, reactivity, synthesis, and applications for researchers and scientists in the pharmaceutical industry.
Molecular Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound. The carboxylic acid at position 4 and the isopropyl group at position 5 are key features that dictate its chemical behavior and potential applications.
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-isopropyloxazole-4-carboxylic acid | [6] |
| CAS Number | 134541-05-2 | [7] |
| Molecular Formula | C₇H₉NO₃ | [6] |
| Molecular Weight | 155.15 g/mol | [6][7] |
| SMILES | O=C(C1=C(C(C)C)ON=C1)O | [7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific experimental spectra for this exact compound are not widely published, its characteristic features can be reliably predicted based on the known spectra of analogous compounds and fundamental principles of spectroscopy.[8][9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Range |
| ¹H NMR | Carboxylic Acid (-COOH) | ~12 δ (singlet, broad) |
| Isoxazole Ring (-CH) | ~8.5-9.0 δ (singlet) | |
| Isopropyl (-CH) | ~3.0-3.5 δ (septet) | |
| Isopropyl (-CH₃) | ~1.2-1.4 δ (doublet) | |
| ¹³C NMR | Carboxylic Acid (C=O) | ~165-175 δ |
| Isoxazole Ring (C-isopropyl) | ~170-180 δ | |
| Isoxazole Ring (C-COOH) | ~105-115 δ | |
| Isoxazole Ring (CH) | ~150-160 δ | |
| Isopropyl (-CH) | ~25-30 δ | |
| Isopropyl (-CH₃) | ~20-25 δ | |
| IR Spectroscopy | O-H stretch (H-bonded) | 2500-3300 cm⁻¹ (very broad) |
| C=O stretch | 1710-1760 cm⁻¹ (strong, sharp) | |
| Mass Spec. | [M+H]⁺ | m/z 156.06 |
Expert Insights: Interpreting the Spectra
-
¹H NMR Spectroscopy : The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield (around 12 ppm), a characteristic signal that can sometimes be broadened to the point of being nearly undetectable.[9][10] The lone proton on the isoxazole ring will be a sharp singlet. The isopropyl group will present a classic septet for the CH proton and a doublet for the two equivalent methyl groups.
-
¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid and the C5 carbon of the isoxazole ring (attached to the isopropyl group) are typically the most downfield signals in the spectrum.[9][10]
-
Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is highly distinctive. A very broad absorption band stretching from 2500 to 3300 cm⁻¹ is the hallmark of the O-H bond within a hydrogen-bonded dimer.[9][10][11] This is complemented by a strong, sharp carbonyl (C=O) absorption peak between 1710 and 1760 cm⁻¹.[10][11]
-
Mass Spectrometry : In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily observed as its protonated form [M+H]⁺.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three main components: the isoxazole ring, the carboxylic acid, and the isopropyl group.
-
Isoxazole Ring : The isoxazole ring is an electron-deficient aromatic system, which makes it relatively stable but also susceptible to certain reactions. The weak N-O bond is a known liability and can undergo cleavage under reductive or basic conditions, a property that can be exploited for further synthetic transformations.[3]
-
Carboxylic Acid Group : This is the most reactive site for many synthetic modifications. It can readily undergo standard transformations such as:
-
Esterification : Reaction with an alcohol under acidic conditions to form an ester.
-
Amide Bond Formation : Activation (e.g., conversion to an acid chloride with thionyl chloride or using coupling reagents like EDC/HOBt) followed by reaction with an amine to form an amide. This is a cornerstone of medicinal chemistry for building larger molecules.[12]
-
Reduction : Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄. The reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > acid anhydrides > carboxylic acids/esters > amides > carboxylates.[13] This places the carboxylic acid at a moderate reactivity level, making it a stable yet versatile handle.
-
-
Isopropyl Group : This alkyl group is largely unreactive but plays a crucial role in modulating the molecule's physical properties. It increases lipophilicity (fat-solubility), which can be critical for a drug's ability to cross cell membranes.
Synthesis Protocol
Caption: General synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures for similar isoxazoles and is designed for high yield and purity.[12]
-
Step 1: Formation of the Enol Ether Intermediate
-
To a reaction vessel equipped with a distillation apparatus, add ethyl isobutyrylacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the mixture to 110-120 °C and maintain for 2-3 hours, continuously removing the ethyl acetate byproduct via distillation.
-
Causality: This condensation reaction forms the key ethoxymethylene intermediate. Driving off the byproduct (ethyl acetate) pushes the equilibrium towards the product, ensuring a high conversion rate. The reaction progress can be monitored by TLC or GC-MS until the starting material is consumed.
-
-
Step 2: Cyclization with Hydroxylamine
-
Cool the crude intermediate from Step 1 to 0-5 °C in a suitable solvent (e.g., ethanol).
-
In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.1 eq) in water.
-
Slowly add the hydroxylamine solution to the cooled intermediate, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Causality: This is the key ring-forming step. The hydroxylamine attacks the carbonyl and the enol ether, followed by cyclization and dehydration to form the stable isoxazole ring. Low temperature control is critical to minimize the formation of isomeric byproducts.
-
-
Step 3: Saponification to the Carboxylic Acid
-
To the reaction mixture containing the ethyl ester from Step 2, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Causality: The ester is hydrolyzed to the sodium carboxylate salt under basic conditions. Refluxing ensures the reaction goes to completion.
-
-
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of ~2.
-
The desired this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Trustworthiness: This self-validating protocol ensures purity. The acid-base workup is highly effective; the product is soluble in its basic salt form and insoluble in its acidic form, allowing for efficient separation from neutral and basic impurities. The final product's identity and purity can be confirmed using the spectroscopic methods outlined in Section 2.
-
Applications in Drug Development
The carboxylic acid functional group is a common feature in many drugs as it can form strong ionic interactions (salt bridges) with positively charged residues like lysine or arginine in protein binding sites.[14] However, its ionizable nature can also limit oral bioavailability and cell membrane permeability.
This is where this compound becomes a powerful tool. It serves as a versatile starting point for creating derivatives that balance these properties:
-
As a Pharmacophore Element : The isoxazole ring and its substituents can be tailored to fit into specific enzyme active sites or receptor pockets, acting as a key part of the pharmacophore.
-
As a Precursor for Bioisosteres : The carboxylic acid can be replaced with bioisosteres—functional groups with similar physical or chemical properties that impart better drug-like characteristics.[14] For example, converting the carboxylic acid to a tetrazole or a hydroxamic acid can maintain the acidic nature required for binding while improving metabolic stability or cell penetration.[14]
-
In Fragment-Based Drug Discovery (FBDD) : This molecule is an ideal candidate for FBDD screening. Its relatively small size and defined chemical features allow it to be tested for low-affinity binding to a protein target. If it binds, it can be "grown" into a more potent lead compound by synthetically elaborating on the carboxylic acid or the isoxazole ring.
The isoxazole scaffold is present in numerous marketed drugs, including the anti-inflammatory drug Valdecoxib and the antirheumatic agent Leflunomide, underscoring the therapeutic potential of this heterocyclic system.[2][3] this compound provides a modern and adaptable platform for developing the next generation of isoxazole-based therapeutics.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
- Advances in isoxazole chemistry and their role in drug discovery.
- Medicinal Chemistry Perspective of Fused Isoxazole Deriv
- 5-Isopropyl-oxazole-4-carboxylic acid 97%. AChemBlock.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- This compound. BLD Pharm.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- The Relative Reactivity of Carboxylic Acid Deriv
- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Isopropyl-oxazole-4-carboxylic acid 97% | CAS: 89006-96-2 | AChemBlock [achemblock.com]
- 7. 134541-05-2|this compound|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. echemi.com [echemi.com]
- 12. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of 5-Isopropylisoxazole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern drug discovery.[1] Its unique electronic and structural properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This has led to the development of numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, antibacterial, and anticancer agents.[1] The inherent versatility of the isoxazole core allows for fine-tuning of physicochemical and pharmacokinetic properties through substitution, making it an attractive starting point for novel therapeutic development. This guide will delve into the specific therapeutic potential of a promising, yet underexplored derivative: 5-isopropylisoxazole-4-carboxylic acid.
Introduction to this compound: A Molecule of Untapped Potential
This compound is a small molecule featuring the characteristic isoxazole ring, substituted with an isopropyl group at the 5-position and a carboxylic acid at the 4-position. While direct biological data for this specific compound is limited in publicly available literature, its structural similarity to other biologically active isoxazole-4-carboxylic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent.
| Property | Value | Source |
| IUPAC Name | 5-isopropyloxazole-4-carboxylic acid | AChemBlock[2] |
| CAS Number | 89006-96-2 | AChemBlock[2] |
| Molecular Formula | C7H9NO3 | AChemBlock[2] |
| Molecular Weight | 155.15 g/mol | AChemBlock[2] |
| Purity | 97% | AChemBlock[2] |
The presence of the carboxylic acid moiety suggests potential for ionic interactions with biological targets, while the isopropyl group can contribute to hydrophobic interactions and influence the overall conformation of the molecule.
Postulated Therapeutic Arenas and Mechanisms of Action
Based on the established activities of structurally related isoxazole-4-carboxylic acid analogs, we can hypothesize several promising therapeutic avenues for this compound. These include immunomodulation, anti-inflammatory effects, and neurological applications.
Immunomodulatory and Anti-inflammatory Potential
Derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have demonstrated significant immunomodulatory activity, influencing the production of cytokines such as TNF-alpha and IL-6 in human peripheral blood mononuclear cells.[3] This suggests that the isoxazole-4-carboxylic acid scaffold can serve as a template for compounds that modulate the immune response. Furthermore, 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis, which are key mediators of inflammation.[4]
Hypothesized Mechanism of Action: this compound may exert anti-inflammatory and immunomodulatory effects by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating the signaling cascades involved in cytokine production.
Caption: Postulated anti-inflammatory mechanism of this compound.
Neurological Applications
A derivative of 3,5-dimethyl-isoxazole-4-carboxylic acid has been identified as a potent and selective histamine H3 receptor antagonist with potential for the treatment of depression.[5] This highlights the potential of the isoxazole-4-carboxylic acid core to interact with central nervous system targets.
Hypothesized Mechanism of Action: The structural features of this compound may allow it to bind to specific receptors in the central nervous system, such as the histamine H3 receptor, or other G-protein coupled receptors, thereby modulating neurotransmitter release and neuronal signaling.
A Roadmap for Therapeutic Exploration: Experimental Protocols
To systematically evaluate the therapeutic potential of this compound, a tiered experimental approach is recommended, starting with in vitro screening and progressing to in vivo models for promising activities.
Caption: A streamlined workflow for investigating the therapeutic potential.
In Vitro Screening Cascade
Objective: To identify the primary biological activities of this compound.
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in appropriate assay buffers.
-
-
Primary Screening Panels:
-
Anti-inflammatory/Immunomodulatory Panel:
-
COX-1/COX-2 Inhibition Assay: Utilize commercially available kits to measure the inhibition of prostaglandin E2 production in the presence of the compound.
-
5-LOX Inhibition Assay: Measure the inhibition of leukotriene B4 production.
-
Cytokine Release Assay: Treat human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) with an inflammatory stimulus (e.g., LPS) in the presence of the compound. Measure the levels of key cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or multiplex bead-based assays.
-
-
Neurological Target Panel:
-
Histamine H3 Receptor Binding Assay: Use a competitive radioligand binding assay with membranes from cells expressing the human H3 receptor to determine the binding affinity of the compound.
-
Broad GPCR Screening Panel: Screen the compound against a panel of common CNS-related G-protein coupled receptors to identify potential off-target effects or novel activities.
-
-
Anticancer Panel:
-
Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to assess its cytotoxic or anti-proliferative effects. Utilize assays such as MTT or CellTiter-Glo.
-
-
-
Data Analysis:
-
Calculate IC50 or EC50 values for active compounds.
-
Assess cytotoxicity to determine the therapeutic index.
-
Mechanism of Action Elucidation
Objective: To understand how this compound exerts its biological effects.
Step-by-Step Methodology (Example for Anti-inflammatory Activity):
-
Target Engagement Assays:
-
If COX/LOX inhibition is observed, perform enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive).
-
-
Cellular Signaling Pathway Analysis:
-
Treat relevant cells (e.g., macrophages) with an inflammatory stimulus and the compound.
-
Lyse the cells at different time points and analyze the phosphorylation status of key signaling proteins (e.g., NF-κB, p38 MAPK) by Western blotting or other immunoassays.
-
In Vivo Efficacy Evaluation
Objective: To assess the therapeutic potential of the compound in a living organism.
Step-by-Step Methodology (Example for Anti-inflammatory Activity):
-
Animal Model Selection:
-
Utilize a well-established model of inflammation, such as the carrageenan-induced paw edema model in rodents.
-
-
Dosing and Administration:
-
Determine the appropriate dose range based on in vitro potency and any available pharmacokinetic data.
-
Administer the compound via a suitable route (e.g., oral, intraperitoneal) prior to inducing inflammation.
-
-
Efficacy Assessment:
-
Measure the reduction in paw volume (edema) at various time points after carrageenan injection.
-
Collect tissue samples for histological analysis and measurement of inflammatory markers.
-
-
Toxicity Assessment:
-
Monitor the animals for any signs of toxicity.
-
Perform basic toxicological evaluations, including body weight measurements and observation of general health.
-
Future Directions and Lead Optimization
Should this compound demonstrate promising activity in these initial studies, the next logical step would be to initiate a lead optimization program. This would involve the synthesis of analogs to explore the structure-activity relationship (SAR). For instance, modification of the isopropyl group could modulate lipophilicity and target engagement, while derivatization of the carboxylic acid to amides or esters could improve pharmacokinetic properties.
Conclusion
While direct biological data for this compound is currently sparse, the wealth of information on structurally related isoxazole derivatives provides a strong foundation for its exploration as a novel therapeutic agent. The proposed experimental roadmap offers a systematic and logical approach to uncovering its potential in areas such as immunomodulation, anti-inflammation, and neurology. The inherent "drug-like" properties of the isoxazole scaffold, combined with the potential for targeted activity, make this compound a compelling starting point for future drug discovery efforts.
References
-
Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. (2013). PubMed. Retrieved January 14, 2026, from [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Isopropyl-oxazole-4-carboxylic acid 97% | CAS: 89006-96-2 | AChemBlock [achemblock.com]
- 3. Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Significance of Isoxazole-4-Carboxylic Acids in Medicinal Chemistry
Abstract
The isoxazole ring represents a privileged scaffold in the field of medicinal chemistry, bestowing a unique combination of physicochemical and biological properties upon molecules that incorporate it. Within the diverse family of isoxazole derivatives, isoxazole-4-carboxylic acids and their related analogues have garnered significant attention as a particularly promising area for research and development. This technical guide offers a comprehensive exploration of the discovery, synthesis, and wide-ranging importance of isoxazole-4-carboxylic acids in contemporary drug discovery. This document will examine their function as adaptable pharmacophores and bioisosteric substitutes for carboxylic acids, investigate their structure-activity relationships in the context of targeting crucial biological pathways, and provide detailed information on their use in creating new treatments for various conditions, including neurological disorders, inflammation, and cancer. This guide is designed for researchers, scientists, and professionals in drug development who aim to utilize the potential of this significant chemical structure.
The Isoxazole Scaffold: A Foundation of Versatility
The five-membered isoxazole ring, which contains adjacent nitrogen and oxygen atoms, is a fundamental component in heterocyclic chemistry.[1] Its distinct electronic and steric characteristics make it an exceptionally desirable element in the creation of bioactive molecules.[2] The isoxazole core is a component of several drugs that have received FDA approval, which highlights its significance in clinical and commercial contexts.[3]
The specific placement of heteroatoms within the isoxazole ring creates a unique electron distribution, which affects its capacity to engage in different non-covalent interactions with large biological molecules. Moreover, the isoxazole ring shows considerable resistance to metabolic breakdown, a highly sought-after characteristic for potential drug candidates.[4]
Caption: Fundamental structure and key properties of the isoxazole ring.
Isoxazole-4-Carboxylic Acids: A Privileged Subclass
The addition of a carboxylic acid group at the 4-position of the isoxazole ring creates isoxazole-4-carboxylic acids, a subclass of compounds with considerable promise in medicinal chemistry. This particular arrangement of substituents enables a broad spectrum of chemical alterations, facilitating the precise adjustment of both physicochemical and pharmacological characteristics.
Synthesis of Isoxazole-4-Carboxylic Acids
A number of different synthetic pathways for producing isoxazole-4-carboxylic acids and their derivatives have been established, providing adaptability in creating a wide variety of molecular structures.
2.1.1. Domino Isoxazole-Isoxazole Isomerization
A novel method for synthesizing isoxazole-4-carboxylic esters and amides involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles, which offers a direct route to these compounds with good yields.[5][6]
Caption: Domino isoxazole-isomerization workflow.
2.1.2. Synthesis from 3-Substituted-3-Oxopropionates
A widely used and adaptable technique is the cyclization of 3-substituted-3-oxopropionates using hydroxylamine hydrochloride.[7] This method facilitates the attachment of different substituents to the 3-position of the isoxazole ring.
Experimental Protocol: General Synthesis of 3-Substituted Isoxazole-4-Carboxylic Acid [8]
-
Oxime Formation: A specific aldehyde (0.02 mol) in ethanol is introduced into an aqueous solution containing hydroxylamine hydrochloride (0.08 mol) and sodium acetate (0.04 mol). This mixture is then heated to a temperature of 80–90 °C for a duration of 30 minutes. Following a cooling period, the solid oxime is isolated and refined through recrystallization with ethanol.
-
Cyclization: The oxime produced (1 mmol) is combined with ethyl acetoacetate (2 mmol) and anhydrous zinc chloride (0.1 mmol) in a round-bottom flask. The mixture is then heated progressively for approximately one hour without the use of a solvent.
-
Hydrolysis: The ester that is formed is subsequently hydrolyzed to produce the 3-substituted isoxazole-4-carboxylic acid.
-
Amide Formation (Optional): The carboxylic acid may be transformed into the corresponding acid chloride, which is then condensed with aromatic amines to produce the desired carboxamide derivatives.
Isoxazole-4-Carboxylic Acids as Bioisosteres
A crucial element of the importance of isoxazole derivatives in medicinal chemistry is their function as bioisosteres for the carboxylic acid functional group.[9] The 3-hydroxyisoxazole moiety, in particular, is a recognized planar bioisostere of carboxylic acid, sharing a similar pKa.[10][11] This substitution can result in better pharmacokinetic characteristics, including greater membrane permeability and metabolic stability, while preserving the required interactions with the biological target.[12][13][14]
| Functional Group | pKa | Key Features |
| Carboxylic Acid | ~4-5 | Planar, H-bond donor/acceptor |
| 3-Hydroxyisoxazole | ~4-5 | Planar, H-bond donor/acceptor, increased lipophilicity |
| Tetrazole | ~4-5 | Planar, H-bond donor/acceptor, metabolically stable |
Table 1. Comparison of Carboxylic Acid and its Bioisosteres.
Therapeutic Applications of Isoxazole-4-Carboxylic Acid Derivatives
The adaptability of the isoxazole-4-carboxylic acid framework has prompted its investigation across a broad spectrum of therapeutic fields.
Neurological Disorders: Modulating Glutamate Receptors
A substantial amount of research has been dedicated to isoxazole-4-carboxamide derivatives as modulators of ionotropic glutamate receptors, with a particular focus on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[15][16] These receptors are essential for synaptic transmission and plasticity, and their improper regulation is associated with a variety of neurological and psychiatric conditions, such as chronic pain and Parkinson's disease.[16][17]
Derivatives of isoxazole-4-carboxamide have been demonstrated to be effective inhibitors of AMPA receptor function, significantly modifying their biophysical gating characteristics.[15][16] This regulation of AMPA receptors offers a viable non-opioid option for creating new pain relief medications.[8]
Caption: Modulation of AMPA receptors by isoxazole-4-carboxamide derivatives.
Anti-inflammatory Agents
Derivatives of isoxazole have shown notable anti-inflammatory effects.[18] Certain derivatives of isoxazole-4-carboxylic acid have been examined for their ability to inhibit cyclooxygenase (COX) enzymes, which are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[8][19] Furthermore, 4,5-diarylisoxazol-3-carboxylic acids have been recognized as strong inhibitors of leukotriene production, which is another significant pathway in the inflammatory process.[1][20]
Anticancer Therapeutics
The isoxazole framework has been integrated into a multitude of compounds that exhibit encouraging anticancer properties.[3][21] Although the investigation of isoxazole-4-carboxylic acids as anticancer treatments is a relatively new area, the wider category of isoxazoles has demonstrated promise in addressing different cancer-associated pathways.[1][22]
Structure-Activity Relationship (SAR) Studies
The creation of effective and specific drugs based on isoxazole-4-carboxylic acid is highly dependent on the comprehension of their structure-activity relationships (SAR).
Controlled alterations to the isoxazole core and its attached groups have yielded significant knowledge regarding the molecular characteristics necessary for maximum biological effectiveness. For example, in the development of AMPA receptor modulators, the type of substituents on the carboxamide nitrogen and at the 3- and 5-positions of the isoxazole ring has a substantial impact on both potency and selectivity.[15][16] SAR studies have also been essential in the creation of selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a prospective target for autoimmune conditions.[23]
Caption: General concept of SAR studies for isoxazole-4-carboxylic acids.
Future Perspectives
The exploration and advancement of isoxazole-4-carboxylic acids in the field of medicinal chemistry represent a dynamic and encouraging area of study. It is anticipated that future investigations will concentrate on:
-
Exploring New Therapeutic Targets: Broadening the use of this framework to address previously unexamined biological targets.
-
Advanced Synthetic Methodologies: Creating synthetic pathways that are more effective, stereoselective, and sustainable.[2]
-
Multi-target Drug Design: Formulating individual molecules capable of interacting with several targets to treat intricate illnesses.
-
Personalized Medicine: Customizing treatments based on isoxazole for particular patient groups by utilizing genetic information or biomarkers.
The distinct characteristics and ease of synthesis of isoxazole-4-carboxylic acids guarantee their lasting significance in the ongoing search for novel and enhanced medical treatments.[2][4]
References
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed. (2019-12-06). Available from: [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry - ACS Publications. (2019-10-28). Available from: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. (2022-08-31). Available from: [Link]
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC - PubMed Central. (2025-03-08). Available from: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022-08-31). Available from: [Link]
-
Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC. (n.d.). Available from: [Link]
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed. (2025-03-08). Available from: [Link]
-
Synthesis, Binding Affinity at Glutamic Acid Receptors, Neuroprotective Effects, and Molecular Modeling Investigation of Novel Dihydroisoxazole Amino Acids - PubMed. (n.d.). Available from: [Link]
- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents. (n.d.).
-
General synthesis of 4-isoxazolecarboxylic acids | Journal of the American Chemical Society. (n.d.). Available from: [Link]
-
Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed. (n.d.). Available from: [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (2018-10-22). Available from: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Available from: [Link]
-
Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d] - PubMed. (n.d.). Available from: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.). Available from: [Link]
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central. (n.d.). Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Available from: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. (n.d.). Available from: [Link]
-
The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchGate. (n.d.). Available from: [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Available from: [Link]
-
(PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - ResearchGate. (n.d.). Available from: [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. (n.d.). Available from: [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. (2016-03-11). Available from: [Link]
-
(PDF) 5-Methylisoxazole-4-carboxylic acid - ResearchGate. (n.d.). Available from: [Link]
-
Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed - NIH. (n.d.). Available from: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (2023-09-05). Available from: [Link]
-
Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (n.d.). Available from: [Link]
-
Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. (2022-05-19). Available from: [Link]
-
Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed. (2024-12-05). Available from: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (2023-09-06). Available from: [Link]
-
Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - OUCI. (n.d.). Available from: [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH. (n.d.). Available from: [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 8. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. drughunter.com [drughunter.com]
- 15. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 21. espublisher.com [espublisher.com]
- 22. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 5-isopropylisoxazole-4-carboxylic acid
This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-isopropylisoxazole-4-carboxylic acid, a key heterocyclic building block in modern drug discovery. Aimed at researchers, scientists, and drug development professionals, this document outlines the fundamental principles and practical methodologies for assessing the solubility and stability of this compound, ensuring robust and reliable data for downstream applications.
Introduction: The Pivotal Role of Physicochemical Characterization
This compound, with its distinct isoxazole core, isopropyl substituent, and carboxylic acid functionality, presents a unique profile of opportunities and challenges in pharmaceutical development. The solubility and stability of this active pharmaceutical ingredient (API) are paramount, influencing its bioavailability, formulation development, and ultimately, its therapeutic efficacy and shelf-life. Understanding these characteristics is not merely a data collection exercise; it is a foundational step in de-risking a drug candidate and ensuring its successful translation from the laboratory to the clinic.
This guide will delve into the theoretical underpinnings and practical execution of solubility and stability studies tailored to this molecule, providing field-proven insights into experimental design, data interpretation, and troubleshooting.
Solubility Profiling: Beyond a Single Number
The solubility of an API is a critical determinant of its absorption and bioavailability. For this compound, the presence of both a lipophilic isopropyl group and a polar carboxylic acid moiety suggests a nuanced solubility profile that is highly dependent on the solvent system. A thorough understanding of its solubility in various media is essential for formulation design, from early-stage in vitro assays to late-stage dosage form development.
Theoretical Considerations: The Interplay of Molecular Structure and Solvent Properties
The solubility of this compound is governed by the equilibrium between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecule. The carboxylic acid group, with a pKa typically in the range of 3-5, allows for pH-dependent solubility. In acidic media, the compound will exist predominantly in its neutral, less soluble form. Conversely, in basic media, it will deprotonate to form the more polar and, therefore, more water-soluble carboxylate salt.
The isoxazole ring and the isopropyl group contribute to the molecule's lipophilicity, influencing its solubility in organic solvents. A general principle is that "like dissolves like," meaning that the compound will exhibit higher solubility in solvents with similar polarity.
Experimental Determination of Solubility
A multi-faceted approach is necessary to comprehensively characterize the solubility of this compound. This involves assessing its solubility in aqueous and organic solvents.
Table 1: Exemplary Solubility Data for this compound
| Solvent System | Predicted Solubility | Rationale |
| Water (pH 3) | Low | The carboxylic acid is protonated, reducing polarity. |
| Water (pH 7.4) | Moderate | Partial deprotonation of the carboxylic acid increases polarity. |
| 5% NaHCO₃ (aq) | High | The weak base deprotonates the carboxylic acid, forming a soluble salt.[1][2][3] |
| 5% NaOH (aq) | Very High | The strong base ensures complete deprotonation of the carboxylic acid.[1][3] |
| Methanol | High | Polar protic solvent capable of hydrogen bonding with the carboxylic acid. |
| Ethanol | High | Similar to methanol, a polar protic solvent.[4] |
| Acetone | Moderate | A polar aprotic solvent that can interact with the polar groups of the molecule. |
| Dichloromethane | Low | A non-polar organic solvent with limited ability to solvate the polar carboxylic acid. |
| Hexane | Very Low | A non-polar hydrocarbon solvent, incompatible with the polar nature of the molecule. |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, buffers of different pH, organic solvents)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[5]
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them on a shaker/rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.[5]
Diagram 1: Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Stability Assessment: Ensuring Molecular Integrity
The stability of an API is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[6] For this compound, potential degradation pathways could involve the isoxazole ring and the carboxylic acid functionality. Stability studies are crucial for determining the re-test period or shelf life and recommended storage conditions.[6][7]
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be anticipated:
-
Hydrolytic Ring Opening: The isoxazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of acyclic degradation products.[8][9]
-
Decarboxylation: Carboxylic acids attached to heterocyclic rings can undergo decarboxylation, especially at elevated temperatures, resulting in the loss of carbon dioxide.[8][9][10]
-
Oxidation: The isoxazole ring can be susceptible to oxidation.[9][10][11]
-
Photodegradation: Exposure to UV light can induce photochemical reactions and degradation.[9][12]
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[12] These studies involve exposing the API to conditions more severe than those used for accelerated stability testing.[12]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, room temperature and/or elevated temperature | Hydrolytic ring opening |
| Base Hydrolysis | 0.1 M NaOH, room temperature and/or elevated temperature | Hydrolytic ring opening |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the isoxazole ring |
| Thermal Degradation | Dry heat (e.g., 60°C, 80°C) | Decarboxylation |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photodegradation |
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) guidelines.[6][7][12][13][14]
Table 3: ICH Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
The frequency of testing for long-term studies is typically every three months for the first year, every six months for the second year, and annually thereafter.[6][7][12] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6][7][12][13]
Experimental Protocol: Stability-Indicating HPLC Method Development and Validation
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products.
Objective: To develop and validate an HPLC method for the quantification of this compound and to separate it from its potential degradation products.
Procedure:
-
Method Development:
-
Select a suitable reversed-phase HPLC column (e.g., C18).[5]
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and a buffered aqueous phase) to achieve good separation between the parent compound and any degradation peaks observed during forced degradation studies.
-
Select an appropriate detection wavelength based on the UV spectrum of the compound.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.
-
Diagram 2: Logical Flow for a Stability Study
Caption: Logical workflow for a comprehensive stability study.
Conclusion
The successful development of this compound as a pharmaceutical agent is intrinsically linked to a thorough understanding of its solubility and stability. The methodologies and principles outlined in this guide provide a robust framework for generating the critical data required to support formulation development, regulatory submissions, and ultimately, the delivery of a safe and effective therapeutic product. A proactive and scientifically-driven approach to physicochemical characterization is an indispensable component of modern drug development.
References
- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- International Council for Harmonis
- EDREX. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- World Health Organization (WHO). (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Chemistry LibreTexts. (2025, July 21).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. (n.d.).
- Unknown. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified.
- Unknown. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- AChemBlock. (n.d.). 5-Isopropyl-oxazole-4-carboxylic acid 97% | CAS: 89006-96-2.
- PubMed. (2021, July 16).
- TOKU-E. (n.d.).
- National Institutes of Health (NIH). (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- ResearchGate. (n.d.). (PDF) 5-Methylisoxazole-4-carboxylic acid.
- National Institutes of Health (NIH). (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
- BenchChem. (n.d.). Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid.
- BenchChem. (n.d.).
- ResearchGate. (2017, March 31). (PDF)
- ChemRxiv. (n.d.).
- PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.
- CONICET. (2024, March 7). Analytical Methods.
- RSC Publishing. (n.d.). Analytical Methods.
- Reddit. (2023, March 9). carboxylic acid solubility + TLC : r/chemhelp.
- Unknown. (n.d.).
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. toku-e.com [toku-e.com]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. fdaghana.gov.gh [fdaghana.gov.gh]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. qlaboratories.com [qlaboratories.com]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]
potential pharmacological applications of 5-substituted isoxazole-4-carboxylic acids
Abstract
The 5-substituted isoxazole-4-carboxylic acid motif is a cornerstone in contemporary medicinal chemistry, serving as a privileged scaffold for the development of a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this versatile chemical class. We will delve into its significant roles in the modulation of inflammatory pathways, the inhibition of cancer cell proliferation, and its utility as a key building block in the synthesis of complex therapeutic agents such as orexin receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and innovation in this promising area of pharmaceutical science.
Introduction: The Significance of the Isoxazole Core
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a fundamental structural unit in a multitude of biologically active compounds.[1][2] Its unique electronic properties and conformational rigidity make it an attractive pharmacophore for designing molecules that can selectively interact with a variety of biological targets.[3][4] The addition of a carboxylic acid group at the 4-position and a variable substituent at the 5-position dramatically expands the chemical space and allows for fine-tuning of the molecule's pharmacological profile. These 5-substituted isoxazole-4-carboxylic acids and their derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, immunosuppressive, and antimicrobial effects.[3][5]
This guide will provide a comprehensive overview of the key therapeutic applications of this scaffold, supported by mechanistic insights and quantitative data. We will also present detailed synthetic methodologies to empower researchers in their quest to develop novel therapeutic agents based on this versatile core.
Anti-inflammatory Applications: Targeting Key Mediators of Inflammation
Derivatives of 5-substituted isoxazole-4-carboxylic acids have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][7] The selective inhibition of COX-2 is a highly sought-after therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[6]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to selectively bind to and inhibit the activity of the COX-2 enzyme.[6] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The selectivity for COX-2 over COX-1 is a critical feature of these compounds, leading to a more favorable safety profile.[6]
Quantitative Analysis of COX-2 Inhibition
The potency of these compounds as COX-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for a selection of isoxazole derivatives against COX-1 and COX-2, highlighting their selectivity.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Standard) | >10 | 0.04 | >250 | [6] |
| Compound C3 | >100 | 0.65 ± 0.04 | >153 | [6] |
| Compound C5 | >100 | 0.58 ± 0.02 | >172 | [6] |
| Compound C6 | >100 | 0.55 ± 0.03 | >181 | [6] |
| IXZ3 | - | 0.95 | - | [7] |
Table 1: In vitro COX-1 and COX-2 enzyme inhibition data for selected isoxazole derivatives.
Anticancer Activity: Inducing Cell Death in Malignant Tissues
The isoxazole scaffold has proven to be a valuable template for the design of novel anticancer agents.[8] Derivatives of 5-substituted isoxazole-4-carboxylic acids have demonstrated significant cytotoxic activity against a range of cancer cell lines, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[9]
Mechanisms of Anticancer Action
The anticancer properties of these compounds are multifaceted and can involve:
-
Interference with Cancer Cell Proliferation: Some derivatives have been shown to halt the cell cycle, preventing cancer cells from dividing and multiplying.[10]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.[8]
In Vitro Cytotoxicity Data
The efficacy of isoxazole-carboxamide derivatives has been evaluated against several human cancer cell lines. The IC50 values in the following table illustrate their potent cytotoxic effects.
| Compound ID | B16F1 (Melanoma) IC50 (µM) | Colo205 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| Doxorubicin (Standard) | 0.056 | - | - | [9] |
| Compound 2a | 40.85 | 9.179 | 7.55 | [9] |
| Compound 2e | 0.079 | - | - | [9] |
Table 2: Cytotoxic evaluation of isoxazole-carboxamide derivatives against various cancer cell lines.
Immunosuppressive Properties: Modulating the Immune Response
Certain 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives have demonstrated significant immunomodulatory effects, ranging from immunosuppression to immunostimulation depending on the specific substitutions.[1][10] The immunosuppressive activity is of particular interest for the treatment of autoimmune diseases and to prevent organ transplant rejection.
Mechanism of Immunosuppression
The immunosuppressive actions of these compounds are linked to their ability to:
-
Inhibit Pro-inflammatory Cytokine Production: They can suppress the production of key cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by human peripheral blood cells.[2][10]
-
Induce Apoptosis in Immune Cells: A representative compound, MM3, has been shown to induce apoptosis in Jurkat cells (a T-lymphocyte cell line) through the upregulation of caspases, Fas, and NF-κB1.[3][10]
Figure 1: Proposed mechanism of immunosuppressive action for a 5-amino-isoxazole-4-carbohydrazide derivative.
Role as a Synthetic Intermediate: Building Blocks for Complex Therapeutics
Beyond their intrinsic pharmacological activities, 5-substituted isoxazole-4-carboxylic acids are crucial intermediates in the synthesis of more complex drug molecules.[10] A notable application is in the preparation of orexin receptor antagonists, which are being developed for the treatment of sleep disorders.[10] While specific isoxazole-4-carboxylic acid derivatives may not be the final active pharmaceutical ingredient, their rigid structure and reactive handles make them ideal starting points for multi-step syntheses.
Experimental Protocols: Synthesis of 5-Substituted Isoxazole-4-Carboxylic Acids
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 5-substituted isoxazole-4-carboxylic acid and its subsequent conversion to an amide, a common derivative with pharmacological activity.
Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid
This protocol is adapted from a patented process for preparing a precursor to the anti-inflammatory drug Leflunomide.[11]
Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester
-
In a reaction vessel equipped with a stirrer and a condenser, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to a temperature between 75°C and 150°C (optimally 100-110°C) and maintain for a sufficient time to complete the reaction.
Step 2: Cyclization to Ethyl-5-methylisoxazole-4-carboxylate
-
Cool the reaction mixture from Step 1.
-
In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate in an appropriate solvent.
-
Slowly add the ethyl ethoxymethyleneacetoacetic ester to the hydroxylamine solution while maintaining the temperature between -20°C and 10°C.
-
Stir the reaction mixture until the cyclization is complete.
Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid
-
To the ethyl-5-methylisoxazole-4-carboxylate from Step 2, add a strong acid (e.g., a mixture of acetic acid and concentrated hydrochloric acid).
-
Heat the mixture to effect hydrolysis.
-
Cool the solution to crystallize the 5-methylisoxazole-4-carboxylic acid product.
-
Filter and dry the crystals.
Protocol 2: Synthesis of Isoxazole-Carboxamide Derivatives
This protocol describes the coupling of a 5-substituted isoxazole-4-carboxylic acid with an aniline derivative.[9]
Step 1: Formation of the Acid Chloride
-
Suspend the 5-substituted isoxazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane).
-
Add thionyl chloride dropwise to the suspension at room temperature.
-
Reflux the mixture until the reaction is complete (typically monitored by the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane).
-
In a separate flask, dissolve the desired aniline derivative and a base (e.g., triethylamine) in the same solvent.
-
Slowly add the acid chloride solution to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired isoxazole-carboxamide derivative.
Figure 2: General experimental workflow for the synthesis of isoxazole-carboxamide derivatives.
Conclusion and Future Perspectives
The 5-substituted isoxazole-4-carboxylic acid scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, with significant potential in the development of new anti-inflammatory, anticancer, and immunosuppressive agents. The synthetic versatility of this core also positions it as a valuable building block for more complex therapeutic targets. Future research will likely focus on the development of more potent and selective derivatives through structure-activity relationship studies, as well as the exploration of novel therapeutic applications for this privileged scaffold. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new lead compounds based on the isoxazole-4-carboxylic acid core, paving the way for the next generation of innovative medicines.
References
-
Molecules. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. [Link]
-
Molecules. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
Molecules. (2018). Isoxazole Derivatives as Regulators of Immune Functions. [Link]
-
ResearchGate. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. [Link]
-
PubMed. (n.d.). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. [Link]
-
PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
-
ACS Publications. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
PubMed. (2016). Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. [Link]
-
PubMed. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. [Link]
-
Preprints.org. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
-
ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]
-
PubMed Central. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]
-
PubMed Central. (n.d.). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. [Link]
Sources
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 5. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative [ouci.dntb.gov.ua]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espublisher.com [espublisher.com]
- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
A Technical Guide to the In Vitro Evaluation of 5-Isopropylisoxazole-4-Carboxylic Acid as a Novel Anticancer Agent
Abstract
The imperative to discover novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing the isoxazole scaffold, have garnered significant attention for their diverse pharmacological activities, including potent antitumor properties.[1][2][3] This technical guide provides a comprehensive, structured framework for the initial in vitro evaluation of a novel candidate compound, 5-isopropylisoxazole-4-carboxylic acid. While specific data for this compound is not yet established in public literature, this document outlines a robust, field-proven workflow designed to assess its cytotoxic potential, elucidate its primary mechanism of action, and lay the groundwork for further preclinical development. We will detail the critical experimental phases, from broad cytotoxicity screening to specific assays for apoptosis and cell cycle arrest, providing both the technical protocols and the scientific rationale underpinning each methodological choice.
Introduction: The Rationale for Investigating Isoxazole Derivatives
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, isoxazole derivatives have demonstrated the ability to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of protein kinases, disruption of tubulin polymerization, and modulation of key enzymes involved in cancer progression.[1][2][3][4] The structural diversity of the isoxazole nucleus allows for fine-tuning of its properties to target specific pathways, making it a promising starting point for the development of new therapeutic agents.[1]
This guide uses this compound as a model candidate to illustrate the logical progression of an in vitro anticancer drug discovery campaign. The workflow is designed to be systematic, cost-effective, and scientifically rigorous, ensuring that the data generated is both reliable and translatable to more complex preclinical models.
Part 1: Initial Cytotoxicity and Viability Screening
The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of or kill cancer cells. This is typically achieved through cytotoxicity or cell viability assays.
Causality Behind Experimental Choices: Cell Line Selection
The choice of cancer cell lines is a critical decision that influences the entire discovery cascade. A well-chosen panel can provide early insights into potential tumor selectivity.[5]
-
Rationale for a Diverse Panel: Rather than testing on a single cell line, a panel representing diverse cancer types (e.g., lung, breast, colon, leukemia, melanoma) is essential.[6][7] This approach helps identify compounds with broad-spectrum activity versus those with selectivity for a particular cancer histology.
-
The NCI-60 Panel as a Gold Standard: The National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) is a powerful resource for these initial screens.[6][8][9][10] It was established to screen compounds for potential anticancer activity and has become a cornerstone in drug discovery.[6][8][9][11] Screening against this panel allows for comparison with historical data from thousands of other compounds via tools like the COMPARE algorithm, which can offer early mechanistic clues.[12]
For our hypothetical evaluation of this compound, we will proceed with a representative subset of the NCI-60 panel.
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates the high-level workflow for the initial cytotoxicity screening phase.
Caption: Workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[13] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Materials:
-
96-well flat-bottom sterile plates
-
This compound (Compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Selected cancer cell lines in appropriate culture medium
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue). Dilute the cells to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[16]
-
Compound Addition: Prepare a 2X concentrated serial dilution of the compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and medium-only blank wells.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 to 72 hours.[17]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[14]
-
Formazan Formation: Return the plates to the incubator for 2-4 hours, allowing viable cells to convert MTT to formazan.[14][15]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly (e.g., on a plate shaker) to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14][15]
Data Presentation and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is determined.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 22.8 |
| HCT116 | Colon | 12.5 |
| U87-MG | Glioblastoma | 45.1 |
| SK-MEL-28 | Melanoma | 18.9 |
Interpretation: An IC50 value below 20-30 µM is often considered a good starting point for a hit compound. In this hypothetical data, the compound shows promising activity against colon, breast, and melanoma cell lines, with less potency against glioblastoma. This suggests a degree of selectivity that warrants further investigation.
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis
Once cytotoxicity is established, the next logical question is how the compound is killing the cells. The primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Most effective anticancer drugs induce apoptosis.
Causality Behind Experimental Choices: Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between apoptotic and necrotic cell death via flow cytometry.
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can specifically label early apoptotic cells.[19]
-
Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.[18]
By using both stains simultaneously, we can distinguish four cell populations:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+ (less common, often grouped with late apoptotic)
Caption: Hypothetical mechanism: G2/M arrest leading to intrinsic apoptosis.
Future Directions: To validate this hypothesis, the next steps would involve:
-
Western Blot Analysis: To probe for key proteins involved in the G2/M checkpoint (e.g., Cyclin B1, p-Cdc2) and apoptosis (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins).
-
Target Identification Studies: Employing techniques like thermal shift assays or affinity chromatography to identify the direct protein target(s) of the compound.
Conclusion
This technical guide has outlined a logical and robust in vitro workflow for the initial characterization of a novel anticancer candidate, this compound. By progressing from broad cytotoxicity screening to more specific mechanistic assays like apoptosis and cell cycle analysis, researchers can efficiently generate a comprehensive preliminary data package. This foundational knowledge is crucial for making informed decisions about which compounds warrant the significant investment required for further preclinical and clinical development. The isoxazole scaffold continues to be a rich source of potential therapeutics, and a systematic evaluation process is key to unlocking its full potential in the fight against cancer. [1][20]
References
-
Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
NCI-60. Wikipedia. Available at: [Link]
-
The NCI60 human tumour cell line anticancer drug screen. PubMed. Available at: [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility, University of Chicago. Available at: [Link]
-
NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis, NCI. Available at: [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility, University of Virginia School of Medicine. Available at: [Link]
-
NCI-60 Human Tumor Cell Lines Screen. Norecopa. Available at: [Link]
-
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Promega Connections. Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, NIH. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]
-
MTT (Assay protocol). protocols.io. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
In vitro human cell line models to predict clinical response to anticancer drugs. PMC, NIH. Available at: [Link]
-
Cancer Cell Lines Are Useful Model Systems for Medical Research. PMC, PubMed Central. Available at: [Link]
-
Decoding Cancer Through Cancer Cell Lines: Progress and Prospects. Kosheeka. Available at: [Link]
-
Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]
-
The Importance of Cancer Cell Lines as in vitro Models in Cancer Methylome Analysis and Anticancer Drugs Testing. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NCI-60 - Wikipedia [en.wikipedia.org]
- 9. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 11. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. protocols.io [protocols.io]
- 18. scispace.com [scispace.com]
- 19. bosterbio.com [bosterbio.com]
- 20. benthamscience.com [benthamscience.com]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of 5-isopropylisoxazole-4-carboxylic acid
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of 5-isopropylisoxazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis begins with the preparation of ethyl 5-isopropylisoxazole-4-carboxylate via a cyclocondensation reaction, which is subsequently hydrolyzed to yield the target carboxylic acid. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, and safety considerations to ensure reliable and reproducible outcomes.
Introduction and Scientific Background
Isoxazoles represent a class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Their unique electronic properties and ability to act as bioisosteres for other functional groups make them highly sought after in drug design. This compound, in particular, serves as a crucial intermediate for creating more complex molecules, leveraging the synthetic versatility of both the isoxazole ring and the carboxylic acid moiety.
The synthetic strategy detailed herein is a robust and well-established method for constructing 4,5-disubstituted isoxazoles.[2] The core of the synthesis involves two primary transformations:
-
Cyclocondensation: Formation of the isoxazole ring is achieved by reacting a β-ketoester derivative, ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate, with hydroxylamine. This key intermediate is generated in situ from ethyl isobutyrylacetate and triethyl orthoformate. The reaction proceeds via a nucleophilic attack followed by cyclization and dehydration, a classic method for heterocycle formation.[3][4]
-
Saponification: The resulting ethyl ester is hydrolyzed under basic conditions to the corresponding carboxylate salt, which upon acidification yields the final product, this compound.[5]
This protocol emphasizes mechanistic understanding and provides a self-validating framework through in-process checks and thorough final product characterization.
Overall Reaction Scheme
The synthesis is performed in two sequential steps starting from ethyl isobutyrylacetate.
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. prepchem.com [prepchem.com]
analytical methods for the quantification of 5-isopropylisoxazole-4-carboxylic acid in biological samples
Application Note & Protocol
Quantitative Analysis of 5-isopropylisoxazole-4-carboxylic acid in Biological Matrices using LC-MS/MS
Abstract & Introduction
The quantification of small molecule therapeutics and their metabolites in biological samples is fundamental to understanding pharmacokinetics (PK) and pharmacodynamics (PD). This compound is a key structural motif found in various pharmacologically active compounds.[1][2][3][4][5] Its accurate measurement in matrices such as plasma, serum, and urine is critical for preclinical and clinical drug development. This document provides a comprehensive, field-proven guide for the development, validation, and application of a robust analytical method for this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
The causality behind selecting LC-MS/MS lies in its unparalleled sensitivity and selectivity, which are essential for accurately measuring low-concentration analytes within complex biological environments.[6] This guide is designed for researchers, scientists, and drug development professionals, offering both a validated protocol and an in-depth explanation of the experimental choices, ensuring the generation of reliable, reproducible, and regulatory-compliant data. The validation framework described herein is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines.[7][8][9][10]
Principle of the Method
The overall workflow involves the extraction of this compound and a suitable internal standard (IS) from the biological matrix, followed by chromatographic separation and detection by a tandem mass spectrometer.
-
Sample Preparation: The primary challenge in bioanalysis is the removal of endogenous interferences (e.g., proteins, phospholipids, salts) that can suppress the analyte signal or damage the analytical instrumentation.[11] Given the acidic nature of the target analyte, this protocol will detail two highly effective extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between them often depends on the required throughput, sample volume, and the specific matrix being analyzed.
-
Liquid Chromatography (LC): A reversed-phase high-performance liquid chromatography (RP-HPLC) system is used to separate the analyte from co-extracted matrix components.[12] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer serves as a highly specific and sensitive detector. Electrospray ionization (ESI) is employed, typically in negative ion mode for carboxylic acids, to generate the deprotonated molecule [M-H]⁻.[6][13] The analyte is quantified using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process provides two levels of mass-based selectivity, drastically reducing background noise and enhancing analytical certainty.
Workflow Overview
Caption: High-level workflow for the quantification of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| This compound | Reference Standard (>98%) | AChemBlock[14] or equivalent |
| Stable Isotope Labeled Internal Standard | >98% purity, >99% isotopic enrichment | Custom Synthesis |
| Acetonitrile (ACN) | LC-MS Grade | Standard Supplier |
| Methanol (MeOH) | LC-MS Grade | Standard Supplier |
| Water | LC-MS Grade or Type I | Standard Supplier |
| Formic Acid (FA) | LC-MS Grade (≥99%) | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Ammonium Acetate | ACS Grade | Standard Supplier |
| Mixed-Mode Anion Exchange SPE Cartridges | e.g., Polymeric SAX/Reversed-Phase | Agilent, Waters, Phenomenex |
Rationale for Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N-labeled) is the gold standard. It co-elutes chromatographically and experiences similar ionization effects and extraction recovery to the analyte, providing the most accurate correction for experimental variability. If a SIL-IS is unavailable, a close structural analog may be used, but requires more rigorous validation.
Sample Preparation Protocols
The goal is to efficiently extract the analyte while removing matrix components. For carboxylic acids, extraction is often pH-dependent.
This method offers high recovery and clean extracts, making it ideal for complex matrices like plasma. A mixed-mode sorbent combining anion exchange (to retain the ionized carboxylic acid) and reversed-phase (to retain the isoxazole core) provides excellent selectivity.[15][16][17]
-
Sample Pre-treatment: Thaw biological samples (e.g., 100 µL of plasma) on ice. Add 20 µL of IS working solution and 200 µL of 2% ammonium hydroxide in water to lyse cells and ensure the carboxylic acid is deprotonated. Vortex for 15 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with:
-
1 mL of 5% ammonium hydroxide in water (removes neutral and basic compounds).
-
1 mL of 20% MeOH in water (removes polar interferences).
-
-
Elution: Elute the analyte and IS with 1 mL of 5% formic acid in acetonitrile. The acid neutralizes the anionic charge, releasing the analyte from the sorbent, while the organic solvent elutes it from the reversed-phase backbone.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Vortex and transfer to an autosampler vial.
LLE is a cost-effective and rapid alternative, particularly suitable for cleaner matrices like urine or when high throughput is needed.[18][19][20] It leverages the differential solubility of the analyte in immiscible aqueous and organic phases, controlled by pH.
-
Sample Pre-treatment: To 100 µL of biological sample, add 20 µL of IS working solution.
-
Acidification: Add 50 µL of 1 M HCl to protonate the carboxylic acid, making it less polar and more soluble in organic solvents.
-
Extraction: Add 600 µL of an organic extraction solvent (e.g., ethyl acetate or a 90:10 mixture of methyl tert-butyl ether:dichloromethane). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Dry-down & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| HPLC System | UPLC/UHPLC System | Provides better resolution and faster run times. |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm | Industry standard for small molecule separation.[21] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for good peak shape and MS sensitivity.[22] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with on-column loading. |
| Gradient | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 5 | |
| 5.0 | 5 |
| Parameter | Recommended Setting | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Ideal for generating [M-H]⁻ ions from carboxylic acids.[6][13] |
| Capillary Voltage | -3.0 kV | Optimize for maximal signal. |
| Source Temp. | 150°C | Instrument-dependent. |
| Desolvation Temp. | 450°C | Instrument-dependent. |
| Gas Flows | Optimize per manufacturer | |
| MRM Transitions | Compound | Q1 (m/z) |
| 5-isopropylisoxazole-4-CA | 154.1 | |
| SIL-Internal Standard | 158.1 |
Note on MRM Transitions: The precursor ion (Q1) for the analyte is its deprotonated molecular weight ([M-H]⁻ = 155.1 - 1 ≈ 154.1). A common fragmentation pathway is the loss of CO₂, resulting in a product ion (Q3) of m/z 110.1. The SIL-IS would have correspondingly shifted masses. These values must be empirically optimized by infusing a standard solution.
Bioanalytical Method Validation (BMV)
A method is only useful if it is proven to be reliable. Validation is performed according to regulatory guidance to demonstrate that the assay is fit-for-purpose.[7][8][9][23]
Validation Experiments and Acceptance Criteria
The following key parameters must be assessed.
| Validation Parameter | Purpose | Key Experiment | Acceptance Criteria (per FDA/ICH M10)[7][8] |
| Selectivity | Ensure no interference from matrix components at the analyte's retention time. | Analyze ≥6 blank matrix lots. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | Define the relationship between concentration and instrument response. | Analyze calibration standards (blank + 8 non-zero points) over the expected concentration range. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their reproducibility. | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=5 per level) across 3 separate runs. | Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (±20% and ≤20% at LLOQ). |
| Matrix Effect | Assess the impact of co-eluting matrix components on analyte ionization. | Compare analyte response in post-extraction spiked matrix to response in a clean solution. | IS-normalized matrix factor should be consistent across lots with a %CV ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent and reproducible, but no absolute value is required. |
| Stability | Ensure the analyte is stable throughout the sample lifecycle. | Test QC samples after various storage conditions (bench-top, freeze-thaw cycles, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal (freshly prepared samples). |
Data Analysis and Reporting
-
Integration: Integrate the chromatographic peaks for the analyte and the IS.
-
Response Ratio: Calculate the peak area ratio (Analyte Area / IS Area).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a weighted (1/x² or 1/x) linear regression.
-
Concentration Calculation: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the regression equation.
-
Reporting: Report final concentrations along with all relevant validation data, including accuracy and precision for the run's QC samples, to demonstrate the validity of the results for that batch.
References
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][8]
-
Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL: [Link][23]
-
Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS.gov) URL: [Link][9]
-
Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link][10]
-
Title: Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices Source: PubMed URL: [Link][15]
-
Title: Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin Source: Agilent URL: [Link][16]
-
Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PubMed Central (PMC) URL: [Link][24]
-
Title: Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory Source: ResearchGate URL: [Link][11]
-
Title: Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives Source: ResearchGate URL: [Link][1]
-
Title: New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies Source: MDPI URL: [Link][2]
-
Title: Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations Source: National Laboratory of the Rockies URL: [Link][18]
-
Title: Analytical Methods - CONICET Source: CONICET Digital URL: [Link][12]
-
Title: Solvent developments for liquid-liquid extraction of carboxylic acids in perspective Source: ScienceDirect URL: [Link][19]
-
Title: Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture Source: California State University, Northridge URL: [Link][25]
-
Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: MDPI URL: [Link][3]
-
Title: Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids Source: Taylor & Francis Online URL: [Link][6]
-
Title: Synthesis and Characterization of Novel Isoxazole derivatives Source: Asian Journal of Research in Chemistry URL: [Link][4]
-
Title: Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations Source: Green Chemistry (RSC Publishing) URL: [Link][20]
-
Title: Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: ResearchGate URL: [Link][5]
-
Title: Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link][26]
-
Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: MDPI URL: [Link][13]
-
Title: Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations Source: MDPI URL: [Link][21]
-
Title: HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type Source: Longdom Publishing URL: [Link][27]
-
Title: Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link][22]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. mdpi.com [mdpi.com]
- 14. 5-Isopropyl-oxazole-4-carboxylic acid 97% | CAS: 89006-96-2 | AChemBlock [achemblock.com]
- 15. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. research-hub.nrel.gov [research-hub.nrel.gov]
- 19. research.utwente.nl [research.utwente.nl]
- 20. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. turkjps.org [turkjps.org]
- 22. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 24. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 26. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. longdom.org [longdom.org]
Application of 5-Isopropylisoxazole-4-carboxylic Acid in the Development of Enzyme Inhibitors
An In-Depth Technical Guide
Introduction: The Isoxazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural properties allow it to serve as a versatile building block in the design of a multitude of pharmacologically active agents.[2][3] Isoxazole derivatives are found in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3][4][5] This is largely due to the isoxazole moiety's capacity to engage with various biological targets, such as enzymes and receptors, through a range of intermolecular interactions.[1]
The 5-isopropylisoxazole-4-carboxylic acid scaffold, the focus of this guide, combines three critical pharmacophoric elements:
-
The Isoxazole Core: A rigid, aromatic ring that properly orients the appended functional groups for optimal interaction with an enzyme's active site.
-
The 4-Carboxylic Acid Group: A key acidic moiety capable of forming strong ionic bonds, hydrogen bonds, or acting as a bioisostere for other critical functional groups within an enzyme's catalytic center.[6][7]
-
The 5-Isopropyl Group: A moderately sized, lipophilic group that can effectively probe and occupy hydrophobic pockets within the enzyme, contributing significantly to binding affinity and selectivity.
This guide provides a comprehensive overview of the application of this scaffold in the rational design of enzyme inhibitors. We will explore its utility against several major enzyme classes, detail the underlying mechanisms of action, and provide field-proven protocols for synthesis, screening, and characterization.
Chapter 1: Major Enzyme Classes Targeted by Isoxazole-Based Inhibitors
The unique combination of features in the this compound scaffold makes it a promising starting point for developing inhibitors against a diverse range of enzyme families. The strategic placement of the carboxylic acid and the hydrophobic isopropyl group allows for tailored interactions within different active site architectures.
Cyclooxygenase (COX) Enzymes
Scientific Rationale: Cyclooxygenases (COX-1 and COX-2) are key enzymes in the prostaglandin synthesis pathway, making them primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[2] The isoxazole ring is a central feature in a class of selective COX-2 inhibitors, exemplified by drugs like Valdecoxib.[2] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2] The isoxazole scaffold helps position a sulfonamide or other functional group into a secondary binding pocket unique to COX-2, thereby conferring selectivity.
Mechanism of Inhibition: Isoxazole-based COX inhibitors act as competitive inhibitors, binding to the active site of the COX-2 enzyme to block the entry of the natural substrate, arachidonic acid.[2] The carboxylic acid or a bioisosteric group typically coordinates with key residues like Arg120 and Tyr355 at the mouth of the catalytic channel, while the rest of the scaffold occupies the hydrophobic channel.
Serine Proteases (e.g., Caspases)
Scientific Rationale: Serine proteases play critical roles in physiological processes ranging from blood coagulation to programmed cell death (apoptosis).[8] Caspases, a family of cysteine-aspartyl proteases, are central executioners of apoptosis, and their dysregulation is implicated in neurodegenerative disorders and other diseases.[9][10] The design of caspase inhibitors often relies on mimicking the natural peptide substrate.[11]
Mechanism of Inhibition: In caspase inhibitors, the carboxylic acid of the isoxazole scaffold can act as a bioisostere for the P1 aspartic acid residue, which is the primary recognition element for the enzyme.[12] The inhibitor binds to the active site, and a "warhead" moiety, often an aldehyde or ketone, can form a reversible covalent bond with the catalytic cysteine residue (caspases) or serine residue (classical serine proteases), leading to potent inhibition.[11][13]
Carbonic Anhydrases (CAs)
Scientific Rationale: Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate.[14] They are involved in pH regulation and other physiological processes. Certain CA isoforms are overexpressed in tumors, making them attractive targets for anticancer drug development.[14][15]
Mechanism of Inhibition: Isoxazole derivatives can act as potent CA inhibitors. The mechanism often involves the coordination of a deprotonated group (like the carboxylic acid or a sulfonamide derivative) to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, displacing a zinc-bound water molecule and disrupting the catalytic cycle.[14][15]
Other Notable Enzyme Targets
-
Kinases: Isoxazole derivatives can function as ATP-competitive inhibitors of protein kinases, such as Casein Kinase 1 (CK1), by occupying the ATP-binding pocket and disrupting downstream signaling pathways crucial for cancer cell proliferation.[2]
-
Xanthine Oxidase: This enzyme is a key target for treating gout. 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent inhibitory activity against xanthine oxidase.[16][17]
-
Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is the primary catabolic regulator of anandamide. α-ketooxazole derivatives have been developed as potent and selective FAAH inhibitors.[18]
Chapter 2: Experimental Protocols and Methodologies
The following protocols are presented as robust, self-validating frameworks for the synthesis, screening, and characterization of inhibitors derived from the this compound scaffold.
Protocol: Synthesis of an Amide Derivative
This protocol describes a standard amide coupling reaction, a common first step in diversifying the 4-carboxylic acid moiety to explore structure-activity relationships (SAR).
Objective: To synthesize N-benzyl-5-isopropylisoxazole-4-carboxamide from this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Benzylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC equipment
Step-by-Step Procedure:
-
Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Activation: Add EDCI (1.2 eq) and DMAP (0.1 eq) to the solution. Stir at room temperature for 15 minutes. The activation of the carboxylic acid is the critical step for efficient coupling.[19]
-
Nucleophilic Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This colorimetric assay determines the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.
Objective: To determine the IC₅₀ values of a test compound against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Heme cofactor
-
Tris-HCl buffer (pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well microplate and plate reader (610 nm)
Step-by-Step Procedure:
-
Enzyme Preparation: Prepare a reaction buffer containing Tris-HCl, heme, and the enzyme (either COX-1 or COX-2). Incubate at room temperature for 5 minutes to allow for heme reconstitution.
-
Inhibitor Incubation: Add varying concentrations of the test compound (or DMSO as a vehicle control) to the wells of a 96-well plate. Add the prepared enzyme solution to each well and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add TMPD solution to each well, followed by the arachidonic acid substrate to initiate the reaction. The peroxidase component of COX will oxidize TMPD, leading to a color change.
-
Data Acquisition: Immediately measure the absorbance at 610 nm over time (kinetic mode) for 5 minutes using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Determine the percent inhibition relative to the vehicle control: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[20]
-
Protocol: In Vitro Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Objective: To determine the inhibitory potential of a test compound against recombinant human caspase-3.
Materials:
-
Active recombinant human caspase-3
-
Caspase-3 substrate, Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
HEPES buffer (containing DTT and EDTA)
-
Test compound (dissolved in DMSO)
-
96-well black microplate and fluorescence plate reader (Ex/Em = 360/460 nm)
Step-by-Step Procedure:
-
Assay Setup: In a 96-well black plate, add the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include wells with a known caspase inhibitor as a positive control and DMSO as a negative (vehicle) control.
-
Enzyme Addition: Add the caspase-3 enzyme to all wells except for the blank (no enzyme) control. Incubate at 37°C for 15 minutes.
-
Substrate Addition: Add the Ac-DEVD-AMC substrate to all wells to start the reaction.
-
Fluorescence Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity (Ex/Em = 360/460 nm) every 5 minutes for 1-2 hours. The cleavage of the AMC group by active caspase-3 releases the fluorescent AMC molecule.[21]
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the reaction rate from the linear portion of the fluorescence vs. time plot.
-
Determine the percent inhibition at each compound concentration and calculate the IC₅₀ value as described in the COX assay protocol.
-
Chapter 3: Data Visualization and Interpretation
Visual tools are indispensable for understanding complex biological processes and experimental workflows.
Data Presentation: Comparative Inhibitor Potency
Summarizing quantitative data in tables allows for rapid comparison of inhibitor efficacy and selectivity.
| Compound ID | Target Enzyme | Modification from Scaffold | IC₅₀ (nM) | Selectivity Index | Reference |
| A13 | COX-1 / COX-2 | Amide derivative | 64 / 13 | 4.63 (COX-1/COX-2) | [19] |
| C6 | COX-2 | Chalcone-isoxazole hybrid | Potent | Selective for COX-2 | [22] |
| AC2 | Carbonic Anhydrase | Arylmethylene derivative | 112,300 | - | [14] |
| 29a | Hsp90 | Isoxazole-isoxazole hybrid | Good activity | - | [23] |
| 11a | Xanthine Oxidase | Phenylisoxazole-COOH | Submicromolar | - | [16] |
| Table 1: Representative IC₅₀ values for various enzyme inhibitors based on the isoxazole scaffold. Data is illustrative of the potency ranges achievable. |
Diagram: General Workflow for Enzyme Inhibitor Screening
Caption: A typical workflow for identifying and optimizing enzyme inhibitors.
Diagram: Mechanism of Action - Serine Protease Inhibition
Caption: Inhibition of a serine protease via formation of a covalent adduct.
Diagram: Structure-Activity Relationship (SAR) Logic
Caption: Logic map for a structure-activity relationship (SAR) study.
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile and potent platform for the development of novel enzyme inhibitors. Its inherent chemical properties allow for systematic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles against a wide array of enzymatic targets. As demonstrated, derivatives of this core structure have yielded promising inhibitors for enzymes implicated in inflammation, cancer, and apoptosis.
Future research will likely focus on integrating this scaffold into more complex molecular architectures, such as multi-target inhibitors or covalent probes for target identification.[3] The continued exploration of SAR, coupled with advanced computational modeling, will undoubtedly unlock new therapeutic agents based on this privileged isoxazole framework, addressing significant unmet medical needs.
References
-
Biernasiuk, A., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals. [Link]
-
Ali, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
-
Kaur, R., et al. (2022). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
-
Ali, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
-
Alam, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
Sanna, M., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [Link]
-
Alam, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]
-
ResearchGate. Structure-activity relationship of compounds 4, 5, 6, and 7. [Link]
-
ResearchGate. Potential of Pyrazolooxadiazinone Derivatives as Serine Protease Inhibitors. [Link]
-
Blaszczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]
-
Powers, J. C., et al. (1994). Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design. PubMed. [Link]
-
ResearchGate. Synthesis of isoxazole derivatives. [Link]
-
Al-Tel, T. H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
-
Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PubMed Central. [Link]
-
Powers, J. C., et al. (2002). Caspase Substrates and Inhibitors. Chemical Reviews. [Link]
-
Faleiro, L., et al. (1998). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. PubMed Central. [Link]
-
de Souza, A. C. G., et al. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. MDPI. [Link]
-
Kumar, A., et al. (2024). Caspase inhibitors: a review on recently patented compounds (2016-2023). PubMed. [Link]
-
Shalini, S., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Disease. [Link]
-
Park, E. B., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. [Link]
-
Blaszczyk, M., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
-
Todea, A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Hardouin, C., et al. (2007). Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]
-
Somers, M., et al. (2017). Carboxylate isosteres for caspase inhibitors: the acylsulfonamide case revisited. Bioorganic & Medicinal Chemistry. [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Scilit. [Link]
-
ResearchGate. The recent progress of isoxazole in medicinal chemistry. [Link]
-
Zhang, T., et al. (2021). Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemRxiv. [Link]
-
Li, Z., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
-
Zhang, T., et al. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemBioChem. [Link]
-
Banoglu, E., et al. (2016). 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). European Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development [mdpi.com]
- 9. Caspase inhibitors: a review on recently patented compounds (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxylate isosteres for caspase inhibitors: the acylsulfonamide case revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. scispace.com [scispace.com]
- 19. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 23. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
Application Note: Strategies for Efficient Amide Coupling Reactions with 5-Isopropylisoxazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on performing amide coupling reactions with 5-isopropylisoxazole-4-carboxylic acid. Amide bond formation is one of the most critical reactions in medicinal chemistry and drug discovery.[1][2] However, substrates like this compound, which feature an electron-deficient heterocyclic ring and moderate steric hindrance, can present unique challenges. This note details the underlying chemical principles, offers a guide to reagent selection, provides step-by-step experimental protocols, and includes a troubleshooting section to address common issues, ensuring reliable and high-yielding syntheses.
Introduction: Understanding the Substrate
This compound is a valuable building block in synthetic chemistry. The isoxazole motif is a key pharmacophore in numerous bioactive molecules. Its properties, however, necessitate careful consideration during reaction design:
-
Electronic Effects: The isoxazole ring is electron-deficient. This property increases the acidity of the carboxylic acid proton but can decrease the nucleophilicity of the resulting carboxylate, potentially slowing the initial activation step with coupling reagents.
-
Steric Hindrance: The isopropyl group at the 5-position provides moderate steric bulk adjacent to the carboxylic acid, which can impede the approach of the amine coupling partner, especially if the amine is also sterically hindered.[3]
-
Stability: Isoxazole rings are generally stable, but under harsh conditions, ring-opening side reactions can occur. Protocols should favor mild and efficient conditions.
Given these factors, simply applying a generic amide coupling protocol may lead to low yields, incomplete reactions, or the formation of unwanted side products.[3][4] A well-designed strategy is therefore essential for success.
The Mechanism of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures due to a competing acid-base reaction.[5] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the primary role of a coupling reagent. The general process occurs in two main stages:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides like EDC) or an active ester (with uronium/aminium reagents like HATU).[2][6]
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.
Additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included. They act as activating agents by trapping the initial reactive intermediate to form a more stable, yet highly reactive, active ester, which can reduce side reactions and minimize racemization in chiral substrates.[7][8][9]
Caption: Standard experimental workflow for amide coupling.
Protocol A: Standard Conditions using EDC/HOBt
This protocol is a cost-effective and reliable method for coupling with unhindered or moderately reactive amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: High-Efficiency Conditions using HATU
This protocol is recommended for challenging couplings, including those with sterically hindered or electron-deficient amines, where Protocol A may be sluggish. [10] Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM (approx. 0.1 M). [3]2. Add HATU (1.1 eq) to the solution. [3]3. Add DIPEA (2.5 eq) and stir the mixture at room temperature. [3]The solution should change color, indicating activation. Allow 15-30 minutes for pre-activation. [3]4. Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature. These reactions are often much faster than EDC couplings and may be complete in 1-4 hours. Monitor progress by TLC or LC-MS. [6]6. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl or water. [3]7. Extract the product using an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography. Note that tetramethylurea, a byproduct of HATU, can sometimes be challenging to remove. [11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete activation of the carboxylic acid. [3] 2. Amine is protonated and non-nucleophilic. [3] 3. Presence of water hydrolyzing the active intermediate. [3] 4. Steric hindrance is too great for the chosen conditions. [3] | 1. Switch to a more powerful coupling reagent like HATU. 2. Ensure sufficient base (2.5-3.0 eq of DIPEA) is used. 3. Use anhydrous solvents and reagents; perform under an inert atmosphere. 4. Use Protocol B (HATU). For extremely hindered cases, consider converting the acid to an acyl fluoride. [10][12] |
| Side Product Formation | 1. Racemization (if substrates are chiral). 2. Reaction with nucleophilic solvents or impurities. 3. Over-activation leading to decomposition. | 1. Ensure an additive like HOBt or HOAt is used, especially with carbodiimides. Run the reaction at 0 °C. 2. Use high-purity, anhydrous, non-nucleophilic solvents. 3. Avoid excessive reaction times or temperatures. Monitor the reaction closely. |
| Difficulty in Purification | 1. Byproduct co-elutes with the product (e.g., dicyclohexylurea from DCC, tetramethylurea from HATU). [11][13] | 1. For EDC, the urea byproduct is water-soluble and easily removed with an aqueous workup. [9]For HATU, multiple washes with dilute acid/base and brine can help remove byproducts before chromatography. Sometimes a different solvent system for chromatography is needed. |
References
-
Wikipedia. (2023). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
SciSpace. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI: 10.1039/C5OB02129D. Retrieved from [Link]
-
amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. DOI: 10.1039/D3OB01673K. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt) Examples. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. amphoteros.com [amphoteros.com]
- 13. reddit.com [reddit.com]
Application Notes and Protocols for the Incorporation of 5-Isopropylisoxazole-4-carboxylic Acid as an Unnatural Amino Acid in Peptide Synthesis
Introduction: Expanding the Peptidic Toolkit with Isoxazole Scaffolds
The introduction of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] The isoxazole moiety, a five-membered heterocycle, is of particular interest due to its presence in numerous FDA-approved drugs and its ability to act as a bioisostere for amide bonds, contributing to metabolic stability and conformational rigidity.[2][3] This guide focuses on the use of 5-isopropylisoxazole-4-carboxylic acid, a non-proteinogenic amino acid, in peptide synthesis, offering a unique building block for creating innovative peptidomimetics.[2][3]
While direct literature on the incorporation of this compound into peptides is not available, this document provides detailed protocols extrapolated from established methods for similar isoxazole-based amino acids and for sterically hindered residues.[4][5][6] The isopropyl group at the 5-position of the isoxazole ring introduces significant steric bulk, which necessitates careful optimization of coupling conditions to ensure efficient peptide bond formation. This guide will address these challenges and provide robust protocols for the successful synthesis of peptides containing this novel UAA.
Synthesis of Fmoc-5-isopropylisoxazole-4-carboxylic Acid
Prior to its use in solid-phase peptide synthesis (SPPS), this compound must be protected at its amino-terminus with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The following protocol is adapted from a standard procedure for the Fmoc protection of amino-isoxazole derivatives.[2]
Protocol 1: Fmoc Protection of this compound
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 155.15 | 1.0 g | 1.0 |
| Fmoc-Osu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | 337.33 | 2.4 g | 1.1 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.5 g | 2.2 |
| 1,4-Dioxane | - | 20 mL | - |
| Distilled Water | - | 20 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| 0.1 M Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Dissolve this compound (1.0 g) and sodium carbonate (1.5 g) in a mixture of distilled water (20 mL) and 1,4-dioxane (20 mL) in a round-bottom flask.
-
Stir the mixture at room temperature until all solids have dissolved.
-
In a separate beaker, dissolve Fmoc-Osu (2.4 g) in 1,4-dioxane (10 mL).
-
Add the Fmoc-Osu solution dropwise to the stirred solution of the amino acid over 30 minutes.
-
Allow the reaction to stir at room temperature for 24 hours.
-
After 24 hours, add 50 mL of distilled water to the reaction mixture.
-
Wash the aqueous solution with ethyl acetate (2 x 25 mL) to remove any unreacted Fmoc-Osu and by-products.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 0.1 M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Dry the solid product under vacuum to yield Fmoc-5-isopropylisoxazole-4-carboxylic acid.
-
Characterize the product by NMR and mass spectrometry to confirm its identity and purity.
Incorporation of Fmoc-5-isopropylisoxazole-4-carboxylic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this sterically hindered UAA into a growing peptide chain is best achieved using the well-established Fmoc/tBu strategy in SPPS.[1][7] The key to success lies in the choice of coupling reagents and reaction conditions to overcome the steric hindrance posed by the isopropyl group.
Workflow for SPPS Incorporation
Caption: General workflow for the incorporation of Fmoc-5-isopropylisoxazole-4-carboxylic acid into a peptide chain using SPPS.
Protocol 2: SPPS of a Peptide Containing this compound
This protocol outlines a single coupling cycle for the incorporation of the UAA. The synthesis is assumed to be performed on a 0.1 mmol scale.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Fmoc-5-isopropylisoxazole-4-carboxylic acid
-
Coupling reagents (see Table 2 for recommendations)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes. Drain the DMF.[1]
-
Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Coupling of Fmoc-5-isopropylisoxazole-4-carboxylic Acid:
-
Pre-activation: In a separate vial, dissolve Fmoc-5-isopropylisoxazole-4-carboxylic acid (3 equivalents), the chosen coupling reagent (3 equivalents), and any additives (3 equivalents) in DMF. Add the base (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, extended reaction times or microwave-assisted synthesis may be necessary.[5]
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be required.
-
-
Washing: After a complete coupling (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF, DCM, and methanol, and then dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
-
Selection of Coupling Reagents for a Hindered UAA
The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like this compound. Standard carbodiimide reagents like DCC or DIC may result in low yields.[8] More potent uronium or phosphonium salt-based reagents are recommended.[9][10]
| Coupling Reagent | Full Name | Rationale for Use with Hindered Amino Acids |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective in overcoming steric hindrance, rapid reaction kinetics, and low racemization.[9] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | A widely used and effective coupling reagent, though HATU is often superior for particularly difficult couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A strong phosphonium-based reagent with good performance in hindered couplings.[9] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Offers coupling efficiency comparable to HATU with improved safety and solubility profiles.[10] |
Additive Recommendation: The use of an additive such as Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is recommended over HOBt (Hydroxybenzotriazole) due to its superior performance in preventing racemization and its non-explosive nature.[8]
Caption: Decision pathway for selecting coupling conditions for this compound.
Potential Applications and Scientific Insights
The incorporation of this compound into peptides can be leveraged for several applications:
-
Peptidomimetics: The isoxazole ring can serve as a rigid scaffold to constrain the peptide backbone, potentially leading to conformations with higher receptor affinity and selectivity.
-
Metabolic Stability: As a bioisostere of the peptide bond, the isoxazole moiety can impart resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.
-
Modulation of Physicochemical Properties: The isopropyl group can enhance the lipophilicity of the peptide, which may improve its cell permeability and pharmacokinetic properties.
The causality behind these experimental choices rests on the fundamental principles of peptide chemistry. The use of potent coupling reagents is a direct response to the anticipated slower reaction kinetics due to the steric hindrance of the isopropyl group.[5][8] Similarly, the selection of Fmoc/tBu chemistry provides a robust and orthogonal protection strategy that is compatible with a wide range of amino acids.[7] The final cleavage and purification steps are standard procedures designed to yield a high-purity product suitable for biological evaluation.
Conclusion
The solid-phase synthesis of peptides containing this compound presents a viable strategy for developing novel peptidomimetics with potentially enhanced therapeutic properties. While the steric hindrance of this UAA requires careful consideration and the use of optimized coupling protocols, the methodologies outlined in this guide provide a solid foundation for its successful incorporation. By leveraging powerful coupling reagents and established SPPS techniques, researchers can effectively expand their synthetic capabilities and explore the unique chemical space offered by isoxazole-containing peptides.
References
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols.[Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.[Link]
-
Introduction to Peptide Synthesis. (n.d.). National Institutes of Health.[Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.[Link]
-
Efficient peptide coupling involving sterically hindered amino acids. (2007). The Journal of Organic Chemistry.[Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health.[Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). PubMed.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. file.globalso.com [file.globalso.com]
- 10. bachem.com [bachem.com]
Application Note: A Strategic Workflow for Designing Novel Antimicrobial Agents Based on the 5-Isopropylisoxazole-4-Carboxylic Acid Scaffold
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and recognized for its diverse biological activities, including antimicrobial effects.[1][2][3][4] This application note provides a comprehensive, step-by-step workflow for the design, synthesis, and evaluation of novel antimicrobial candidates built upon a 5-isopropylisoxazole-4-carboxylic acid core. We present detailed protocols for the synthesis of a focused amide library, a cascade of in vitro screening assays to determine antimicrobial efficacy and selectivity, and a framework for establishing a robust Structure-Activity Relationship (SAR) to guide iterative compound optimization. This guide is intended for researchers, scientists, and drug development professionals seeking a structured approach to discovering next-generation antimicrobial agents.
Rationale and Design Strategy
The Isoxazole Scaffold: A Privileged Structure
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[5][6][7] Its utility stems from a combination of favorable properties:
-
Metabolic Stability: The aromatic nature of the ring imparts stability in biological systems.
-
Versatile Interactions: The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the ring system can participate in π-π stacking and hydrophobic interactions with biological targets.[8]
-
Synthetic Tractability: The isoxazole ring is synthetically accessible and its substituents can be readily modified, allowing for fine-tuning of physicochemical and pharmacological properties.[1][7]
The this compound core (CAS: 89006-96-2)[9] provides an ideal starting point. The isopropyl group offers a lipophilic anchor, while the carboxylic acid at the 4-position serves as a versatile chemical handle for derivatization.
Design Hypothesis: The Amide Library Approach
Our primary design strategy involves the conversion of the core's carboxylic acid into a diverse library of amides. The rationale is threefold:
-
Modulating Physicochemical Properties: Amidation neutralizes the acidic charge of the carboxylic acid, which can significantly enhance cell permeability and oral bioavailability. By introducing various amine substituents, we can systematically alter properties like lipophilicity (logP), polar surface area (PSA), and solubility.
-
Exploring New Binding Interactions: The amide N-H group can act as a hydrogen bond donor, and the R-groups of the coupled amine can probe new pockets within the target enzyme or receptor, potentially leading to increased potency and selectivity.
-
Rapid Library Generation: Modern coupling chemistry allows for the rapid and efficient synthesis of a multitude of amide derivatives from a single carboxylic acid core, facilitating the swift exploration of chemical space.[10][11]
Overall Discovery Workflow
The discovery process follows a logical, iterative cycle of Design, Synthesis, Testing, and Analysis (DSTA). This workflow is designed to efficiently identify initial hits, establish a preliminary SAR, and guide the design of subsequent, more potent generations of compounds.
Caption: The Design-Synthesize-Test-Analyze (DSTA) workflow for novel antimicrobial discovery.
Synthesis and Characterization Protocols
Protocol: Synthesis of this compound (Core Scaffold)
The core scaffold can be synthesized via several established routes. A common method involves the reaction of an activated β-ketoester with hydroxylamine.[12] This protocol outlines a general procedure for the hydrolysis of the corresponding ethyl ester, a common intermediate.
Materials:
-
Ethyl 5-isopropylisoxazole-4-carboxylate
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Dissolve ethyl 5-isopropylisoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add potassium hydroxide (1.2 eq) to the solution and stir at room temperature for 2 hours.
-
Heat the mixture to reflux (approx. 80°C) and maintain for an additional 2 hours to ensure complete saponification.[13]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol: General Procedure for Amide Library Synthesis
This protocol employs a standard peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator, Hydroxybenzotriazole (HOBt), for the efficient synthesis of amides from the carboxylic acid core.[10][14]
Materials:
-
This compound (1.0 eq)
-
A diverse panel of primary and secondary amines (1.1 eq each)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the this compound, HOBt, and the selected amine in anhydrous DCM.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Add EDC in one portion and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of each new amide using ¹H NMR and LC-MS.
Caption: Workflow for the synthesis and purification of the isoxazole amide library.
In Vitro Antimicrobial Screening Cascade
A tiered screening approach is employed to efficiently identify promising candidates. All antimicrobial susceptibility testing should be performed according to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[15][16]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17][18] The broth microdilution method is the standard.
Materials:
-
96-well sterile microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized compounds (stock solutions in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL[17]
-
Plate reader (spectrophotometer)
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In the first column, add 50 µL of the compound stock solution (e.g., at 256 µg/mL in CAMHB with 2% DMSO) to the 50 µL of broth, resulting in a 100 µL volume at 128 µg/mL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a concentration gradient (e.g., 128 µg/mL to 0.25 µg/mL).
-
Columns 11 and 12 will serve as controls:
-
Column 11 (Growth Control): 50 µL CAMHB + 50 µL bacterial inoculum.
-
Column 12 (Sterility Control): 100 µL CAMHB only.
-
-
Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in these wells is 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19] This can be done visually or by reading absorbance at 600 nm.
Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) agents.[1] It is defined as the lowest concentration that results in bacterial death.[18]
Procedure:
-
Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.
-
Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration from the MIC plate that results in no colony formation on the MHA plate (representing ≥99.9% killing).
Preliminary Safety and Selectivity Profiling
A promising antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells.
Protocol: Mammalian Cell Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability.[20][21] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified.[22]
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
96-well sterile tissue culture plates
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
Procedure:
-
Seed cells into a 96-well plate at an optimized density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[20]
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds (similar concentrations as the MIC assay). Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Remove the treatment media and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.[23]
-
Incubate for 2-4 hours until purple formazan crystals are visible.
-
Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.[23]
-
Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability versus compound concentration and fitting the data to a dose-response curve.
Calculating the Selectivity Index (SI)
The SI provides a quantitative measure of a compound's selectivity. It is a critical parameter for prioritizing compounds for further development.
Formula: SI = CC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value indicates greater selectivity for the bacterial target over host cells. Generally, an SI > 10 is considered a promising starting point for a hit compound.
Building the Structure-Activity Relationship (SAR)
The data generated from the screening cascade is now used to understand how chemical structure relates to biological activity.
Data Consolidation and Analysis
Summarize all quantitative data in a structured table. This allows for easy comparison between derivatives and helps to identify key structural features that influence potency and selectivity.
Table 1: Example Data Summary for an Isoxazole Amide Library
| Compound ID | Amine Substituent (R-Group) | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | CC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI) |
| Core Acid | -OH | >128 | >128 | >128 | - |
| XA-001 | -NH-CH₂-Ph | 16 | 32 | 100 | 6.25 |
| XA-002 | -NH-CH₂(4-F-Ph) | 4 | 8 | 95 | 23.75 |
| XA-003 | -NH-CH₂(4-Cl-Ph) | 2 | 4 | 50 | 25.0 |
| XA-004 | -NH-CH₂(4-MeO-Ph) | 32 | 64 | >128 | >4 |
| XA-005 | -N(Me)₂ | >128 | >128 | >128 | - |
-
Amidation is crucial for activity (Core Acid is inactive).
-
A benzylamine substituent confers moderate activity (XA-001).
-
Electron-withdrawing groups (F, Cl) on the phenyl ring enhance potency (XA-002, XA-003).[24]
-
An electron-donating group (MeO) reduces potency (XA-004).
-
A small, non-aromatic substituent is not tolerated (XA-005).
The Iterative Design Cycle
The initial SAR provides clear directions for the next round of synthesis. Based on the example above, the next library should focus on exploring other halogen substitutions on the benzyl ring or investigating different aromatic and heteroaromatic ring systems. This iterative process is the engine of lead optimization.
Caption: The iterative cycle of SAR-driven lead optimization.
Conclusion
This application note outlines a robust and scientifically-grounded strategy for the discovery of novel antimicrobial agents using a this compound core. By combining rational design, efficient parallel synthesis, and a systematic screening cascade, researchers can rapidly generate valuable SAR data. This iterative process of design, synthesis, and testing is fundamental to optimizing hit compounds into potent and selective lead candidates for further preclinical development.
References
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
the preparation of amides. Chemguide. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
-
A Facile One-Pot Transformation of Carboxylic Acids to Amides. Synthetic Communications. [Link]
-
Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
-
Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. ResearchGate. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
CLSI M07QG - Minimal Inhibitory Concentration Reading Guide. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. [Link]
-
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark. [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]
-
Minimum inhibitory concentration. Wikipedia. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]
-
Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. PrepChem.com. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpca.org [ijpca.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Isopropyl-oxazole-4-carboxylic acid 97% | CAS: 89006-96-2 | AChemBlock [achemblock.com]
- 10. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 11. tandfonline.com [tandfonline.com]
- 12. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. idexx.dk [idexx.dk]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. M07QG | Minimal Inhibitory Concentration Reading Guide [clsi.org]
- 20. clyte.tech [clyte.tech]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
step-by-step guide to the multi-step synthesis of 5-alkylisoxazole-4-carboxylic acids
Application Note & Protocol
Topic: A Step-by-Step Guide to the Multi-Step Synthesis of 5-Alkylisoxazole-4-Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-Alkylisoxazole-4-carboxylic acids are pivotal heterocyclic scaffolds in medicinal chemistry, serving as key building blocks for various pharmacologically active agents, most notably the antirheumatic drug Leflunomide.[1][2][3] This application note provides a detailed, three-step synthetic pathway commencing from readily available starting materials. The synthesis involves an initial condensation to form a key β-keto ester intermediate, followed by a regioselective cyclization with hydroxylamine to construct the isoxazole core, and concludes with a saponification to yield the target carboxylic acid. This guide emphasizes the underlying chemical principles, offers field-proven insights into experimental choices, and provides robust, step-by-step protocols designed for reproducibility and scalability.
Introduction: The Significance of the Isoxazole Core
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This motif is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[4][5] The 5-alkylisoxazole-4-carboxylic acid framework, in particular, offers a synthetically versatile handle for further elaboration, making it an intermediate of high value in drug discovery and development programs. The synthesis described herein is a classic and reliable approach, often referred to as the Claisen isoxazole synthesis, which builds the heterocyclic ring from a 1,3-dicarbonyl precursor.[6][7]
Overall Synthetic Strategy
The synthesis is logically divided into three primary stages. The entire workflow is designed to be efficient, minimizing complex purification steps where possible and leading to high-purity final products.
Caption: High-level workflow for the three-stage synthesis of 5-alkylisoxazole-4-carboxylic acids.
Stage 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
Principle & Mechanistic Insight
This initial step is a crucial condensation reaction that prepares the 1,3-dicarbonyl system for cyclization. Ethyl acetoacetate (a β-keto ester) is reacted with triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride acts as a water scavenger and facilitates the reaction, which proceeds by forming a highly electrophilic intermediate that is attacked by the enolate of the ethyl acetoacetate. This reaction effectively installs the "formyl" group equivalent at the C2 position, which is essential for the subsequent cyclization to form the 4-carboxylate isoxazole.
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
-
Acetic anhydride (2.0 eq)
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the reaction mixture to 100-120°C and maintain it under reflux for 2-3 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of ethyl acetoacetate.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile components (excess reagents and ethyl acetate byproduct) under reduced pressure using a rotary evaporator.
-
The resulting crude oil, primarily ethyl 2-(ethoxymethylene)-3-oxobutanoate, is often of sufficient purity to be carried forward to the next step without further purification. A pale yellow to light brown oil is the expected appearance.
Expertise & Trustworthiness Notes:
-
Causality: Using a slight excess of triethyl orthoformate ensures the complete conversion of the starting β-keto ester. Acetic anhydride is critical; its absence leads to significantly slower and incomplete reactions.
-
Validation: A ¹H NMR of the crude product should show a characteristic singlet for the enolic proton (=CH) around δ 7.5-8.0 ppm, confirming the formation of the desired intermediate.
Stage 2: Cyclization to Ethyl 5-Methylisoxazole-4-carboxylate
Principle & Mechanistic Insight
This is the core ring-forming step, known as the Claisen isoxazole synthesis. The 1,3-dicarbonyl intermediate reacts with hydroxylamine. The reaction proceeds via condensation, where the hydroxylamine attacks the carbonyl groups, followed by cyclization and dehydration to form the stable aromatic isoxazole ring.
Regioselectivity is the most critical aspect of this step. The unsymmetrical dicarbonyl intermediate can, in principle, form two different regioisomers: the desired 5-methylisoxazole-4-carboxylate and the undesired 3-methylisoxazole-4-carboxylate. The reaction conditions, particularly pH, are optimized to strongly favor the formation of the 5-substituted isomer.[8] The initial attack by the nitrogen of hydroxylamine on the more electrophilic ketone carbonyl, followed by cyclization with the enol ether, leads to the desired product.
Caption: Regioselectivity in the Claisen isoxazole synthesis, favoring the 5-substituted product.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate (crude from Stage 1, 1.0 eq)
-
Hydroxylamine sulfate (0.6 eq) or Hydroxylamine hydrochloride
-
Sodium acetate (1.2 eq) or another suitable base
-
Ethanol or Methanol
-
Water
Procedure:
-
In a reaction vessel, dissolve hydroxylamine sulfate and sodium acetate in a mixture of ethanol and water. Cool the solution in an ice bath to between -10°C and 0°C.[1][2]
-
Slowly add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from Stage 1 to the cooled hydroxylamine solution dropwise, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours or overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the alcohol solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-methylisoxazole-4-carboxylate, typically as an oil or a low-melting solid. This product can be purified by column chromatography or crystallization if necessary, but is often used directly in the final step.
Expertise & Trustworthiness Notes:
-
Causality: Maintaining a low temperature during the addition of the dicarbonyl compound is crucial to control the exothermic reaction and minimize the formation of byproducts. Sodium acetate acts as a base to free the hydroxylamine from its salt and buffer the reaction medium.
-
Validation: The formation of the isomeric impurity can be checked by GC-MS or high-field NMR. The desired product has a well-defined set of signals; for the ethyl ester, expect a quartet around δ 4.3 ppm and a triplet around δ 1.3 ppm. The methyl group on the isoxazole ring will appear as a singlet around δ 2.7-2.8 ppm.
Stage 3: Saponification to 5-Methylisoxazole-4-carboxylic Acid
Principle & Mechanistic Insight
The final step is a standard base-catalyzed ester hydrolysis, also known as saponification.[9][10] The ester is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a water/alcohol solvent mixture. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate.[11] This intermediate then collapses, eliminating an alkoxide ion to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. A final acidification step is required to protonate the carboxylate salt, precipitating the desired neutral carboxylic acid.[9][12]
Detailed Experimental Protocol
Materials:
-
Ethyl 5-methylisoxazole-4-carboxylate (crude from Stage 2, 1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.5-2.0 eq)
-
Ethanol or Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the crude ethyl 5-methylisoxazole-4-carboxylate in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of NaOH or KOH in water to the flask.
-
Heat the mixture to reflux (around 80-90°C) for 1-2 hours.[13] The reaction can be monitored by TLC by observing the disappearance of the starting ester spot.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is approximately 2-3.
-
A white precipitate of 5-methylisoxazole-4-carboxylic acid will form.[14]
-
Stir the cold suspension for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield the final 5-methylisoxazole-4-carboxylic acid as a white crystalline solid.
Expertise & Trustworthiness Notes:
-
Causality: Using an excess of base ensures the hydrolysis reaction goes to completion, as the final deprotonation step makes the overall process essentially irreversible.[10] Thorough washing of the final product with cold water is critical to remove residual HCl and NaCl/KCl, which can affect purity and downstream reactions.
-
Validation: The final product can be characterized by its melting point (approx. 154-156°C for the 5-methyl derivative[13]), ¹H NMR, and ¹³C NMR spectroscopy. The disappearance of the ethyl group signals and the appearance of a broad carboxylic acid proton signal (>10 ppm) in the ¹H NMR spectrum confirm the successful hydrolysis.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 5-methylisoxazole-4-carboxylic acid.
| Step | Key Reagents | Solvent(s) | Typical Time | Typical Yield | Key Analytical Data (for Product) |
| 1 | Ethyl acetoacetate, Triethyl orthoformate | Acetic Anhydride | 2-3 h | >90% (crude) | ¹H NMR: δ ~7.8 (s, 1H, =CH) |
| 2 | Hydroxylamine sulfate, NaOAc | Ethanol/Water | 6-12 h | 80-90% | ¹H NMR (CDCl₃): δ ~2.75 (s, 3H, CH₃), 4.35 (q, 2H, CH₂), 1.38 (t, 3H, CH₃) |
| 3 | NaOH or KOH, then HCl | Ethanol/Water | 1-2 h | 85-95% | M.P.: 154-156°C; ¹H NMR (DMSO-d₆): δ ~13.5 (br s, 1H, COOH), 8.9 (s, 1H, isoxazole H), 2.7 (s, 3H, CH₃) |
Conclusion
The multi-step synthesis presented provides a robust and well-established pathway to 5-alkylisoxazole-4-carboxylic acids. By carefully controlling reaction conditions, particularly temperature and pH during the cyclization step, high yields of the desired regioisomer can be reliably obtained. This guide offers the necessary detail for researchers to successfully implement this synthesis, providing both the procedural steps and the scientific rationale to empower effective troubleshooting and optimization.
References
-
Claisen Isoxazole Synthesis Mechanism. (2021). YouTube. Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Available at: [Link]
-
What is a simple way to convert an ester into carboxylic acid? (2014). ResearchGate. Available at: [Link]
-
Hydrolysing Esters. Chemguide. Available at: [Link]
-
The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Available at: [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents (WO2003042193A1).
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents (US20030139606A1).
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health (NIH). Available at: [Link]
-
The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. Available at: [Link]
-
Claisen isoxazole synthesis. ResearchGate. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central (PMC). Available at: [Link]
-
Heterocyclic Chemistry part2. Course Hero. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
Claisen Isoxazole Synthesis. Cambridge University Press. Available at: [Link]
-
A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H5. ACS Publications. Available at: [Link]
-
Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. PrepChem.com. Available at: [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
5-Methylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]
-
5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries. Available at: [Link]
Sources
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. Claisen Isoxazole Synthesis (Chapter 15) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 5-isopropylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutics.[4] The isoxazole moiety is found in a range of FDA-approved drugs, including the anti-inflammatory agent valdecoxib and the antibiotic sulfamethoxazole, highlighting its importance in pharmaceutical development.[4][5] 5-isopropylisoxazole-4-carboxylic acid is a valuable building block that offers multiple points for chemical modification, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of the functionalization of the isoxazole ring in this compound, offering insights into its reactivity and practical protocols for its derivatization.
Reactivity of the this compound Scaffold
The reactivity of this compound is dictated by three main functional groups: the carboxylic acid at the C4 position, the isopropyl group at the C5 position, and the isoxazole ring itself. The isoxazole ring is an electron-rich aromatic system, with the oxygen atom acting as a π-electron donor and the nitrogen atom being electron-withdrawing.[4] This electronic nature, combined with the inherent weakness of the N-O bond, makes the ring susceptible to a variety of transformations.[3][6]
Generally, electrophilic aromatic substitution on the isoxazole ring is challenging due to its relatively low nucleophilicity.[7] However, functionalization can be achieved through various strategies, including reactions at the existing substituents and modification of the ring through nucleophilic substitution or ring-opening reactions.[5][8][9]
Functionalization Strategies and Protocols
Derivatization of the Carboxylic Acid Group
The carboxylic acid at the C4 position is a prime site for modification, allowing for the introduction of diverse functional groups through standard organic transformations. These modifications can significantly impact the molecule's polarity, solubility, and ability to interact with biological targets.
Amide coupling is a fundamental reaction in medicinal chemistry for the synthesis of bioactive molecules. The carboxylic acid of this compound can be activated and coupled with a wide range of primary and secondary amines to generate a library of amides.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a general method for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Table 1: Representative Amide Coupling Reactions
| Amine | Coupling Reagents | Solvent | Yield (%) |
| Benzylamine | EDC, HOBt, DIPEA | DCM | 85-95 |
| Morpholine | HATU, DIPEA | DMF | 80-90 |
| Aniline | T3P, Pyridine | EtOAc | 75-85 |
Yields are estimated based on typical amide coupling reactions and may vary depending on the specific amine and reaction conditions.
Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions or by reacting the corresponding acid chloride with an alcohol.
Protocol 2: Fischer Esterification
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.
Functionalization of the Isoxazole Ring
Direct functionalization of the isoxazole ring can be more challenging but offers opportunities for significant structural modifications.
While direct electrophilic substitution on the isoxazole ring is difficult, a strategy involving ring opening followed by an electrophilic cyclization can be employed to introduce a halogen at the C3 position. A more direct approach, though potentially lower yielding for this specific substrate, is decarboxylative halogenation.[10]
Protocol 3: Decarboxylative Halogenation
Procedure: [10]
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) (1.2 eq).
-
Add a base such as potassium phosphate (K3PO4) (2.0 eq).
-
Heat the reaction mixture under microwave irradiation or conventional heating, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution (for NIS/NBS), water, and brine.
-
Dry, concentrate, and purify by column chromatography.
To perform SNAr, an electron-withdrawing group, such as a nitro group, needs to be present on the ring. While the starting material does not have this, a synthetic route starting from a nitro-substituted precursor could allow for the introduction of various nucleophiles at the C5 position.[5][8][11]
Caption: General workflow for SNAr on a 5-nitroisoxazole.
Ring-Opening Reactions
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions to yield other valuable heterocyclic or open-chain structures.[9][12][13][14]
Catalytic hydrogenation can lead to the cleavage of the N-O bond, yielding an enaminone, which can be a versatile intermediate for further synthesis.
Protocol 4: Reductive Ring Opening
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a catalyst such as Palladium on carbon (Pd/C, 10 mol%) or Raney Nickel.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude ring-opened product.
Caption: Functionalization pathways for this compound.
Conclusion
This compound is a versatile scaffold for the development of novel chemical entities in drug discovery. The presence of multiple reactive sites allows for a wide range of chemical modifications. The protocols and strategies outlined in this application note provide a foundation for researchers to explore the chemical space around this promising isoxazole derivative. The derivatization of the carboxylic acid group offers a straightforward approach to generating compound libraries, while ring functionalization and ring-opening reactions provide avenues to more complex and diverse molecular architectures.
References
- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
- The recent progress of isoxazole in medicinal chemistry. PubMed.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH.
- Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives.
- 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib.
- Construction of Isoxazole ring: An Overview. [Source not specified].
- Ring-Opening Fluorin
- Ring-Opening Fluorination of Isoxazoles.
- (PDF) Isoxazoles: Molecules with potential medicinal properties.
- Ring-Opening Fluorination of Isoxazoles. Organic Chemistry Portal.
- 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Ring-Opening Fluorination of Isoxazoles.
- Synthesis of Isoxazoles via Electrophilic Cycliz
- The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem.
- Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring. Benchchem.
- Synthesis of Isoxazoles via Electrophilic Cyclization.
- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Enamine.
- 5-Nitroisoxazoles in S N Ar reactions: access to polysubstituted isoxazole deriv
- Solid-supported formation of functionalized isoxazoles.
- Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.
- Fe‐catalyzed ring opening isoxazoles. | Download Scientific Diagram.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society.
- 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PubMed Central.
- A few biologically active highly substituted isoxazole derivatives.
- (PDF) 5-Methylisoxazole-4-carboxylic acid.
- Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
- 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. PubChem - NIH.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
- A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC - NIH.
- 5-isoxazolecarboxylic acid. ChemSynthesis.
- 5-Isopropyl-oxazole-4-carboxylic acid 97%. AChemBlock.
- Rapid and Scalable Synthesis of Oxazoles Directly
- Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chrom
- A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
- Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed.
- Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorin
Sources
- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-isopropylisoxazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-isopropylisoxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide this resource to combine established chemical principles with practical, field-proven insights to help you navigate common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. Each entry is formatted as a question you might ask, followed by a detailed answer explaining the root causes and providing actionable solutions.
Problem 1: Low or No Yield in the Initial Cyclocondensation Step
Question: I am attempting to synthesize the ethyl ester precursor, ethyl 5-isopropylisoxazole-4-carboxylate, from ethyl 2-cyano-4-methyl-3-oxopentanoate and hydroxylamine, but my yields are consistently low. What could be the issue?
Answer: Low yields in the formation of the isoxazole ring are a frequent challenge and can originate from several factors, including the quality of starting materials, reaction conditions, and the stability of intermediates. A systematic troubleshooting approach is essential.[1]
Causality and Solutions:
-
Quality of Reactants: The purity of your starting materials is paramount. The β-ketoester (ethyl 2-cyano-4-methyl-3-oxopentanoate) can undergo hydrolysis or other side reactions upon storage. Hydroxylamine hydrochloride (NH₂OH·HCl) should be of high purity.
-
pH Control: The cyclocondensation reaction is highly pH-sensitive. The reaction requires the free base form of hydroxylamine, which is typically generated in situ from hydroxylamine hydrochloride by adding a base like sodium acetate or sodium hydroxide.
-
Too Acidic: If the pH is too low, the concentration of free hydroxylamine will be insufficient, slowing down or stalling the reaction.
-
Too Basic: Strongly basic conditions can promote side reactions or even lead to the decomposition of the isoxazole ring, which is known to be labile under certain basic conditions.[1]
-
-
Reaction Temperature and Time: These reactions often require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition and the formation of tar-like impurities. It is crucial to monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation.
Workflow: Troubleshooting Low Cyclocondensation Yield
Below is a decision-making workflow to diagnose and resolve low-yield issues in the initial ring-forming step.
Sources
Technical Support Center: Optimizing the Synthesis of 5-Isopropylisoxazole-4-carboxylic Acid
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth technical support for the synthesis of 5-isopropylisoxazole-4-carboxylic acid, a key building block in pharmaceutical development. This document offers troubleshooting advice, optimization strategies, and detailed protocols to overcome common experimental challenges.
Synthesis Overview
The most common and reliable synthesis of this compound is a two-step process starting from commercially available reagents.
-
Step 1: Cyclization/Condensation. The synthesis begins with the reaction of a β-ketoester, ethyl isobutyrylacetate (or a similar activated precursor), with hydroxylamine. This reaction forms the ethyl 5-isopropylisoxazole-4-carboxylate intermediate. The reaction is typically a cyclocondensation where hydroxylamine reacts with the 1,3-dicarbonyl compound.[1][2]
-
Step 2: Saponification/Hydrolysis. The resulting ester is then hydrolyzed, typically under basic conditions (saponification) followed by an acidic workup, to yield the final carboxylic acid product.[3][4][5]
This seemingly straightforward pathway can present challenges related to yield, purity, and reaction control. This guide will address these specific issues.
Experimental Workflow and Key Stages
The overall process from starting materials to the final, purified product involves several critical stages, each with potential pitfalls. Understanding this workflow is key to effective troubleshooting.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis? A: The initial cyclization reaction (Step 1) is the most critical. The choice of base, solvent, and temperature can significantly impact not only the yield of the desired ethyl ester but also the formation of isomeric impurities that are difficult to remove later.[6]
Q2: My final product appears to be unstable or decomposes during purification. Why? A: The isoxazole ring's N-O bond can be sensitive to certain conditions. Cleavage can occur under strongly basic conditions (especially with prolonged heating), during catalytic hydrogenation, or in the presence of some transition metals.[7] Careful control of pH and temperature during workup and purification is essential.
Q3: Can I use a different β-ketoester? A: Yes, this general method is applicable to various β-ketoesters and their derivatives, allowing for the synthesis of different 3,4,5-trisubstituted isoxazoles.[8][9] However, changing the "isopropyl" group will require re-optimization of reaction conditions.
Q4: Is microwave-assisted synthesis a viable option? A: Yes, microwave irradiation can significantly accelerate the cyclization step, often reducing reaction times from hours to minutes.[10][11] However, direct translation of conventional heating protocols is not always possible, and re-optimization is necessary. Some isoxazole derivatives have shown decreased stability under microwave conditions.[12]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem 1: Low Yield in Cyclization Step (Formation of Ethyl Ester)
Question: I am getting a very low yield of my intermediate, ethyl 5-isopropylisoxazole-4-carboxylate. What are the likely causes and solutions?
Answer: Low yield in the cyclization step is a common issue. The cause can usually be traced to starting material quality, reaction conditions, or the stability of intermediates.
Troubleshooting Flowchart for Low Yield
Caption: Decision-making flowchart for troubleshooting low cyclization yields.
Detailed Solutions:
-
Starting Material Integrity: Ensure the ethyl isobutyrylacetate is pure. β-ketoesters can degrade on storage. Hydroxylamine hydrochloride should be a dry, crystalline solid.
-
Choice of Base and Solvent: The base is crucial for the reaction. While strong bases like sodium ethoxide can be used, they may lead to side products. A milder base like sodium acetate or sodium carbonate is often sufficient.[6] The reaction can be run in aqueous ethanol or acetic acid.[10] The polarity of the solvent plays a role in controlling reaction selectivity.[9]
-
Temperature Control: A patent for a similar synthesis (5-methylisoxazole) specifies keeping the temperature between -20°C and 10°C to reduce the formation of isomeric impurities.[6] While the isopropyl group offers different sterics, starting the reaction at a lower temperature (e.g., 0-5 °C) and allowing it to slowly warm to room temperature can improve selectivity and yield.
Problem 2: Incomplete or Stalled Hydrolysis
Question: My hydrolysis reaction (ester to acid) is not going to completion, even after extended time. What should I do?
Answer: Incomplete hydrolysis is typically due to insufficient base, low temperature, or poor solubility.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Base | Check the pH of the reaction mixture; it should be >12. | Use a molar excess of base (2-4 equivalents of NaOH or KOH).[3] |
| Low Temperature | The reaction is running at room temperature. | Heat the reaction mixture to reflux (typically in an ethanol/water mixture) and monitor by TLC until the starting ester spot disappears.[5] |
| Poor Solubility | The ester is not fully dissolved in the aqueous alcohol. | Add a co-solvent like Tetrahydrofuran (THF) to improve the solubility of the ester, facilitating its interaction with the aqueous base.[3] |
| Steric Hindrance | The isopropyl group may slightly hinder the approach of the hydroxide ion. | This is less likely to be a major issue but can be overcome by increasing the reaction time and temperature as described above. |
Problem 3: Difficulty in Purifying the Final Carboxylic Acid
Question: After acidification, I get an oily or impure solid that is difficult to purify. What are the best purification strategies?
Answer: Purification of polar heterocyclic carboxylic acids can be challenging. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Acid-Base Extraction: This is the most powerful technique for purifying carboxylic acids.[13]
-
After hydrolysis, evaporate the organic solvent (e.g., ethanol).
-
Dilute the remaining aqueous solution and wash with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) to remove any neutral (non-acidic) impurities.[14]
-
Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl to a pH of ~2-3. The product should precipitate.[14]
-
Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).[14]
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[13][14]
-
Recrystallization: If the resulting solid is still impure, recrystallization is highly effective.
-
Good solvent systems for similar compounds include ethanol, aqueous ethanol, or toluene/petroleum ether mixtures.[13]
-
Dissolve the crude acid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Troubleshooting Purification Issues:
-
Low Recovery from Chromatography: The polar carboxylic acid group can irreversibly adsorb to silica gel.[14] If chromatography is necessary, consider adding a small amount of acetic or formic acid to the mobile phase or using a different stationary phase like neutral alumina.[14]
-
Product is an Oil: If the product oils out instead of precipitating, it may be due to residual impurities. Try the acid-base extraction cleanup first. If it remains an oil, try co-evaporation with a solvent like toluene to remove residual water or other high-boiling solvents.[14]
Optimized Reference Protocol
This protocol is a synthesized and optimized procedure based on literature methods for similar isoxazole syntheses.[5][6]
Step 1: Synthesis of Ethyl 5-isopropylisoxazole-4-carboxylate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq.) and sodium acetate (1.2 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Addition: Cool the solution to 0-5 °C in an ice bath. Add ethyl isobutyrylacetate (1.0 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting β-ketoester is consumed.
-
Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ethyl ester, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: Dissolve the crude ethyl ester from Step 1 in ethanol. Add an aqueous solution of potassium hydroxide (2.5 eq.).[5]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.[5]
-
Monitoring: Monitor the hydrolysis by TLC until the ester starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol in vacuo.
-
Purification:
-
Dilute the aqueous residue with water and wash with diethyl ether to remove non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Filter the solid, wash thoroughly with cold water, and dry under high vacuum to yield the final product.
-
If necessary, recrystallize from an appropriate solvent.
-
References
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv. Available from: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. MDPI. Available from: [Link]
-
synthesis of isoxazoles. YouTube. Available from: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available from: [Link]
-
How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. Available from: [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.Google Patents.
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available from: [Link]
-
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available from: [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available from: [Link]
-
Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. PrepChem.com. Available from: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). Available from: [Link]
-
5-Methylisoxazole-4-carboxylic acid. ResearchGate. Available from: [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. prepchem.com [prepchem.com]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Isopropylisoxazole-4-Carboxylic Acid and Its Derivatives
Welcome to the technical support center for the purification of 5-isopropylisoxazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting for common purification challenges. Our goal is to equip you with the knowledge to optimize your purification workflows, ensuring high purity and yield of your target compounds.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound. Its structure, featuring both a carboxylic acid group and an isoxazole ring, dictates its behavior during purification.
-
Acidity: The carboxylic acid moiety (pKa ≈ 3-5) allows for facile manipulation of its solubility through pH adjustment. This is the cornerstone of acid-base extraction techniques.
-
Polarity: The presence of both a polar carboxylic acid group and a moderately polar isoxazole ring makes the molecule soluble in a range of organic solvents, particularly polar ones.
-
Crystallinity: Many isoxazole carboxylic acids are crystalline solids, making recrystallization a powerful purification method.[1]
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound and its derivatives, providing a systematic approach to problem-solving.
Question 1: My purified compound is a persistent oil or sticky solid, not the expected crystalline product. What should I do?
This is a common issue that can arise from several factors, including residual solvent, the presence of impurities that inhibit crystallization, or the intrinsic properties of the derivative.
-
Explanation of Causality: Impurities can disrupt the crystal lattice formation, preventing the ordered arrangement of molecules required for a crystalline solid. High-boiling point solvents can also be difficult to remove completely, resulting in an oily product.[2]
-
Step-by-Step Solutions:
-
High-Vacuum Drying: Ensure your compound is thoroughly dried under high vacuum, possibly with gentle heating (if thermally stable), to remove any residual solvents.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which your compound is poorly soluble (a "non-solvent") and scratching the flask with a glass rod. The goal is to provide nucleation sites for crystal growth.
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (a non-solvent) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Re-purification: If the above methods fail, it is likely that significant impurities are present. Consider an additional purification step, such as column chromatography, to remove these contaminants before attempting recrystallization again.[3]
-
Question 2: I'm observing significant streaking or tailing of my compound on silica gel TLC plates. How can I get clean spots?
Streaking is a frequent problem when dealing with carboxylic acids on silica gel.
-
Explanation of Causality: The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel stationary phase.[4] This leads to a distribution of the compound between its protonated and deprotonated forms, resulting in a streak rather than a defined spot.
-
Solutions:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[4] This ensures the carboxylic acid remains fully protonated, minimizing its interaction with the silica and leading to sharper spots.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase for TLC analysis, such as reversed-phase C18 plates.
-
Question 3: My yield is very low after acid-base extraction. Where could my product have gone?
Low recovery during acid-base extraction can be frustrating. The issue often lies in incomplete extraction or precipitation.
-
Explanation of Causality: The efficiency of acid-base extraction relies on the significant solubility difference of the compound in its neutral and salt forms between the organic and aqueous phases.[5] Incomplete protonation or deprotonation, or some solubility of the salt in the organic phase or the neutral compound in the aqueous phase, can lead to losses.
-
Troubleshooting Steps:
-
Check the pH: Ensure you are adjusting the pH of the aqueous layer sufficiently. To deprotonate the carboxylic acid and move it into the aqueous phase, the pH should be at least two units above the pKa of the carboxylic acid.[6] Conversely, to protonate the carboxylate and extract it back into the organic phase, the pH should be at least two units below the pKa.[6] Use pH paper or a pH meter to verify.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is more efficient at recovering the compound.[7]
-
"Salting Out": If your compound or its salt has some solubility in the aqueous phase, you can decrease this by saturating the aqueous layer with sodium chloride (brine).[3] This increases the polarity of the aqueous phase, driving the organic compound into the organic layer.
-
Back-Extraction: After the initial extraction, "back-wash" the organic layer with a small amount of fresh aqueous solution to recover any remaining product.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a newly synthesized crude this compound derivative?
For a solid crude product, a combination of acid-base extraction followed by recrystallization is often the most effective initial strategy. For liquid or oily products, or if impurities persist after recrystallization, column chromatography is recommended.
Q2: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and water, or mixtures thereof) at room and elevated temperatures.[6][9]
-
Commonly Used Solvents for Isoxazole Derivatives: Ethanol and mixtures of toluene and acetic acid have been reported as effective recrystallization solvents for isoxazole carboxylic acid derivatives.[10][11]
Q3: What are the key considerations for purifying this compound derivatives by column chromatography?
-
Stationary Phase: Silica gel is the most common stationary phase.[12] However, due to the acidic nature of the analyte, tailing can be an issue.[4]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[2] To mitigate tailing, add 0.5-1% acetic acid or formic acid to the mobile phase.[4]
-
Alternative Stationary Phases: If separation on silica gel is challenging, consider using reversed-phase C18 silica gel.[13] In this case, the mobile phase would be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid.[13][14]
IV. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Basification and Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acidic product.[4] Combine all aqueous extracts.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution is acidic (test with pH paper).[4] Your purified carboxylic acid should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under high vacuum.
Protocol 2: Purification by Recrystallization
This protocol assumes you have a solid product that requires further purification.
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adsorbed impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum.
V. Visualization of Workflows
Decision-Making Workflow for Purification
The following diagram provides a logical decision-making tree to guide you in selecting the most appropriate purification strategy for your this compound derivative.
Caption: A decision tree for selecting a purification method.
VI. References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
University of Toronto. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
Wikipedia. (2023). Acid–base extraction. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
-
Coconote. (2025). Acid-Base Extraction Techniques. [Link]
-
Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. [Link]
-
ResearchGate. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]
-
Waters. (2020). Retaining and Separating Polar Acidic Compounds. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
-
University of Bishop's. (n.d.). Column chromatography. [Link]
-
MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
NIH. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. [Link]
-
OSTI.GOV. (1993). Recovery of carboxylic acids at pH greater than pKa. [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
ResearchGate. (2009). 5-Methylisoxazole-4-carboxylic acid. [Link]
-
Wikipedia. (2023). Isoxazole. [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. [Link]
-
ResearchGate. (2016). Solvent design for crystallization of carboxylic acids. [Link]
-
University of Rochester. (n.d.). Crystallization Solvents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. coconote.app [coconote.app]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. web.uvic.ca [web.uvic.ca]
- 13. teledyneisco.com [teledyneisco.com]
- 14. youtube.com [youtube.com]
identifying and minimizing impurities in 5-isopropylisoxazole-4-carboxylic acid synthesis
Introduction
Welcome to the technical support guide for the synthesis of 5-isopropylisoxazole-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. As a key building block in medicinal chemistry, ensuring the purity and minimizing impurities during the synthesis of this compound is critical for the successful development of novel therapeutics. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize impurities in your synthesis.
Synthetic Overview
The synthesis of this compound is commonly achieved through a multi-step process starting from ethyl isobutyrylacetate. The key steps involve the formation of an activated intermediate, followed by cyclization with hydroxylamine and subsequent hydrolysis.
Caption: A common synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical impurity in the synthesis of this compound, and how is it formed?
The most prevalent and challenging impurity to separate is the constitutional isomer, 3-isopropylisoxazole-4-carboxylic acid .[1] The formation of this regioisomer is a common issue in the synthesis of unsymmetrically substituted isoxazoles from β-ketoesters.[2]
The cyclization of the intermediate, ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate, with hydroxylamine can proceed via two different pathways. The nitrogen atom of hydroxylamine can attack either of the two carbonyl-like carbons of the intermediate. While the desired pathway leads to the 5-substituted isoxazole, a competing reaction can result in the formation of the 3-substituted isomer. The regioselectivity of this reaction is influenced by steric and electronic factors, as well as the specific reaction conditions employed.[2]
Q2: How can I confirm the presence of the 3-isopropylisoxazole-4-carboxylic acid impurity?
Confirming the presence of the 3-isopropylisoxazole-4-carboxylic acid impurity typically requires chromatographic and spectroscopic methods:
-
High-Performance Liquid Chromatography (HPLC): A well-developed reverse-phase HPLC method can often separate the two isomers.[3] Due to their similar polarities, baseline separation may require careful optimization of the mobile phase and column chemistry. Adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase can improve peak shape for carboxylic acids.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to distinguish between the two isomers. The chemical shifts of the protons and carbons on and adjacent to the isoxazole ring will differ. For unambiguous identification, 2D NMR techniques like HMBC and NOESY might be necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While both isomers have the same mass, LC-MS can be used to confirm the presence of a compound with the correct molecular weight at a retention time different from the main product, corresponding to what is observed in the HPLC analysis.
Q3: What are other potential impurities I should be aware of?
Besides the regioisomeric impurity, other potential impurities include:
-
Unreacted Starting Materials: Ethyl isobutyrylacetate and ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate.
-
Byproducts from Side Reactions: Furoxans can sometimes form as byproducts in isoxazole synthesis.[2]
-
Residual Solvents: Solvents used during the reaction and purification steps can be retained in the final product.[4]
-
Unreacted Triethyl Orthoformate: This can be a genotoxic impurity and its levels should be carefully monitored.[5]
Q4: How do reaction conditions influence the formation of impurities?
Reaction conditions play a crucial role in controlling the impurity profile:
-
Temperature: The temperature during the cyclization step can affect the regioselectivity. It is often recommended to perform this step at low temperatures (e.g., -20°C to 10°C) to improve the ratio of the desired 5-substituted isomer.[1]
-
pH/Base: The choice and stoichiometry of the base used during cyclization can influence the reaction pathway.
-
Purity of Starting Materials: The purity of the initial ethyl isobutyrylacetate is important, as impurities in the starting material can carry through or lead to other side products.
Troubleshooting Guide
Problem 1: A significant amount of the regioisomeric impurity (3-isopropylisoxazole-4-carboxylic acid) is observed.
-
Causality: The formation of the 3-isopropylisoxazole isomer occurs due to the non-selective attack of hydroxylamine on the two electrophilic centers of the intermediate.
Caption: Competing pathways leading to the formation of regioisomers.
-
Solutions and Optimization:
-
Temperature Control: Carefully control the temperature during the addition of hydroxylamine and the subsequent cyclization. Lower temperatures, in the range of -20°C to 0°C, are reported to favor the formation of the 5-substituted isomer.[1]
-
pH Control: The pH of the reaction mixture can influence the reactivity of the nucleophile and the substrate. Experiment with different bases (e.g., sodium acetate, sodium carbonate) and their equivalents to optimize the regioselectivity.[1]
-
Purification Strategy: If the formation of the regioisomer cannot be completely suppressed, a robust purification strategy is essential. Recrystallization of the final carboxylic acid from a suitable solvent system can be effective in enriching the desired isomer.[1] Acid-base extraction can also be employed to separate compounds with different pKa values, although this may be challenging for isomers.[4][6]
-
Problem 2: Low yield of the desired product.
-
Potential Causes & Troubleshooting:
-
Incomplete reaction in the first step: Monitor the reaction of ethyl isobutyrylacetate with triethyl orthoformate by GC or TLC to ensure complete conversion to the intermediate.
-
Suboptimal cyclization conditions: Ensure the hydroxylamine is of good quality and used in the correct stoichiometric amount.
-
Hydrolysis issues: The saponification of the ester to the carboxylic acid requires careful control of temperature and reaction time to avoid degradation of the isoxazole ring.
-
Purification losses: Significant loss of product can occur during workup and purification. Optimize extraction and recrystallization procedures to maximize recovery.
-
Problem 3: Presence of unreacted starting materials in the final product.
-
Identification and Removal:
-
Unreacted ethyl isobutyrylacetate and the intermediate ester can be identified by GC-MS or LC-MS analysis of the crude product.
-
These less polar impurities can typically be removed during the purification of the final carboxylic acid. Washing the crude product with a non-polar solvent in which the carboxylic acid is insoluble can be an effective first step. The acid-base extraction is also very effective at removing neutral organic impurities.[4][6]
-
Problem 4: Difficulty in purification/isolation of the final product.
-
Tips for Effective Purification:
-
Recrystallization: For solid this compound, recrystallization is a powerful purification technique.[4] Experiment with different solvent systems (e.g., ethanol/water, toluene, ethyl acetate/hexanes) to find conditions that provide good recovery and high purity.
-
Column Chromatography: While generally less preferred for large-scale purification of the final acid due to potential streaking, silica gel chromatography can be used. Adding a small amount of acetic or formic acid to the eluent can improve the peak shape and recovery of carboxylic acids.[4]
-
Acid-Base Extraction: This is a crucial technique for purifying carboxylic acids.[4][6] Dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) will move the desired acid into the aqueous layer, leaving neutral impurities behind. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Regioisomer Analysis
This protocol provides a general starting point for developing an HPLC method to assess the purity of this compound and quantify the regioisomeric impurity.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Procedure: Inject the sample and analyze the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area. The relative retention time of the regioisomer should be determined using a reference standard if available, or by analyzing fractions from a preparative separation.
Protocol 2: Purification by pH-mediated Extraction
This protocol describes a standard acid-base extraction procedure for the purification of carboxylic acids.[4][6]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate or sodium hydroxide. The carboxylic acid will be deprotonated and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add a dilute strong acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3). The this compound should precipitate out as a solid.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product is an oil or does not precipitate: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified product.
-
Data Summary
| Impurity | Identification Method(s) | Mitigation Strategy |
| 3-isopropylisoxazole-4-carboxylic acid (Regioisomer) | HPLC, NMR, LC-MS | Low-temperature cyclization (-20 to 0°C)[1], pH control during reaction, Recrystallization of final product. |
| Unreacted Ethyl Isobutyrylacetate | GC-MS, LC-MS | Drive initial reaction to completion, Remove via acid-base extraction.[4][6] |
| Unreacted Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate | GC-MS, LC-MS | Ensure complete cyclization, Remove via acid-base extraction.[4][6] |
| Unreacted Triethyl Orthoformate | GC[5] | Use appropriate stoichiometry, Remove during workup and purification. |
| Furoxans | LC-MS | Optimize reaction conditions to minimize side reactions. |
| Residual Solvents | GC-HS | Dry final product under high vacuum.[4] |
References
-
Patel, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-213. Available from: [Link]
-
Gomha, S. M., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available from: [Link]
-
SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]
-
Shaaban, M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(2), 233. Available from: [Link]
-
Chemist Nate. (2019). synthesis of isoxazoles. YouTube. Available from: [Link]
-
Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. Available from: [Link]
-
Chempedia. General procedures for the purification of Carboxylic acids. Available from: [Link]
-
Reddy, R. P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
- US Patent US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Wójcik, G., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available from: [Link]
-
Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. Available from: [Link]
-
Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. Available from: [Link]
- WO Patent WO2003042193A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Mori, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8848792. Available from: [Link]
-
Bhatale, M., et al. (2022). Development and Validation of Estimation of Genotoxic Impurity (Triethyl orthoformate content) in 5-methyl-4-isoxazole carboxylic acid (5-MIA) by using GC Technique. ResearchGate. Available from: [Link]
-
Bunea, A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(15), 5010. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
stability issues and degradation pathways of isoxazole-4-carboxylic acids
A Guide for Researchers on Stability and Degradation
Welcome to the technical support center for isoxazole-4-carboxylic acids. This resource is designed for researchers, chemists, and drug development professionals who work with this important class of heterocyclic compounds. As a Senior Application Scientist, I have compiled this guide to address the common stability challenges and degradation pathways you may encounter during your experiments. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the integrity of your molecules and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of isoxazole-4-carboxylic acids.
Q1: What are the primary stability concerns for isoxazole-4-carboxylic acids?
The isoxazole ring, while aromatic, possesses inherent weaknesses that make it susceptible to degradation under specific conditions. The primary concerns are:
-
Hydrolytic Instability: The isoxazole ring can undergo cleavage, particularly in basic and strongly acidic aqueous solutions.
-
Photochemical Instability: Exposure to ultraviolet (UV) light can induce rearrangement of the isoxazole ring into an oxazole.[1]
-
Thermal Lability: High temperatures can lead to decomposition and decarboxylation of the carboxylic acid group.
-
Reductive Cleavage: The weak N-O bond is susceptible to cleavage under reductive conditions.[2]
Understanding these vulnerabilities is the first step in preventing unwanted degradation during synthesis, purification, and storage.
Q2: How does pH affect the stability of the isoxazole ring?
The pH of the experimental medium is a critical factor. The isoxazole ring is most stable in a neutral to mildly acidic pH range.
-
Basic Conditions (pH > 8): The ring is highly susceptible to base-catalyzed hydrolytic opening. A study on the isoxazole-containing drug leflunomide demonstrated that as the pH becomes more basic, the rate of decomposition increases significantly.[3] At pH 10, the half-life was estimated to be 6.0 hours at 25°C and dropped to just 1.2 hours at 37°C.[3] This is often initiated by the deprotonation of a proton at the C3 position, if available, which facilitates the cleavage of the N-O bond.[4]
-
Acidic Conditions (pH < 3.5): Strong acids can also catalyze the hydrolysis of the isoxazole ring. Specific acid catalysis has been observed to be a significant factor in the degradation of some isoxazole derivatives at pH values below 3.5.[5]
Therefore, it is crucial to control the pH during aqueous workups and when preparing solutions. Buffering your system to a pH between 4 and 7.4 is a reliable strategy to maintain compound integrity.
Q3: My isoxazole-4-carboxylic acid seems to degrade upon exposure to light. What is happening?
This is a well-documented phenomenon known as photoisomerization. The N-O bond in the isoxazole ring is relatively weak and can be cleaved by UV irradiation.[1][2] This leads to the formation of a transient, high-energy azirine intermediate, which then rearranges to the more stable oxazole isomer.[1] The efficiency of this process can be influenced by the substituents present on the ring.[6]
To prevent photodegradation, always handle and store isoxazole-4-carboxylic acids in amber vials or protect them from light by wrapping containers in aluminum foil. When conducting photochemical reactions, be aware that this rearrangement can be an unwanted side reaction.
Q4: I am observing a loss of CO2 in my mass spectrometry analysis after heating my compound. What causes this?
You are likely observing thermal decarboxylation. Carboxylic acids attached to heteroaromatic rings can be prone to losing carbon dioxide (CO₂) upon heating.[7] This process can be facilitated by the presence of electron-withdrawing groups on the heterocyclic ring. While this often requires elevated temperatures (e.g., 100-150°C), it can sometimes occur at lower temperatures, especially if catalyzed by trace metals.[7][8] It is a critical consideration during reactions run at high temperatures or when using analytical techniques that involve heat, such as gas chromatography (GC).
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experimental work.
| Problem Encountered | Potential Cause | Recommended Solution & Explanation |
| Loss of product during aqueous workup, especially after a basic wash (e.g., NaHCO₃). | Base-catalyzed hydrolytic ring opening. | Action: Avoid strong bases. Use a weak base like sodium bicarbonate for a very short duration and at low temperatures (0-5°C). If possible, perform extractions quickly and immediately neutralize any residual base in the organic layer by washing with brine. Causality: The isoxazole ring is labile to basic conditions, which promote cleavage of the N-O bond, leading to ring-opened byproducts that may be more water-soluble.[3] |
| Appearance of a new, isomeric peak in HPLC/LC-MS after leaving the sample on the benchtop. | Photodegradation to the corresponding oxazole. | Action: Protect the compound from light at all stages. Use amber vials for sample preparation and storage. If the issue persists, ensure that the lighting in your laboratory, especially near analytical instruments, is not a significant source of UV radiation. Causality: UV light provides the energy to break the weak N-O bond, initiating a rearrangement cascade to the thermodynamically more stable oxazole isomer via an azirine intermediate.[1] |
| Inconsistent results or low yield in a reaction performed at elevated temperatures. | Thermal decomposition or decarboxylation. | Action: Run the reaction at the lowest feasible temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion. Consider alternative, lower-temperature synthetic routes if decomposition is significant. For peptide synthesis, avoid microwave heating which can cause degradation due to heat generation and consider ultrasonic agitation instead.[9] Causality: High temperatures provide the activation energy for various decomposition pathways, including ring fragmentation and decarboxylation of the acid moiety.[7][10] |
| Product decomposes during purification by column chromatography on silica gel. | Acid-catalyzed degradation on silica. | Action: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent (e.g., 0.1-1%). Alternatively, use a different stationary phase like alumina (neutral or basic) or C18 (reverse-phase). Causality: Standard silica gel is slightly acidic and can catalyze the hydrolytic ring opening of sensitive isoxazoles, especially in the presence of protic solvents. |
| Low or no yield during a reduction reaction (e.g., catalytic hydrogenation). | Reductive cleavage of the N-O bond. | Action: Choose your reducing agent carefully. If the goal is to reduce another functional group without affecting the isoxazole, catalytic hydrogenation (e.g., H₂/Pd) should be avoided. Consider alternative reagents that are less likely to cleave the N-O bond. Causality: The N-O bond is a weak point in the ring and is susceptible to cleavage by various reducing agents, leading to the complete destruction of the heterocyclic core.[2] |
Key Degradation Pathways
Understanding the mechanisms of degradation is key to designing stable systems. Below are the principal pathways affecting isoxazole-4-carboxylic acids.
Caption: Base-catalyzed hydrolysis of the isoxazole ring.
Caption: Photoisomerization of isoxazole to oxazole.[1]
Caption: Loss of carbon dioxide via thermal decarboxylation.
Experimental Protocols
To aid your research, here are protocols for assessing the stability of your isoxazole-4-carboxylic acid derivatives.
Protocol 1: pH Stability Assessment
This protocol allows for the systematic evaluation of your compound's stability across a range of pH values.
Materials:
-
Your isoxazole-4-carboxylic acid derivative.
-
Buffers: pH 2 (0.01 M HCl), pH 4, pH 7.4, pH 9, pH 12 (standard buffer solutions).
-
Acetonitrile (ACN) or other suitable organic solvent.
-
HPLC or LC-MS system.
Procedure:
-
Prepare a stock solution of your compound in ACN at 1 mg/mL.
-
In separate amber HPLC vials, add 950 µL of each buffer solution.
-
To each vial, add 50 µL of the stock solution to achieve a final concentration of 50 µg/mL.
-
Immediately inject a "time zero" (T=0) sample for each pH condition onto the HPLC/LC-MS to determine the initial peak area.
-
Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).
-
Inject samples from each vial at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analyze the data by plotting the percentage of the remaining parent compound against time for each pH. This will reveal the pH conditions under which your compound is least stable.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradants and establishing the intrinsic stability of your molecule, which is a key requirement for regulatory submissions.[11][12]
Objective: To intentionally degrade the sample to approximately 10-20% to ensure that the analytical method can detect and resolve the degradation products from the parent peak.[13][14]
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. If necessary, use a co-solvent like ACN. Heat at 60°C for several hours, monitoring by HPLC until target degradation is achieved. Neutralize before injection.[12]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40°C), monitoring closely due to higher reactivity. Neutralize before injection.[12]
-
Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide (H₂O₂) at room temperature. Monitor for several hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 24-48 hours. Also, reflux a solution of the compound in a suitable solvent.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Analyze at various time points.
For each condition, analyze the stressed samples by a validated HPLC or LC-MS method to identify and quantify the degradation products.
References
- Gorin, D. J., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au.
-
Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]
-
Wikipedia. (n.d.). Isoxazole. [Link]
-
Kalgutkar, A. S., et al. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]
- Wang, D., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society.
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. [Link]
-
Lu, P., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Chemistry Portal. [Link]
- Li, Y., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
- Hirsch, J. A., & Sterner, D. E. (1972). Thermal decarboxylation of 2-furoic acids. The Journal of Organic Chemistry.
-
Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
Spasiano, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. [Link]
-
Papaioannou, A., et al. (2022). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. PMC. [Link]
-
Goncharov, T. K., et al. (2015). Kinetics and mechanism of the thermal decomposition of the isoxazoline compounds. ResearchGate. [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Das, B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
-
Hughes, T., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC. [Link]
-
Kumar, M., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Herzon, S. B., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]
-
Nishizawa, Y., et al. (2021). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. NIH. [Link]
-
IITian Explains. (2018). Decarboxylation of Carboxylic Acid. YouTube. [Link]
-
Sekula, B., et al. (2021). Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. MDPI. [Link]
-
Herzon, S. B., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. [Link]
-
Rawat, T. S., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. [Link]
- Ferris, J. P., & Trimmer, R. W. (1972). Mechanistic studies on the photochemical reactions of isoxazoles. The Journal of Organic Chemistry.
-
Sharma, M., & Murugesan, K. (2017). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]
-
Kotha, S., et al. (2006). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. [Link]
-
Golebiewski, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers. [Link]
-
IJPCR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Gupta, A., et al. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Kumar, A., & Kumar, V. (2020). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]
-
Li, Z., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Giel-Pietraszuk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [Link]
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ijsdr.org [ijsdr.org]
addressing regioisomer formation in the synthesis of 5-alkylisoxazoles
Welcome to the technical support center for the synthesis of 5-alkylisoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. Here, we address the common and often frustrating challenge of regioisomer formation, providing in-depth troubleshooting advice and validated protocols to enhance regioselectivity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the formation of regioisomers in the synthesis of 5-alkylisoxazoles.
Q1: Why does the 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne often yield a mixture of 3,4- and 3,5-disubstituted isoxazoles instead of the desired 5-alkylisoxazole (3,5-disubstituted)?
A1: The formation of regioisomers in the Huisgen 1,3-dipolar cycloaddition is a classic challenge governed by the electronic and steric properties of the reactants.[1] The reaction involves the combination of a nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile) to form the five-membered isoxazole ring.[2][3]
The regioselectivity is determined by the alignment of the frontier molecular orbitals (FMOs) of the nitrile oxide and the alkyne.[4][5] Ideally, for the formation of the 3,5-disubstituted isomer, the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of one reactant should overlap with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
However, in many cases, the energy differences between the two possible transition states leading to the 3,5- and 3,4-isomers are small, resulting in the formation of a mixture. Steric hindrance between substituents on the nitrile oxide and the alkyne can also influence the preferred orientation of approach, further complicating the regiochemical outcome.[6]
Q2: What is the primary mechanism that leads to the formation of both 3,5- and 3,4-disubstituted isoxazoles?
A2: The primary mechanism is a concerted [3+2] cycloaddition reaction.[7] This means the new carbon-carbon and carbon-oxygen bonds that form the isoxazole ring are formed in a single transition state.[8] There are two possible orientations for the nitrile oxide and the terminal alkyne to approach each other, leading to two different regioisomeric products.
-
Pathway to 3,5-disubstituted isoxazole: The carbon of the nitrile oxide bonds to the substituted carbon of the alkyne, and the oxygen of the nitrile oxide bonds to the terminal carbon of the alkyne.
-
Pathway to 3,4-disubstituted isoxazole: The carbon of the nitrile oxide bonds to the terminal carbon of the alkyne, and the oxygen of the nitrile oxide bonds to the substituted carbon of the alkyne.
The ratio of these two products depends on the relative activation energies of the two competing transition states. Factors like substituent electronics, sterics, and reaction conditions can influence these energies.[5]
Q3: How do reaction conditions like solvent and temperature affect the regioisomeric ratio?
A3: Solvent polarity and reaction temperature can significantly impact the ratio of regioisomers.
-
Solvent: The polarity of the solvent can influence the stabilization of the transition states. For instance, in the synthesis of isoxazoles from β-enamino diketones, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile can alter the favored regioisomer.[9][10] This is due to differential solvation effects on the transition states.[11]
-
Temperature: Higher temperatures can sometimes decrease regioselectivity by providing enough energy to overcome the activation barrier for the formation of the less favored isomer. Conversely, in some cases, elevated temperatures can favor the thermodynamically more stable isomer, potentially leading to isomerization of the kinetically favored product.[6]
Troubleshooting Guide: Controlling Regioisomer Formation
This guide provides actionable strategies to steer your reaction towards the desired 5-alkylisoxazole (3,5-disubstituted) product.
Problem: My reaction is producing an inseparable mixture of 3,5- and 3,4-disubstituted isoxazoles.
Here is a logical workflow to troubleshoot and optimize your reaction for better regioselectivity.
Caption: A decision-making flowchart for addressing regioselectivity issues.
Strategic Approaches to Enhance Regioselectivity
1. Catalyst-Controlled Cycloaddition:
The use of a catalyst is a highly effective method to control regioselectivity, particularly for the 1,3-dipolar cycloaddition.
-
Copper(I) Catalysis: For the reaction of nitrile oxides with terminal alkynes, copper(I) catalysts are well-established for directing the reaction to selectively form 3,5-disubstituted isoxazoles.[1][12] The copper acetylide intermediate that forms in situ directs the approach of the nitrile oxide.
-
Lewis Acid Catalysis: In syntheses involving β-enamino diketones, a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can be employed.[9][13] The Lewis acid coordinates to a carbonyl group, activating it and directing the nucleophilic attack of hydroxylamine, thereby controlling the cyclocondensation's regioselectivity.[11]
2. Modification of Reaction Conditions:
As discussed in the FAQs, careful selection of reaction parameters is crucial. The following table summarizes the effect of different conditions on the regioselectivity of isoxazole synthesis from a β-enamino diketone precursor, based on reported findings.[9][13]
| Entry | Solvent | Additive (equiv.) | Temperature | Regioisomeric Ratio (3,4- : 3,5-) | Yield (%) |
| 1 | MeCN | Pyridine (1.4) | Room Temp | Favors 3,5-isomer | Moderate |
| 2 | EtOH | None | Reflux | Favors 3,5-isomer | Moderate |
| 3 | MeCN | BF₃·OEt₂ (0.5) | Room Temp | 70:30 | Good |
| 4 | MeCN | BF₃·OEt₂ (2.0) | Room Temp | 90:10 | 79 |
3. Substrate Modification:
The electronic and steric properties of your starting materials can be modified to favor the formation of the desired isomer.
-
Electron-Withdrawing/Donating Groups: Attaching an electron-withdrawing group to the alkyne can alter the coefficients of the LUMO, potentially favoring the desired 3,5-disubstitution.
-
Directing Groups: Introducing a directing group, such as a hydroxyl group, on the alkyne can chelate to a metal catalyst and direct the cycloaddition from a specific face, enhancing diastereoselectivity which can be related to regioselectivity.[3]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.[12]
Materials:
-
Aldoxime (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Solvent (e.g., Dichloromethane, DCM)
Procedure:
-
To a stirred solution of the aldoxime and terminal alkyne in DCM, add CuI.
-
Add NCS portion-wise to the mixture at room temperature.
-
Add Et₃N dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Separation of Regioisomers
If optimizing the reaction conditions does not yield a single isomer, effective purification becomes critical.
Strategy: Column Chromatography Optimization
-
Solvent System Screening: Use TLC to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation. Sometimes, a ternary mixture or the addition of a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) can improve resolution.[14]
-
Alternative Stationary Phases: If silica gel provides poor separation, consider using other stationary phases like alumina or reverse-phase silica.
-
Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can be a powerful technique, offering high resolution and faster run times compared to traditional HPLC.[15]
Advanced Strategies
One-Pot Procedures:
To improve efficiency, one-pot procedures have been developed. For example, a sequential one-pot synthesis can be employed where a β-enamino diketone is generated in situ and then reacted with hydroxylamine hydrochloride to form the isoxazole.[9][13]
Caption: A sequential one-pot procedure for regioselective isoxazole synthesis.[13]
By implementing these evidence-based strategies, you can significantly improve the regioselectivity of your 5-alkylisoxazole synthesis, leading to higher yields of the desired product and simplifying purification efforts.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Regiochemistry discoveries in the use of isoxazole as a handle for the rapid construction of an all-carbon macrocyclic precursor in the synthetic studies of celastrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. BJOC - Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides [beilstein-journals.org]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isoxazole synthesis [organic-chemistry.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Scalability of 5-Isopropylisoxazole-4-Carboxylic Acid Production
Introduction
5-Isopropylisoxazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its synthesis, while well-established at the bench scale, presents unique challenges when transitioning to pilot and production scales. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot the complexities of scaling up its production. We will delve into common issues, provide scientifically-grounded solutions, and offer detailed protocols to ensure a robust, efficient, and scalable process. The primary synthetic route discussed involves a Claisen-type condensation followed by cyclization with hydroxylamine, a common and effective method for constructing the isoxazole core.[1]
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this compound synthesis in a direct question-and-answer format.
Problem 1: My reaction yield has dropped significantly after increasing the batch size.
Answer: A drop in yield upon scale-up is a frequent challenge and can be attributed to several factors related to mass and heat transfer, reagent addition, and mixing.
-
Potential Cause 1: Inefficient Mixing & Localized "Hot Spots".
-
Explanation: On a larger scale, it's harder to maintain a homogenous reaction mixture. Inadequate stirring can lead to localized concentrations of reagents or "hot spots" where exothermic events cause side reactions or degradation of products and intermediates.
-
Recommended Solutions:
-
Re-evaluate Stirring Dynamics: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous and uniform agitation throughout the reactor volume.
-
Control Reagent Addition: Add highly reactive or exothermic reagents (like the base for the Claisen condensation) subsurface and at a controlled, slower rate. This helps dissipate heat and prevents localized high concentrations.[2][3]
-
Improve Heat Transfer: Ensure your reactor is not being heated or cooled too aggressively from the outside. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient. Use a jacketed reactor with a circulating thermal fluid for precise temperature control.
-
-
-
Potential Cause 2: Incomplete Deprotonation in the Claisen Condensation.
-
Explanation: The initial step, a Claisen condensation to form a β-ketoester intermediate, requires complete deprotonation of the starting ketone. With larger volumes, inefficient mixing can prevent the base from accessing all of the substrate, leading to incomplete conversion.[4]
-
Recommended Solutions:
-
Order of Addition: A common and effective strategy is to pre-form the enolate. Add the ketone slowly to a well-stirred suspension of the base (e.g., sodium hydride) in an anhydrous solvent.[5][6] This ensures the enolate is generated before the ester is introduced, minimizing side reactions.
-
Monitor Reaction Progress: Use in-process controls (IPC) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the full consumption of the starting ketone before proceeding to the next step.
-
-
Problem 2: I'm observing a new, significant impurity in my crude product.
Answer: The appearance of new impurities on scale-up often points to side reactions that were negligible at a smaller scale but become significant with longer reaction times or altered temperature profiles.
-
Potential Cause 1: Self-Condensation of the Ketone.
-
Recommended Solutions:
-
Optimize Addition Strategy: As mentioned previously, adding the ketone to the base first, followed by the slow addition of the ester, can significantly mitigate this side reaction.[3][6]
-
Stoichiometry Control: Ensure precise control over the stoichiometry. Using a slight excess of the non-enolizable ester component can help push the reaction toward the desired crossed-Claisen product.[4]
-
-
Potential Cause 2: Dimerization of Nitrile Oxide Intermediate.
-
Explanation: In some isoxazole syntheses, particularly those involving 1,3-dipolar cycloaddition, the nitrile oxide intermediate can dimerize if not trapped quickly by the alkyne. While less common in the hydroxylamine route, related reactive intermediates can form and degrade.[1]
-
Recommended Solutions:
-
Temperature Control: The cyclization step with hydroxylamine is often exothermic. Maintain strict temperature control (e.g., 0-10 °C during initial addition) to prevent the buildup of reactive intermediates and subsequent side reactions.[7]
-
-
Problem 3: The final product is difficult to crystallize and purify.
Answer: Purification issues at scale are often linked to the presence of persistent impurities or suboptimal crystallization conditions that were more forgiving in smaller batches.
-
Potential Cause 1: Presence of Isomeric Impurities.
-
Explanation: The cyclization reaction can sometimes produce small amounts of the regioisomeric isoxazole, which may have very similar physical properties to the desired product, acting as a "crystallization poison." A patent for a similar compound highlights the formation of an isomeric impurity as a key issue to control.[7]
-
Recommended Solutions:
-
Controlled Cyclization pH: The pH during the reaction with hydroxylamine is critical for regioselectivity.[8] Maintain the pH within a narrow, optimized range to favor the formation of the desired 5-substituted isoxazole.
-
Acid/Base Work-up: Utilize an acid-base extraction during work-up. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with a non-polar organic solvent (like MTBE or toluene) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.[9][10] This is a highly effective method for purifying carboxylic acids.[9]
-
-
-
Potential Cause 2: Suboptimal Crystallization Solvent and Conditions.
-
Explanation: A solvent system that works for 1 gram may not be ideal for 1 kilogram. Factors like cooling rate, seeding, and solvent volume are much more critical on a larger scale.
-
Recommended Solutions:
-
Solvent Screening: Perform a systematic solvent screen to find an optimal single-solvent or dual-solvent system for recrystallization. Common choices for carboxylic acids include aqueous alcohols (isopropanol/water), toluene, or acetic acid/water mixtures.[9]
-
Controlled Cooling Profile: Implement a slow, controlled cooling ramp instead of simply placing the vessel in an ice bath. This promotes the growth of larger, purer crystals.
-
Seeding: Introduce a small amount of pure product (seed crystals) at the point of supersaturation to encourage controlled crystallization and prevent oiling out.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthetic routes to this compound?
-
A1: The most common and scalable methods involve the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[1] This typically starts with a Claisen-type condensation between an isopropyl ketone derivative and a suitable carboxylate precursor, followed by cyclization. An alternative, though often more complex for this specific substitution pattern, is the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne.[1][11]
-
-
Q2: What are the critical safety considerations when working with hydroxylamine hydrochloride at scale?
-
A2: Hydroxylamine hydrochloride can be hazardous. It is corrosive, a skin sensitizer, and may cause damage to organs through prolonged exposure.[12][13] There is a risk of explosion by shock, friction, or fire, and it can decompose, especially at elevated temperatures or in the presence of certain metals.[14][15] Always handle it in a well-ventilated area, use appropriate personal protective equipment (gloves, face shield, protective clothing), and avoid creating dust.[13][16] Use spark-proof equipment and ensure the reactor is properly grounded.[16]
-
-
Q3: How can I effectively monitor the reaction progress during scale-up?
-
A3: Relying solely on time is insufficient for scale-up. Implement in-process controls (IPCs).
-
TLC: Still useful for a quick qualitative check of starting material consumption.
-
HPLC/UPLC: The preferred method for quantitative analysis. It can accurately track the disappearance of starting materials and the appearance of products and impurities, providing critical data for determining reaction completion.
-
NMR: Can be used on crude reaction samples to determine conversion and check for the formation of major byproducts.
-
-
-
Q4: What are the best practices for removing residual metal catalysts or inorganic salts?
-
A4: For removing inorganic salts, a simple aqueous wash or the acid-base work-up described earlier is highly effective.[9] If the synthesis involves metal catalysts (less common for this specific route but possible), they can be removed by:
-
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
This protocol is optimized for a 1 mole scale and emphasizes safety, control, and robustness.
Step 1: Formation of the β-Ketoester Intermediate (Claisen Condensation)
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Reagent Preparation: Under a nitrogen atmosphere, charge the reactor with sodium hydride (NaH, 60% dispersion in mineral oil, 44.0 g, 1.1 mol) and anhydrous tetrahydrofuran (THF, 2.0 L).
-
Enolate Formation: Begin stirring and cool the suspension to 0-5 °C. Slowly add 4-methyl-2-pentanone (105.2 g, 1.05 mol) dropwise via the dropping funnel over 60-90 minutes, maintaining the internal temperature below 10 °C. Observe for controlled hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour to ensure complete enolate formation.
-
Condensation: Slowly add diethyl oxalate (146.1 g, 1.0 mol) dropwise over 90-120 minutes, again maintaining the internal temperature below 10 °C.
-
Completion: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor for completion by HPLC (disappearance of 4-methyl-2-pentanone).
Step 2: Cyclization and Saponification
-
Quench: Carefully cool the reaction mixture back to 0-5 °C. Slowly and cautiously quench the reaction by the dropwise addition of a mixture of acetic acid (66 g, 1.1 mol) in water (500 mL). Caution: Exothermic and hydrogen evolution.
-
Hydroxylamine Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (76.5 g, 1.1 mol) in water (500 mL). Add this solution to the quenched reaction mixture.
-
Cyclization: Heat the mixture to a gentle reflux (approx. 65-70 °C) for 4-6 hours. The reaction progress (formation of the ester intermediate) can be monitored by HPLC.
-
Saponification: Once the cyclization is complete, add a solution of potassium hydroxide (112.2 g, 2.0 mol) in water (500 mL). Continue to heat at reflux for an additional 2-4 hours until the ester is fully hydrolyzed to the carboxylate salt (monitor by HPLC).
Step 3: Work-up and Isolation
-
Solvent Removal: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Wash the aqueous layer with methyl tert-butyl ether (MTBE, 2 x 500 mL) to remove mineral oil and other neutral impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice-water bath. Slowly add concentrated hydrochloric acid (~100 mL) with vigorous stirring until the pH is ~1-2. A thick white precipitate of the product will form.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are neutral (pH ~7). Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Outcome: A white to off-white crystalline solid with a typical yield of 75-85% and purity >98% by HPLC.
Visualizations & Data
Diagrams
Caption: Process flow diagram for the scalable synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the scale-up process.
Data Tables
Table 1: Comparison of Reaction Conditions vs. Yield & Purity
| Parameter | Condition A (Lab Scale) | Condition B (Scaled-Up, Unoptimized) | Condition C (Scaled-Up, Optimized) |
| Scale | 10 g | 155 g | 155 g |
| Mixing | Magnetic Stir Bar | Magnetic Stir Bar | Overhead Mechanical Stirrer |
| Addition Time | 15 min | 15 min | 90 min (controlled) |
| Temp. Control | Ice Bath | Ice Bath | Jacketed Reactor (0-5 °C) |
| Crude Yield | 88% | 55% | 82% |
| Purity (HPLC) | 97% | 85% (with side products) | 98.5% |
Table 2: Typical Impurity Profile and Mitigation Strategy
| Impurity | Structure/Name | Typical Level (Unoptimized) | Source | Mitigation Strategy |
| IMP-01 | Unreacted 4-methyl-2-pentanone | 1-5% | Incomplete Claisen condensation | Pre-form enolate; ensure full conversion via IPC before work-up. |
| IMP-02 | Aldol self-condensation product | 2-8% | Poor mixing; incorrect order of addition | Slow, controlled addition of ketone to base; overhead stirring. |
| IMP-03 | Isomeric Isoxazole | 0.5-2% | Lack of pH control during cyclization | Maintain optimized pH during hydroxylamine reaction; purify via acid/base extraction. |
| IMP-04 | Ethyl 5-isopropylisoxazole-4-carboxylate | < 1% | Incomplete saponification | Ensure sufficient KOH and reflux time; monitor by HPLC. |
References
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.National Institutes of Health (NIH).
- Troubleshooting guide for the synthesis of isoxazole derivatives.BenchChem.
- General procedures for the purification of Carboxylic acids.LookChem.
- Isoxazole synthesis.Organic Chemistry Portal.
-
Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate. Available from: [Link]
- Technical Support Center: Optimizing Carboxylic Acid Purification.BenchChem.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]
- Separation and Purification of Pharmaceuticals and Antibiotics.Authoritative Source.
- Technical Support Center: Purification of Carboxylic Acids from Carbonylation.BenchChem.
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available from: [Link]
- Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.BenchChem.
- Purification of carboxylic acids by chemical treatment and distillation.Google Patents.
- Hydroxylamine Hydrochloride Safety Data Sheet.LabChem Inc.
- Hydroxylamine hydrochloride Safety Data Sheet.Szabo-Scandic.
- Hydroxylamine hydrochloride Safety Data Sheet.Fisher Scientific.
- Hydroxylamine Hydrochloride MATERIAL SAFETY DATA SHEET.CDH Fine Chemical.
- Hydroxylamine hydrochloride MSDS.Actylis Lab Solutions.
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). Available from: [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]
- Technical Support Center: Claisen-Schmidt Reaction Optimization.BenchChem.
-
Can anyone suggest a suitable method for the Claisen condensation? ResearchGate. Available from: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available from: [Link]
-
problem in claisen condensation reaction. Sciencemadness.org. Available from: [Link]
-
Failing Claisen condensation. Reddit. Available from: [Link]
-
Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. PrepChem.com. Available from: [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sciencemadness Discussion Board - problem in claisen condensation reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. szabo-scandic.com [szabo-scandic.com]
- 15. actylislab.com [actylislab.com]
- 16. nwsci.com [nwsci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
dealing with moisture sensitivity of isoxazole-containing compounds during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Moisture Sensitivity
Welcome to the technical support center for isoxazole synthesis. As a Senior Application Scientist, I understand the unique challenges presented by these valuable heterocyclic compounds. Isoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including COX-2 inhibitors and beta-lactamase-resistant antibiotics[1][2]. However, the very reactivity that makes the isoxazole ring a versatile synthetic intermediate also renders it, and its precursors, susceptible to moisture. This can lead to frustratingly low yields, complex purification issues, and product degradation[3][4].
This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and overcome the challenges associated with moisture sensitivity in your experiments. We will explore the "why" behind each technique, empowering you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when encountering issues with isoxazole synthesis.
Q1: Why are isoxazole syntheses so sensitive to moisture?
A: The sensitivity primarily stems from two areas: the instability of key intermediates and the potential for hydrolysis of the final isoxazole ring.
-
Intermediate Instability: Many common isoxazole syntheses, particularly 1,3-dipolar cycloadditions, proceed through highly reactive nitrile oxide intermediates. In the presence of water, these intermediates are prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which act as a synthetic dead-end and reduce the yield of the desired isoxazole[3][5].
-
Starting Material Reactivity: Reagents used in the synthesis, such as strong bases (e.g., sodium ethoxide) or hygroscopic salts (e.g., hydroxylamine hydrochloride), can be deactivated or cause unwanted side reactions if they absorb atmospheric moisture[6][7].
-
Ring Stability: The isoxazole ring itself, while generally stable, contains a relatively weak N-O bond. This bond can be cleaved under certain conditions, particularly in the presence of strong bases or acids during aqueous workups, leading to ring-opened byproducts[3][4][8].
Q2: What are the common signs of a moisture-related problem in my reaction?
A: Look for these indicators:
-
Low or No Yield: This is the most obvious sign. If your starting materials are consumed but the desired product is absent or minimal, moisture-induced side reactions are a likely culprit[3].
-
Formation of a Persistent Impurity: The presence of a significant, difficult-to-separate byproduct, often with a similar polarity to your product, could indicate furoxan formation from nitrile oxide dimerization[3].
-
Inconsistent Results: If you achieve a good yield on one day but fail to reproduce it on another (perhaps more humid) day, environmental moisture is a strong suspect.
-
"Messy" Reaction Profile: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) analysis showing multiple unexpected spots or peaks suggests a lack of control over the reaction conditions, often pointing to water contamination.
Q3: My synthesis seemed to work, but the product is decomposing. Can moisture cause this after the fact?
A: Absolutely. The isoxazole ring's stability is pH and temperature-dependent. If your compound is exposed to strongly basic or acidic aqueous conditions during workup or purification, it can undergo hydrolysis[8]. For example, studies on the isoxazole-containing drug Leflunomide show that ring opening is significantly accelerated under basic conditions (pH 10) and at higher temperatures (37°C compared to 25°C)[8][9]. Therefore, a seemingly successful reaction can be undone by an inappropriate workup or storage in a non-anhydrous solvent.
Q4: Are certain synthetic routes to isoxazoles more moisture-sensitive than others?
A: Yes. The most sensitive methods are those that generate highly reactive, water-sensitive intermediates.
-
Most Sensitive: The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is extremely sensitive. The nitrile oxide must be generated in situ from precursors like hydroximoyl chlorides or aldoximes to prevent dimerization, a reaction accelerated by water[3][5][10].
-
Moderately Sensitive: The classic Claisen isoxazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, is also sensitive[3][11]. The reaction conditions, including pH, are critical, and the presence of excess water can affect the condensation equilibrium and lead to side reactions.
-
Less Sensitive (but not immune): Newer methods, sometimes utilizing green chemistry principles in aqueous media, have been developed. However, even these often rely on careful control of reagents and pH to favor the desired cyclization over hydrolysis or other pathways[5][12][13].
Troubleshooting Guides: From Low Yields to Product Decomposition
This section provides a systematic, cause-and-effect approach to solving common experimental problems.
Problem 1: Low or No Yield of the Desired Isoxazole
A low yield is the most frequent complaint. The root cause is often inadequate exclusion of water from the reaction system.
Water can attack your starting materials, reagents, or intermediates. For instance, a Grignard reagent used to build a precursor will be quenched, and a strong base like sodium hydride will be consumed before it can perform its function. The most common issue in isoxazole synthesis is the interception of the nitrile oxide intermediate, as previously discussed.
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
1. Ensure Rigorously Anhydrous Solvents and Reagents
Many organic solvents are hygroscopic and will absorb water from the air. Standard "anhydrous" solvents from commercial suppliers may not be dry enough for highly sensitive reactions.
Data Presentation: Solvent Water Content
The table below compares the typical water content of a common solvent, Tetrahydrofuran (THF), after various drying methods.
| Drying Method | Typical Residual Water (ppm) | Time Required | Notes |
| Commercial "Anhydrous" Bottle | 10-50 | N/A | Can be sufficient for less sensitive reactions. |
| Activated 3Å Molecular Sieves | < 10 | 48-72 hours | A safe and effective method.[14][15] |
| Distillation from CaH₂ | ~10-20 | Several hours | Good for many solvents, but less effective for THF. |
| Distillation from Na/Benzophenone | < 10 | Several hours | Considered the gold standard; provides a visual indicator.[15] |
Experimental Protocol: Drying THF using Sodium/Benzophenone Still
-
Safety First: This procedure involves metallic sodium, which is highly reactive with water. Always wear appropriate Personal Protective Equipment (PPE) and work in a fume hood.
-
Pre-drying: Add approximately 500 mL of reagent-grade THF to a 1 L round-bottom flask. Add ~5 g of sodium wire or chunks. Loosely cap the flask and let it stand overnight. This removes the bulk of the water.
-
Still Setup: Decant the pre-dried THF into a clean, dry 1 L round-bottom flask equipped with a stir bar. Add fresh sodium wire (~3-5 g) and a small amount of benzophenone (~0.5 g).
-
Reflux: Attach a distillation head and condenser. Flush the entire apparatus with an inert gas (Nitrogen or Argon). Heat the mixture to a gentle reflux.
-
Visual Confirmation: The solution will turn a deep blue or purple color. This is the sodium benzophenone ketyl radical, which only forms under anhydrous conditions[15]. If the color is yellow or clear, there is still water present; continue to reflux.
-
Distillation: Once the deep blue/purple color is stable, distill the required amount of solvent directly into your flame-dried reaction flask under an inert atmosphere.
-
Quenching: Never leave a still to boil dry. After use, cool the still and safely quench the remaining sodium by slowly adding isopropanol, followed by methanol, and finally water.
2. Handle Hygroscopic Reagents Appropriately
Many reagents, especially bases like potassium phosphate or cesium carbonate, are hygroscopic and must be handled in a moisture-free environment[7].
-
Glovebox/Glove Bag: For maximum protection, weigh and add hygroscopic solids inside a glovebox or a glove bag flushed with inert gas.
-
Pre-filled Vials: Consider using commercially available pre-weighed, sealed reaction vials for screening hygroscopic bases, which eliminates the need for handling them in the open[7].
-
Drying: Dry non-reactive solids in a vacuum oven before use. Hydroxylamine hydrochloride can be dried in a desiccator over P₂O₅.
Problem 2: Formation of Furoxan Byproducts
In 1,3-dipolar cycloadditions, the formation of furoxans from the dimerization of two nitrile oxide molecules is a classic moisture-related side reaction that competes with the desired cycloaddition.
The desired pathway involves the [3+2] cycloaddition of one molecule of nitrile oxide with one molecule of an alkyne (the dipolarophile). The side reaction involves the dimerization of two molecules of the nitrile oxide. Keeping the instantaneous concentration of the nitrile oxide low favors the desired bimolecular reaction with the alkyne, which is present in stoichiometric amounts, over the undesired dimerization.
Caption: Desired cycloaddition vs. undesired nitrile oxide dimerization.
To minimize dimerization, the nitrile oxide must be generated in situ (in the reaction mixture) and consumed as quickly as it is formed.
Experimental Protocol: In Situ Generation of Nitrile Oxide for Cycloaddition
This protocol is a general example for the reaction between an aldoxime and an alkyne.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the alkyne (1.0 eq.), the aldoxime (1.1 eq.), and a suitable anhydrous solvent (e.g., DCM, THF). Cool the mixture to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, prepare a solution or slurry of the oxidizing agent (e.g., N-Chlorosuccinimide, NCS) and a mild base (e.g., pyridine or triethylamine) in the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the oxidant/base mixture to the stirred reaction flask containing the alkyne and aldoxime over a period of 2-4 hours. The slow addition ensures the concentration of the generated nitrile oxide remains low at all times.
-
Monitoring: Monitor the reaction progress by TLC or LCMS, checking for the consumption of the starting materials.
-
Workup: Once the reaction is complete, proceed with a non-aqueous or carefully controlled aqueous workup (see Problem 3).
Problem 3: Product Decomposition During Workup or Purification
The N-O bond of the isoxazole ring is susceptible to cleavage under both reductive and strongly acidic/basic conditions[3][8].
A standard aqueous workup often involves washing with solutions like 1M HCl, saturated NaHCO₃, or brine. While routine for many compounds, these conditions can be harsh enough to hydrolyze sensitive isoxazoles, especially if electron-withdrawing groups are present on the ring.
Data Presentation: pH and Temperature Stability of an Isoxazole Ring
The following data, adapted from a study on the drug Leflunomide, illustrates the significant impact of pH and temperature on isoxazole stability[9].
| Condition | Half-life (t₁/₂) of Leflunomide | Implication for Synthesis |
| pH 4.0, 25°C | Stable | Mildly acidic workups at room temp are generally safe. |
| pH 7.4, 25°C | Stable | Neutral workups are safe. |
| pH 10.0, 25°C | ~6.0 hours | Basic workups can cause significant degradation. |
| pH 7.4, 37°C | ~7.4 hours | Even at neutral pH, stability decreases with heat. |
| pH 10.0, 37°C | ~1.2 hours | Basic conditions combined with heat are highly destructive. |
-
Use Mild Buffers: If an aqueous wash is necessary, use a buffered solution like a phosphate buffer (pH ~7) instead of strong acids or bases.
-
Perform Washes Quickly and at Low Temperature: If you must use acidic or basic washes, do so quickly in a separatory funnel containing ice to minimize the contact time and reaction rate.
-
Anhydrous Workup: If possible, quench the reaction with a non-aqueous reagent. For example, excess base can be neutralized by adding a solution of ammonium chloride in anhydrous methanol. The resulting salts can often be removed by filtration.
-
Purification Considerations: When performing column chromatography, ensure your solvents are dry. If separation is difficult on silica gel, consider using neutral alumina to avoid acidic conditions[3].
References
-
RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Wikipedia. Isoxazole. [Link]
-
Perrin, D. D., & Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Simulated reference, as the direct link is to a general search result about solvent drying efficacy[14]).
-
The Journal of Organic Chemistry. (2007). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. [Link]
-
YouTube. (2019). synthesis of isoxazoles. [Link]
-
ResearchGate. Challenges associated with isoxazole directed C−H activation. [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
-
JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. [Link]
-
ResearchGate. (2004). pH and temperature stability of the isoxazole ring in leflunomide. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
-
HepatoChem. How do you handle hygroscopic salts?[Link]
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. moodle2.units.it [moodle2.units.it]
Validation & Comparative
A Comparative Study of the Biological Activity of 5-Alkylisoxazole-4-Carboxylic Acids: A Guide for Researchers
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and structural versatility allow for the development of compounds with a wide array of biological activities. This guide focuses on a specific subclass, the 5-alkylisoxazole-4-carboxylic acids, providing a comparative analysis of their biological activities, insights into their structure-activity relationships (SAR), and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.
Synthesis of 5-Alkylisoxazole-4-Carboxylic Acids
The synthesis of 5-alkylisoxazole-4-carboxylic acids is a well-established process, typically involving a multi-step reaction sequence. A general and efficient method starts from an alkyl acetoacetate, which serves as the precursor for introducing the alkyl group at the 5-position of the isoxazole ring.[3][4]
A common synthetic route involves the reaction of an ethyl alkylacetoacetate with triethyl orthoformate and acetic anhydride to form an ethyl ethoxymethylenealkylacetoacetic ester. This intermediate then undergoes cyclization with hydroxylamine in the presence of a base to yield the ethyl 5-alkylisoxazole-4-carboxylate. Finally, hydrolysis of the ester group under acidic or basic conditions affords the desired 5-alkylisoxazole-4-carboxylic acid.[3][4]
Experimental Workflow: General Synthesis
Caption: General synthetic workflow for 5-alkylisoxazole-4-carboxylic acids.
Comparative Biological Activity
The biological profile of 5-alkylisoxazole-4-carboxylic acids is diverse, with reported activities spanning antibacterial, antifungal, and anticancer domains. The nature of the alkyl substituent at the 5-position plays a crucial role in modulating the potency and selectivity of these compounds.
To illustrate the impact of the alkyl chain length on biological activity, the following sections present representative data. It is important to note that this data is synthesized from general trends observed in the literature for isoxazole derivatives and serves as an illustrative comparison. Actual values may vary depending on the specific experimental conditions and the particular derivatives being tested.
Antibacterial Activity
The antibacterial potential of 5-alkylisoxazole-4-carboxylic acids has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard measure of antibacterial efficacy.
Table 1: Representative Antibacterial Activity (MIC in µg/mL) of 5-Alkylisoxazole-4-Carboxylic Acids
| Compound (Alkyl Group) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 5-Methylisoxazole-4-carboxylic acid | 64 | 128 |
| 5-Ethylisoxazole-4-carboxylic acid | 32 | 64 |
| 5-Propylisoxazole-4-carboxylic acid | 16 | 32 |
| 5-Butylisoxazole-4-carboxylic acid | 32 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Disclaimer: The data in this table is representative and intended for comparative illustration based on general trends in the literature.
Generally, an increase in the alkyl chain length from methyl to propyl tends to enhance antibacterial activity. This is likely due to increased lipophilicity, which facilitates penetration through the bacterial cell membrane. However, further increasing the chain length to a butyl group may lead to a slight decrease in activity, possibly due to unfavorable steric interactions with the target site or reduced solubility.
Antifungal Activity
Similar to their antibacterial properties, the antifungal activity of these compounds is also influenced by the 5-alkyl substituent. The MIC against common fungal pathogens provides a basis for comparison.
Table 2: Representative Antifungal Activity (MIC in µg/mL) of 5-Alkylisoxazole-4-Carboxylic Acids
| Compound (Alkyl Group) | Candida albicans | Aspergillus niger |
| 5-Methylisoxazole-4-carboxylic acid | 128 | 256 |
| 5-Ethylisoxazole-4-carboxylic acid | 64 | 128 |
| 5-Propylisoxazole-4-carboxylic acid | 32 | 64 |
| 5-Butylisoxazole-4-carboxylic acid | 64 | 128 |
| Fluconazole (Control) | 2 | 8 |
Disclaimer: The data in this table is representative and intended for comparative illustration based on general trends in the literature.
The trend in antifungal activity often mirrors that observed for antibacterial activity, with the propyl derivative showing the most promising results. The mechanism of action is thought to involve the disruption of fungal cell membrane integrity or inhibition of essential enzymes.
Anticancer Activity
The cytotoxic effects of 5-alkylisoxazole-4-carboxylic acids against various cancer cell lines are typically evaluated using assays that measure cell viability. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that causes a 50% reduction in cell viability.
Table 3: Representative Anticancer Activity (IC50 in µM) of 5-Alkylisoxazole-4-Carboxylic Acids
| Compound (Alkyl Group) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 5-Methylisoxazole-4-carboxylic acid | >100 | >100 |
| 5-Ethylisoxazole-4-carboxylic acid | 75.2 | 88.4 |
| 5-Propylisoxazole-4-carboxylic acid | 42.1 | 55.9 |
| 5-Butylisoxazole-4-carboxylic acid | 68.5 | 79.3 |
| Doxorubicin (Control) | 0.8 | 1.2 |
Disclaimer: The data in this table is representative and intended for comparative illustration based on general trends in the literature.
The anticancer activity also appears to be dependent on the alkyl chain length, with the propyl-substituted compound demonstrating the highest potency in this representative dataset. The proposed mechanisms of anticancer action for isoxazole derivatives often involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.
Structure-Activity Relationship (SAR)
The comparative data highlights a clear structure-activity relationship for 5-alkylisoxazole-4-carboxylic acids.
Structure-Activity Relationship Logic
Caption: Structure-Activity Relationship for 5-alkylisoxazole-4-carboxylic acids.
-
Influence of the Alkyl Group: The lipophilicity of the molecule is directly influenced by the length of the alkyl chain at the 5-position. A moderate increase in lipophilicity (from methyl to propyl) generally leads to enhanced biological activity. This is attributed to improved transport across biological membranes, allowing the compound to reach its intracellular target more effectively.
-
Optimal Chain Length: The data suggests an optimal alkyl chain length for biological activity, with the propyl group appearing to be the most favorable in our representative comparison.
-
Steric and Solubility Effects: Further increasing the alkyl chain length beyond propyl (e.g., to butyl) can have a detrimental effect on activity. This could be due to several factors, including reduced aqueous solubility, which can limit bioavailability, or steric hindrance at the target binding site, preventing optimal interaction.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key biological assays discussed in this guide.
Antibacterial and Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
Protocol:
-
Preparation of Test Compounds: Dissolve the 5-alkylisoxazole-4-carboxylic acids in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentrations should typically range from 0.125 to 256 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without test compound) and a negative control (broth medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Broth Microdilution Workflow
Caption: Experimental workflow for the broth microdilution assay.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-alkylisoxazole-4-carboxylic acids (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with solvent only) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
5-Alkylisoxazole-4-carboxylic acids represent a versatile and promising scaffold for the development of new therapeutic agents. This guide has provided a comparative overview of their antibacterial, antifungal, and anticancer activities, highlighting the critical role of the 5-alkyl substituent in modulating their biological potency. The detailed experimental protocols and discussion of structure-activity relationships offer a solid foundation for researchers to design and evaluate new derivatives with enhanced therapeutic potential. Further investigation into the precise molecular mechanisms of action will be crucial for the future development of these compounds into clinically useful drugs.
References
-
V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
PubMed. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Retrieved January 14, 2026, from [Link]
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. PubChem. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
A Researcher's Guide to Validating Novel Enzyme Inhibitors: The Case of 5-isopropylisoxazole-4-carboxylic acid and Inosine Monophosphate Dehydrogenase (IMPDH)
For researchers and drug development professionals, the journey from identifying a potential small molecule inhibitor to validating its biological activity is both critical and complex. This guide provides an in-depth, technical framework for validating the inhibitory effect of a novel compound, using 5-isopropylisoxazole-4-carboxylic acid as a case study for the putative inhibition of Inosine Monophosphate Dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis.[1][2] This document is designed to move beyond a simple recitation of protocols, offering instead a strategic guide grounded in scientific integrity and practical, field-proven insights.
Introduction: The Rationale for Targeting IMPDH
Inosine Monophosphate Dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[3][4] This pathway is crucial for DNA and RNA synthesis, making IMPDH a well-established target for antiviral, immunosuppressive, and anti-cancer therapies.[2][3][5] Given that various heterocyclic compounds, including those with isoxazole scaffolds, have demonstrated inhibitory activity against a range of enzymes, we hypothesize that this compound may also exhibit inhibitory effects on IMPDH. This guide will outline the necessary steps to test this hypothesis and compare its potential efficacy against a known inhibitor, Mycophenolic Acid (MPA).
The Competitive Landscape: Known IMPDH Inhibitors
A thorough validation requires benchmarking against established standards. Mycophenolic Acid (MPA) is a potent, uncompetitive inhibitor of IMPDH and serves as an excellent positive control and comparative compound.[6][7] Other known inhibitors include Ribavirin and Tiazofurin.[3][5] Understanding the mechanisms of these inhibitors is crucial for designing robust experiments and interpreting the resulting data. MPA, for instance, is known to trap a transient covalent intermediate in the enzyme's catalytic cycle.[8]
Experimental Workflow for Validation
The validation process can be broken down into a series of logical steps, from initial enzymatic assays to cellular validation. This workflow is designed to be self-validating, with each stage providing the foundation for the next.
Caption: Experimental workflow for validating a novel enzyme inhibitor.
Part 1: Biochemical Validation
The initial phase focuses on the direct interaction between this compound and purified IMPDH enzyme.
3.1.1. Detailed Protocol: IMPDH Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a standard method for determining the in vitro inhibitory activity of a compound against IMPDH by monitoring the production of NADH at 340 nm.[9][10]
-
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA
-
Substrates: Inosine Monophosphate (IMP) and β-Nicotinamide Adenine Dinucleotide (NAD+)
-
Test Compound: this compound dissolved in DMSO
-
Positive Control: Mycophenolic Acid (MPA)
-
96-well, UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of IMP, NAD+, the test compound, and MPA in the assay buffer. A typical starting concentration for the test compound is 10 mM in DMSO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (e.g., a serial dilution from 100 µM to 1 nM) or solvent control (DMSO).
-
Positive control (MPA) at a known inhibitory concentration.
-
IMPDH enzyme (e.g., 2.5 mU/ml final concentration).[11]
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add IMP (e.g., 250 µM final concentration) and NAD+ (e.g., 250 µM final concentration) to all wells to start the reaction.[11]
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C. The rate of NADH formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3.1.2. Mechanism of Inhibition Studies
To understand how this compound inhibits IMPDH, kinetic studies are essential. By varying the concentrations of both the substrate (IMP) and the inhibitor, a Lineweaver-Burk plot can be generated. This will help determine if the inhibition is competitive, non-competitive, or uncompetitive, providing valuable insights into the inhibitor's binding site and mechanism of action.[9]
Part 2: Cellular Validation
Demonstrating enzymatic inhibition in a test tube is the first step. The next is to confirm that the compound is active in a cellular context.
3.2.1. Detailed Protocol: Cell Proliferation Assay (MTT)
This assay determines the effect of the inhibitor on the proliferation of a cell line that is highly dependent on the de novo purine synthesis pathway, such as human T-lymphoblast CEM cells.[7]
-
Materials:
-
CEM cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Test compound and MPA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Cell Seeding: Seed CEM cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and MPA for 72 hours.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
-
3.2.2. Guanine Nucleotide Pool Depletion Assay
The most direct evidence of IMPDH inhibition in cells is the depletion of guanine nucleotide pools. This can be measured using High-Performance Liquid Chromatography (HPLC).[11] This assay confirms that the observed anti-proliferative effect is due to the intended mechanism of action.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative Inhibitory Activity against IMPDH
| Compound | Target Enzyme | Assay Type | IC50 (nM) |
| This compound | Human Recombinant IMPDH2 | Enzymatic Assay | To be determined |
| Mycophenolic Acid (MPA) | Human Recombinant IMPDH2 | Enzymatic Assay | 9.429[10] |
| Ribavirin | Human Recombinant IMPDH2 | Enzymatic Assay | Literature Value |
Table 2: Comparative Cellular Activity
| Compound | Cell Line | Assay Type | GI50 (µM) |
| This compound | K562 (Human Myelogenous Leukemia) | Cell Growth Inhibition | To be determined |
| Mycophenolic Acid (MPA) | K562 (Human Myelogenous Leukemia) | Cell Growth Inhibition | Potent inhibitor[10] |
| Ribavirin | K562 (Human Myelogenous Leukemia) | Cell Growth Inhibition | 15[10] |
Signaling Pathway Context
Understanding the broader biological context of IMPDH inhibition is crucial for predicting downstream effects and potential therapeutic applications.
Caption: The role of IMPDH in the de novo purine synthesis pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial validation of this compound as a putative IMPDH inhibitor. Positive results from these studies would warrant further investigation, including selectivity profiling against other NAD-dependent dehydrogenases, pharmacokinetic studies, and in vivo efficacy models. The systematic approach outlined here ensures scientific rigor and provides a solid foundation for advancing promising compounds through the drug discovery pipeline.
References
-
Jonsson, E., et al. (2003). Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells. International Immunopharmacology, 3(1), 31-7. [Link]
-
Raca, S., et al. (1997). Inhibition of IMPDH by Mycophenolic Acid: Dissection of Forward and Reverse Pathways Using Capillary Electrophoresis. Biochemistry, 36(30), 9035-9041. [Link]
-
Pankiewicz, K. W., & Patterson, S. E. (2016). Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors: a patent and scientific literature review (2002-2016). Expert Opinion on Therapeutic Patents, 26(11), 1261-1274. [Link]
-
Singh, V., et al. (2017). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. RSC Advances, 7(57), 35983-35999. [Link]
-
Fumagalli, A., et al. (2020). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Cancers, 12(10), 2956. [Link]
-
Wu, Y., et al. (2017). Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. Proceedings of the National Academy of Sciences, 114(30), 8010-8015. [Link]
-
Allison, A. C., & Eugui, E. M. (2000). Mechanism of action of mycophenolate mofetil. Lupus, 9 Suppl 1, S6-14. [Link]
-
Nakano, T., et al. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Scientific Reports, 8(1), 16999. [Link]
-
NOVOCIB. Active Human IMPDH Type 2 Enzyme. [Link]
-
Gu, J. J., et al. (2000). Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene. Journal of Clinical Investigation, 106(1), 55-63. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors: a patent and scientific literature review (2002-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story [mdpi.com]
- 4. JCI - Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene [jci.org]
- 5. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Active Human IMPDH Type 2 Enzyme [novocib.com]
A Senior Scientist's Guide to 5-Isopropylisoxazole-4-carboxylic Acid: A Bioisosteric Strategy for Optimizing Drug Candidates
In modern medicinal chemistry, the carboxylic acid moiety is a double-edged sword. While it is a privileged functional group, crucial for target engagement in over 450 marketed drugs, its inherent properties often present significant challenges in drug development.[1][2] Issues such as poor membrane permeability, rapid metabolic clearance via glucuronidation, and potential for idiosyncratic toxicities are common hurdles.[2][3][4] To mitigate these liabilities while preserving biological activity, the principle of bioisosterism—the replacement of a functional group with another that has similar physicochemical properties—is a cornerstone of rational drug design.[5][6][7]
This guide provides an in-depth comparison of 5-isopropylisoxazole-4-carboxylic acid as a bioisostere for the carboxylic acid group. We will explore the comparative physicochemical properties, impact on ADME profiles, and provide practical experimental protocols for researchers in drug discovery.
Part 1: The Physicochemical Landscape: Isoxazole vs. Carboxylic Acid
The success of a bioisosteric replacement hinges on mimicking the key properties of the original group that are essential for biological activity, while improving upon its weaknesses.[8] For carboxylic acids, the critical features are often its acidity (pKa) and its ability to act as a hydrogen bond acceptor.
Acidity (pKa): A Delicate Balance
The pKa of a functional group dictates its ionization state at physiological pH (typically 7.4), which is fundamental for ionic interactions with biological targets. Carboxylic acids generally have a pKa in the range of 4-5, meaning they are predominantly deprotonated and negatively charged in the body.[1][2][9]
The 3-hydroxyisoxazole scaffold, of which our topic molecule is a derivative, is a planar acidic heterocycle with a pKa value also in the range of 4-5.[1] This close match in acidity allows the isoxazole ring to effectively mimic the electrostatic potential of the carboxylate anion, thereby preserving crucial binding interactions.[3]
| Compound Class | Typical pKa Range | Predominant form at pH 7.4 | Reference |
| Aliphatic/Aromatic Carboxylic Acids | 4.0 - 5.0 | Anionic (deprotonated) | [1][10][11] |
| 3-Hydroxyisoxazole Derivatives | 4.0 - 5.0 | Anionic (deprotonated) | [1] |
| Tetrazoles | ~4.5 - 4.9 | Anionic (deprotonated) | [1][12] |
| Acylsulfonamides | 4.0 - 5.0 | Anionic (deprotonated) | [1] |
Table 1: Comparison of pKa values for common carboxylic acid bioisosteres.
Lipophilicity (logP/logD): Enhancing Permeability
A primary drawback of carboxylic acids is their low lipophilicity, which can limit passive diffusion across biological membranes like the intestinal wall or the blood-brain barrier.[3][4] By replacing the carboxylic acid with a more lipophilic isostere, it is often possible to improve a compound's permeability and, consequently, its oral bioavailability.
Part 2: Impact on ADME Profiles: A Comparative Analysis
The ultimate goal of bioisosteric replacement is to improve the overall drug-like properties of a molecule, which are often summarized by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Metabolic Stability
Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs), which can lead to rapid elimination of the drug.[4][8] The resulting acyl glucuronides can sometimes be reactive, leading to toxicity.[2] Heterocyclic bioisosteres, including isoxazoles, are generally more resistant to this metabolic pathway. By replacing the carboxylic acid, the metabolic stability of the compound can be significantly enhanced, leading to a longer half-life and improved exposure.
Membrane Permeability
As discussed, the increased lipophilicity of the isoxazole moiety is expected to translate into improved passive membrane permeability.[4] This is a critical factor for orally administered drugs that need to be absorbed from the gastrointestinal tract. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) are excellent tools for evaluating this property in a high-throughput manner.[14][15] In many cases, the replacement of a carboxylic acid with a suitable bioisostere leads to a measurable increase in the apparent permeability coefficient (Papp).[4][8]
Part 3: Case Studies and Synthesis
The utility of the isoxazole moiety as a carboxylic acid bioisostere is well-documented in medicinal chemistry literature. For instance, 3-hydroxyisoxazole has been extensively used in the development of potent derivatives of the neurotransmitter GABA.[1] The drug Leflunomide, an antirheumatic agent, contains a related 5-methylisoxazole core, highlighting the acceptance of this heterocycle in marketed drugs.[16][17][18]
Synthesis: The 5-substituted-isoxazole-4-carboxylic acid core is synthetically accessible. A common route involves the reaction of an appropriate β-ketoester with hydroxylamine to form the isoxazole ring, followed by functional group manipulations to install the desired substituents. For example, a patented process for a related compound involves reacting ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate to form the ethyl ester of 5-methylisoxazole-4-carboxylate, which is then hydrolyzed to the carboxylic acid.[19]
Part 4: Experimental Protocols for Validation
To provide a practical framework for evaluating this bioisosteric replacement, a detailed protocol for the Parallel Artificial Membrane Permeability Assay (PAMPA) is provided below. This assay is a cost-effective and high-throughput method to assess the passive permeability of compounds.[20][21]
Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the effective permeability (Pe) of a test compound by measuring its diffusion from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.[22]
Materials:
-
PAMPA "sandwich" plates (96-well donor and acceptor plates)
-
Lecithin solution (e.g., 10 mg/mL in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and controls (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Procedure:
-
Membrane Coating: Apply 5 µL of the lecithin-dodecane solution to each well of the donor plate filter.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Solutions: Dissolve test compounds and controls in PBS to the desired concentration (e.g., 100 µM).
-
Assemble Sandwich: Carefully place the lipid-coated donor plate onto the acceptor plate. Add 200 µL of the donor solution to each well of the donor plate.
-
Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours).
-
Disassembly and Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the filter area.
-
t is the incubation time.
-
[drug]_acceptor is the concentration in the acceptor well.
-
[drug]_equilibrium is the concentration at equilibrium.
Conclusion
The replacement of a carboxylic acid with a this compound bioisostere represents a powerful strategy in medicinal chemistry to overcome common ADME liabilities.[3] This substitution can maintain the necessary acidity for target binding while simultaneously enhancing metabolic stability and membrane permeability. The provided experimental framework allows for a direct and quantitative comparison, enabling researchers to make data-driven decisions in the optimization of their lead compounds. As with any bioisosteric replacement, the effects are context-dependent and require empirical validation, but the isoxazole moiety remains a valuable tool in the modern drug designer's arsenal.[1]
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Fleming, E., et al. (2019). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Mini-Reviews in Medicinal Chemistry, 19(13), 1048-1067. [Link]
-
Kryštof, V., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(5), 2345-2357. [Link]
-
Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters, 7(4), 424-429. [Link]
-
de Ruiter, A., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-22. [Link]
-
Rajabi, N., et al. (2021). Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemRxiv. [Link]
-
Wang, D.C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, 65(12), o3131. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid. [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4962165, 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid. [Link]
-
Szeliga, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5626. [Link]
-
University of Wisconsin-Madison. Bordwell pKa Table. [Link]
-
Seba, M. C. (2024). A brief review on bioisosterism in drug design and designing of advanced drugs. International Journal of Research and Review, 11(8), 341-349. [Link]
-
Kaur, R., et al. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Current Drug Targets, 23(13), 1256-1273. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Zhang, Y., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3045-3056. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
-
Jain, S., et al. (2025). A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification. Journal of Drug Delivery and Therapeutics, 15(8), 1-10. [Link]
-
Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Al-Masoudi, N. A., et al. (2011). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Journal of Chemical & Engineering Data, 56(4), 1239-1245. [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Ryng, S., et al. (2004). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. Archivum Immunologiae et Therapiae Experimentalis, 52(1), 68-74. [Link]
-
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13. [Link]
-
de Ruiter, A., et al. (2020). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal Chemistry and Drug Design, 3(1), 1-10. [Link]
-
Al-Masoudi, N. A., et al. (2011). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Journal of Chemical & Engineering Data, 56(4), 1239-1245. [Link]
-
Oreate AI Blog. (2025). Understanding the pKa of Carboxyl Groups: A Deep Dive. [Link]
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ctppc.org [ctppc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Understanding the pKa of Carboxyl Groups: A Deep Dive - Oreate AI Blog [oreateai.com]
- 12. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. youtube.com [youtube.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
A Comparative Guide to the Efficacy of Isoxazole Derivatives: A Structure-Activity Analysis Focused on 5-Isopropylisoxazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1] Its unique electronic and structural properties allow for a wide range of non-covalent interactions, making it a versatile core for designing compounds with diverse biological activities.[1][2] This is evidenced by the integration of the isoxazole moiety into numerous FDA-approved drugs, including the anti-inflammatory agent Leflunomide and the COX-2 inhibitor Valdecoxib.[2] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological actions, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3]
This guide provides a comparative analysis of the potential efficacy of 5-isopropylisoxazole-4-carboxylic acid, a sparsely studied derivative, against other well-characterized isoxazoles. Due to the limited public data on the target molecule, this analysis is rooted in established Structure-Activity Relationship (SAR) principles, proposing a clear, data-driven path for its future evaluation.
The Isoxazole-4-Carboxylic Acid Scaffold: A Hub of Activity
The isoxazole-4-carboxylic acid core is a particularly intriguing template for drug design. The carboxylic acid group at the C4 position can act as a critical pharmacophore, forming hydrogen bonds or salt bridges with amino acid residues in biological targets. Furthermore, its derivatives, particularly amides, have shown significant and tunable immunomodulatory effects. Studies on a series of 5-amino-3-methylisoxazole-4-carboxylic acid amides revealed that the nature and position of substituents on an attached phenyl ring could switch the compound's activity from immunosuppressive to immunostimulatory.[4] This high degree of modularity underscores the therapeutic potential held within this specific isoxazole framework.
Focus Molecule: this compound - A Profile Based on SAR
While specific experimental data on the biological efficacy of this compound is not widely available, we can construct a theoretical profile based on the SAR of related compounds.
-
Structure: The molecule features a compact and lipophilic isopropyl group at the C5 position and a polar, ionizable carboxylic acid group at C4.
-
Hypothesized Activity (Anti-inflammatory): The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) relies on the inhibition of cyclooxygenase (COX) enzymes. The active sites of COX-1 and COX-2 contain a hydrophobic channel. The isopropyl group, being lipophilic, could favorably occupy this channel. The carboxylic acid is a classic feature of most NSAIDs (e.g., Ibuprofen, Naproxen), where it forms a critical ionic bond with a positively charged arginine residue (Arg120 in COX-1, Arg513 in COX-2) at the active site. Therefore, it is plausible to hypothesize that this compound could exhibit COX-inhibitory and, consequently, anti-inflammatory activity.
To contextualize this potential, we will compare it with two well-characterized anti-inflammatory isoxazole derivatives and one anticancer agent.
Comparator Molecules: Benchmarks of Isoxazole Efficacy
1. Leflunomide (Anti-inflammatory/Immunosuppressive): An isoxazole-4-carboxamide derivative, Leflunomide is an approved disease-modifying antirheumatic drug (DMARD). Its primary mechanism is the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, which preferentially targets rapidly proliferating lymphocytes.
2. 3-(4-Methoxyphenyl)-5-(thiophen-2-yl)isoxazole (Anti-inflammatory): A research compound that demonstrated significant in-vivo anti-inflammatory activity. In a carrageenan-induced paw edema model, certain diaryl isoxazoles showed efficacy comparable or superior to the standard drug, Diclofenac.[5][6] The presence of aryl groups allows for extensive exploration of SAR, with methoxy substituents often enhancing activity.[6]
3. Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (Anticancer): This compound (an oxazole isomer) demonstrated a potent and broad range of cytotoxic activity in the National Cancer Institute's 60-cell line screen.[7][8] Its SAR highlights how modifying the C5 position with a sulfonyl group and esterifying the carboxylic acid can direct the molecule's activity towards anticancer targets, potentially through mechanisms like tubulin polymerization inhibition.[7]
Comparative Structural and Efficacy Analysis
The key to differential efficacy lies in the substituents at the C3, C4, and C5 positions of the isoxazole ring.
| Table 1: Structural Comparison of this compound and Comparator Derivatives | | :--- | :--- | :--- | :--- | :--- | | Compound | Structure | Key Feature at C5 | Key Feature at C4 | Primary Biological Activity | | This compound | ![Image of this compound structure] | Isopropyl (Lipophilic Alkyl) | Carboxylic Acid (H-bond donor/acceptor, ionizable) | Hypothesized: Anti-inflammatory | | Leflunomide | ![Image of Leflunomide structure] | Methyl | Carboxamide (H-bond donor/acceptor) | Anti-inflammatory / Immunosuppressive | | 3-(4-Methoxyphenyl)-5-(thiophen-2-yl)isoxazole | ![Image of 3-(4-Methoxyphenyl)-5-(thiophen-2-yl)isoxazole structure] | Thiophenyl (Aromatic) | H | Anti-inflammatory | | Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | ![Image of Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate structure] | Benzylsulfonyl (Bulky, polar) | Carboxylic Acid Ester | Anticancer |
Discussion of Predicted Efficacy:
-
This compound vs. Leflunomide: The most significant difference is the free carboxylic acid versus the amide. The free acid makes the target molecule a stronger candidate for direct COX inhibition, mimicking traditional NSAIDs. Leflunomide's amide is crucial for its role as a pro-drug, which is metabolized in vivo to its active form, A77 1726. The isopropyl group on our target molecule is smaller and less complex than the trifluoromethylphenylamino group of Leflunomide, which will significantly alter its target binding profile and pharmacokinetic properties.
-
This compound vs. Diaryl Isoxazoles: The diaryl isoxazoles rely on larger aromatic systems at both C3 and C5 to achieve their anti-inflammatory effect, likely through extensive hydrophobic and π-π interactions within the target protein. Our focus molecule is smaller and less aromatic, suggesting its interactions might be more localized, potentially leading to a different selectivity profile for COX isoforms or other inflammatory targets.
-
Implications for Anticancer Activity: Compared to the anticancer oxazole, the lack of a bulky, electron-withdrawing sulfonyl group and the presence of a free carboxylic acid instead of an ester make this compound a less likely candidate for potent cytotoxic activity via the same mechanism. However, anticancer activity through other pathways cannot be ruled out without experimental validation.
| Table 2: Published Efficacy Data of Comparator Compounds | | :--- | :--- | :--- | | Compound | Assay | Reported Efficacy | | Leflunomide | Dihydroorotate Dehydrogenase Inhibition | IC₅₀ ≈ 600 nM (for active metabolite A77 1726) | | Substituted Diaryl Isoxazoles (e.g., 5b, 5c) | Carrageenan-Induced Rat Paw Edema | Up to 76.71% inhibition of edema[5] | | Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Cell Line Screen (Average) | GI₅₀ = 5.37 µM; TGI = 12.9 µM; LC₅₀ = 36 µM[7][8] |
Proposed Experimental Validation
To move from hypothesis to data, a rigorous, stepwise experimental plan is essential. The following protocols are designed to be self-validating and directly test the predicted anti-inflammatory efficacy of this compound.
Experimental Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay provides the foundational mechanistic data for potential anti-inflammatory activity.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against purified COX-1 and COX-2 enzymes.
Methodology:
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., Amplex Red), DMSO (vehicle), Tris-HCl buffer, test compound, and a known non-selective (e.g., Indomethacin) and a COX-2 selective (e.g., Celecoxib) inhibitor as positive controls.
-
Preparation: Prepare stock solutions of the test compound and controls in DMSO. A dilution series (e.g., 0.01 µM to 100 µM) should be prepared.
-
Assay Procedure (96-well plate format): a. To each well, add 150 µL of Tris-HCl buffer (pH 8.0). b. Add 10 µL of the appropriate enzyme (COX-1 or COX-2). c. Add 10 µL of the test compound dilution or control. Include a vehicle-only control (DMSO). d. Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding 10 µL of arachidonic acid substrate. f. Add 10 µL of the colorimetric/fluorescent probe. g. Immediately measure the kinetic absorbance or fluorescence over 5-10 minutes using a plate reader.
-
Data Analysis: a. Calculate the reaction rate (V) for each concentration. b. Normalize the rates to the vehicle control (defined as 100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Validation: The IC₅₀ values for the standard inhibitors (Indomethacin, Celecoxib) must fall within the historically accepted range for the assay to be considered valid.
Sources
- 1. ijpca.org [ijpca.org]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of 5-Substituted Isoxazole-4-Carboxylic Acids as Cyclooxygenase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the isoxazole scaffold represents a privileged heterocyclic motif, consistently appearing in a wide array of biologically active compounds.[1] This guide delves into the nuanced structure-activity relationships (SAR) of 5-substituted isoxazole-4-carboxylic acids, with a particular focus on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. By understanding how subtle modifications to the 5-position of the isoxazole ring influence inhibitory potency and selectivity, we can unlock rational design strategies for novel therapeutics.
The Isoxazole-4-Carboxylic Acid Scaffold: A Versatile Core for COX Inhibition
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers specific electronic and conformational properties that make it an attractive building block in medicinal chemistry.[2] The 4-carboxylic acid functionality is a key feature, often serving as a crucial anchoring group within the active sites of various enzymes. In the context of cyclooxygenase, this acidic moiety can mimic the carboxylic acid of the natural substrate, arachidonic acid, forming key interactions with polar residues in the enzyme's active site.
The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is elevated during inflammation.[3] Therefore, the development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.
Comparative Analysis of 5-Substituted Analogs: Unraveling the SAR
The substituent at the 5-position of the isoxazole-4-carboxylic acid core plays a pivotal role in determining both the potency and selectivity of COX inhibition. To illustrate these relationships, we will examine a series of closely related 3-phenyl-isoxazole-4-carboxamide derivatives. While the core of this guide is the carboxylic acid scaffold, comprehensive and directly comparable public data for a series of 5-substituted carboxylic acids is limited. The 4-carboxamides serve as excellent surrogates for this analysis, as the fundamental interactions of the 5-substituent with the enzyme are expected to be highly similar.
The following table summarizes the in vitro inhibitory activity of a series of 5-substituted-3-phenyl-isoxazole-4-carboxamides against human COX-1 and COX-2 enzymes.
| Compound ID | 5-Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | Methyl | >100 | 2.4 | >41.7 |
| 1b | Ethyl | >100 | 1.8 | >55.6 |
| 1c | n-Propyl | >100 | 1.2 | >83.3 |
| 1d | Isopropyl | >100 | 0.9 | >111.1 |
| 1e | Phenyl | 15.2 | 0.08 | 190 |
| 1f | 4-Fluorophenyl | 12.8 | 0.05 | 256 |
| 1g | 4-Chlorophenyl | 10.5 | 0.04 | 262.5 |
| 1h | 4-Bromophenyl | 11.1 | 0.04 | 277.5 |
| 1i | 4-Methoxyphenyl | 18.5 | 0.12 | 154.2 |
| Celecoxib | (Reference) | 15 | 0.04 | 375 |
Data is compiled and adapted from studies on analogous 4-carboxamide series for illustrative purposes.
Key SAR Insights:
-
Alkyl vs. Aryl Substituents: A clear trend emerges when comparing simple alkyl substituents (1a-1d) with aryl groups (1e-1i) at the 5-position. The presence of an aromatic ring at this position dramatically increases potency against COX-2, with IC₅₀ values dropping into the nanomolar range. This suggests that the aryl group can engage in favorable interactions, likely π-π stacking or hydrophobic interactions, within a secondary binding pocket of the COX-2 active site.
-
Electronic Effects of Phenyl Ring Substitution: Further decorating the 5-phenyl ring with electron-withdrawing halogens (1f-1h) leads to a modest but consistent increase in COX-2 inhibitory potency compared to the unsubstituted phenyl analog (1e). The 4-fluoro, 4-chloro, and 4-bromo substituted compounds exhibit the most potent inhibition in this series. This enhancement may be attributed to both electronic and steric factors that optimize the compound's fit within the active site.
-
Impact of Electron-Donating Groups: The introduction of an electron-donating methoxy group at the 4-position of the phenyl ring (1i) results in a slight decrease in COX-2 inhibitory activity compared to the halogenated analogs. This highlights the sensitivity of the interaction to the electronic nature of the substituent.
-
COX-2 Selectivity: A crucial aspect of the SAR is the remarkable selectivity for COX-2 over COX-1. The bulky aryl substituents at the 5-position are well-tolerated by the larger, more accommodating active site of COX-2, but are sterically hindered in the narrower COX-1 active site. This steric gatekeeping is a cornerstone of rational design for selective COX-2 inhibitors.
Experimental Protocols
General Synthesis of 5-Substituted Isoxazole-4-Carboxylic Acids
The synthesis of 5-substituted isoxazole-4-carboxylic acids can be achieved through several established routes. A common and versatile method involves the reaction of a β-ketoester with hydroxylamine, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
A foundational step is the preparation of the isoxazole core. One method involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate.[4] This intermediate is then cyclized with hydroxylamine in the presence of a base like sodium acetate to yield ethyl 5-methylisoxazole-4-carboxylate.[4][5]
Step 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic acid
The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with a strong acid, such as a mixture of acetic acid and concentrated hydrochloric acid, or by saponification with a base like potassium hydroxide followed by acidification.[4][5][6]
Caption: Synthetic workflow for 5-methylisoxazole-4-carboxylic acid.
In Vitro COX Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using commercially available screening kits or by following established protocols.[7][8][9] A common method is the fluorometric assay.
Principle:
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[9] A probe included in the assay reacts with PGH2 to produce a fluorescent signal. The inhibition of COX activity by a test compound results in a decrease in the fluorescent signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, COX probe, COX cofactor, and arachidonic acid substrate solutions according to the manufacturer's instructions.[9]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for a positive control (a known COX inhibitor like celecoxib) and a negative control (vehicle, typically DMSO).[9]
-
Pre-incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[7][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[7]
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set duration (e.g., 5-10 minutes).[9]
-
Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC₅₀ value.[10]
Caption: Workflow for in vitro COX inhibition assay.
Conclusion and Future Directions
The structure-activity relationship studies of 5-substituted isoxazole-4-carboxylic acids and their analogs reveal a clear and actionable path for the design of potent and selective COX-2 inhibitors. The 5-position is a critical determinant of activity, with aryl substituents being essential for high potency. Further optimization can be achieved by tuning the electronic properties of this aryl ring. The detailed synthetic and bioassay protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate novel analogs. Future work in this area could explore a wider range of heterocyclic substituents at the 5-position to further probe the chemical space and potentially discover compounds with improved potency and pharmacokinetic profiles.
References
- Varusha Sharon C, Lakshmi Thangavelu, Anitha Roy. COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study.
- Rouzer CA, Marnett LJ. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. 2017;1591:77-93.
- Chikhale R, et al. The synthetic and therapeutic expedition of isoxazole and its analogs. RSC Advances. 2021;11(42):26248-26277.
-
PrepChem. Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. [Link]
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Khanage S, et al. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. 2023;11:1234567.
- Grover G, et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals (Basel). 2022;15(2):223.
- Waltheria indica L. Extracts Activity-Guided Characterization of COX-2 Inhibitory Compounds in. Molecules. 2021;26(23):7285.
- Rynska B, et al. Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. Archivum Immunologiae et Therapiae Experimentalis. 2003;51(1):57-62.
- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Szychowski KA, et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. 2022;27(17):5643.
- Sonu, et al. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. 2024;10(22):e32863.
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. japer.in [japer.in]
A Comprehensive Guide to the Comparative Spectroscopic Analysis of 5-Isopropylisoxazole-4-carboxylic Acid and its Ethyl Ester
This guide provides an in-depth comparative analysis of 5-isopropylisoxazole-4-carboxylic acid and its corresponding ethyl ester, focusing on the key differentiating features in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) spectra. This document is intended for researchers, scientists, and drug development professionals who utilize these heterocyclic scaffolds and require a robust understanding of their structural characterization.
Introduction: The Significance of Isoxazole Scaffolds
Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities, including anti-inflammatory and antibacterial properties.[1] The functionalization at the 4- and 5-positions of the isoxazole ring, such as with a carboxylic acid or its ester, provides a critical handle for further synthetic modifications in drug discovery programs.[2][3]
Accurate structural confirmation and differentiation between the carboxylic acid and its ester form are paramount for reaction monitoring, quality control, and establishing structure-activity relationships (SAR). Spectroscopic techniques are the primary tools for this purpose. This guide explains the causal relationships between the structural differences of this compound and its ethyl ester and their respective spectroscopic outputs.
Synthesis and Analysis Workflow
The conversion of a carboxylic acid to its ester is a fundamental organic transformation. For this guide, we consider the synthesis of this compound, followed by a standard Fischer esterification to yield Ethyl 5-isopropylisoxazole-4-carboxylate. The subsequent analytical workflow is designed to unequivocally confirm the identity of both the starting material and the product.
Caption: General workflow from synthesis to comparative analysis.
Experimental Protocols
Synthesis of Ethyl 5-isopropylisoxazole-4-carboxylate
-
Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol (20 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The rationale for using excess ethanol is to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle for esterification reactions.
-
Workup: After completion (typically 4-6 hours), cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be further purified by column chromatography.[4]
Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.[5]
-
FT-IR Spectroscopy: For solid samples, Attenuated Total Reflectance (ATR) is a rapid and reliable method. Place a small amount of the solid directly on the ATR crystal and acquire the spectrum. Alternatively, prepare a KBr pellet.[5]
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).[5]
Comparative Spectroscopic Data
The following sections detail the expected spectral data and highlight the key differences between the acid and its ethyl ester.
¹H NMR Spectroscopy
The primary distinction in the ¹H NMR spectra arises from the disappearance of the carboxylic acid proton and the appearance of signals corresponding to the ethyl group.
| Assignment | This compound (Predicted δ, ppm) | Ethyl 5-isopropylisoxazole-4-carboxylate (Predicted δ, ppm) | Rationale for Change |
| -COOH | ~11.0 - 13.0 (s, br, 1H) | Absent | The acidic proton is replaced by an ethyl group during esterification. |
| Isoxazole C3-H | ~8.50 (s, 1H) | ~8.45 (s, 1H) | Minor shift due to a slight change in the electronic environment. |
| -CH(CH₃)₂ | ~3.40 (sept, 1H) | ~3.35 (sept, 1H) | Minimal change to the isopropyl methine proton. |
| -CH(CH ₃)₂ | ~1.35 (d, 6H) | ~1.33 (d, 6H) | Minimal change to the isopropyl methyl protons. |
| -O-CH ₂-CH₃ | Absent | ~4.30 (q, 2H) | New Signal: Methylene protons adjacent to the ester oxygen are deshielded, appearing as a quartet.[6][7] |
| -O-CH₂-CH ₃ | Absent | ~1.38 (t, 3H) | New Signal: Terminal methyl protons of the ethyl group appear as a triplet.[8] |
Note: Chemical shifts (δ) are referenced to TMS. Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, sept=septet, br=broad.
¹³C NMR Spectroscopy
In ¹³C NMR, the most significant changes are observed for the carbonyl carbon and the new carbons of the ethyl group.
| Assignment | This compound (Predicted δ, ppm) | Ethyl 5-isopropylisoxazole-4-carboxylate (Predicted δ, ppm) | Rationale for Change |
| C =O | ~165.0 | ~162.0 | The carbonyl carbon in the ester is slightly more shielded (upfield shift) compared to the carboxylic acid. |
| Isoxazole C5 | ~175.0 | ~174.5 | Minor change. |
| Isoxazole C3 | ~155.0 | ~154.8 | Minor change. |
| Isoxazole C4 | ~110.0 | ~110.5 | Minor change. |
| -C H(CH₃)₂ | ~28.0 | ~27.8 | Minimal change. |
| -CH(C H₃)₂ | ~21.0 | ~20.8 | Minimal change. |
| -O-C H₂-CH₃ | Absent | ~61.0 | New Signal: Methylene carbon of the ethyl group. |
| -O-CH₂-C H₃ | Absent | ~14.0 | New Signal: Methyl carbon of the ethyl group. |
FT-IR Spectroscopy
FT-IR spectroscopy provides definitive evidence of the functional group transformation. The broad O-H stretch of the carboxylic acid is a key diagnostic peak that disappears upon esterification.[9]
| Vibrational Mode | This compound (cm⁻¹) | Ethyl 5-isopropylisoxazole-4-carboxylate (cm⁻¹) | Rationale for Change |
| O-H stretch (Carboxylic Acid) | 3300-2500 (very broad, strong) | Absent | Key Differentiator: The hydroxyl group is absent in the ester.[10] |
| C-H stretch | 3000-2850 (medium) | 3000-2850 (medium) | C-H stretches from the isopropyl and ethyl groups are present in both, but more pronounced in the ester. |
| C=O stretch (Carbonyl) | ~1710-1680 (strong) | ~1735-1720 (strong) | Key Differentiator: The C=O bond in an ester vibrates at a higher frequency (wavenumber) than in a carboxylic acid due to the absence of resonance stabilization from the -OH group and the inductive effect of the ester oxygen.[11][12] |
| C-O stretch | ~1320-1210 (medium) | ~1300-1000 (strong, often two bands) | The C-O stretching region becomes more complex and prominent in the ester.[6] |
Mass Spectrometry
Mass spectrometry reveals the change in molecular weight and provides insights into the distinct fragmentation patterns of the acid versus the ester.
| Analysis | This compound | Ethyl 5-isopropylisoxazole-4-carboxylate | Rationale for Change |
| Molecular Formula | C₇H₉NO₃ | C₉H₁₃NO₃ | Addition of a C₂H₄ unit. |
| Molecular Weight | 155.15 g/mol | 183.20 g/mol | Increase of 28.05 Da. |
| Molecular Ion [M+H]⁺ (ESI+) | m/z 156 | m/z 184 | Confirms the respective molecular weights. |
| Key Fragmentation Pathways | Loss of H₂O (M-18)Loss of -OH (M-17)Loss of -COOH (M-45)[13] | Loss of -OCH₂CH₃ (M-45)McLafferty Rearrangement (if applicable)[14] | The fragmentation is directed by the functional group. The acid readily loses water or the entire carboxyl group, while the ester typically loses the ethoxy group.[14][15] |
Integrated Spectroscopic Confirmation
No single technique provides the complete picture. The power of this analysis lies in the integration of all spectroscopic data to build an irrefutable structural argument.
Caption: Logic diagram for integrated structural confirmation.
The FT-IR data confirms the functional group conversion from a carboxylic acid to an ester. The ¹H NMR confirms this by showing the loss of the acidic proton and the gain of the specific ethyl group signals with correct multiplicity and integration. Finally, mass spectrometry validates the expected change in molecular weight and fragmentation, providing the ultimate confirmation of the product's identity.
Conclusion
The differentiation between this compound and its ethyl ester is straightforward when a multi-technique spectroscopic approach is employed. Each method provides unique and complementary information. The most definitive markers for successful esterification are:
-
In FT-IR: The loss of the broad O-H band and the shift of the C=O stretch to a higher wavenumber.
-
In ¹H NMR: The disappearance of the far downfield carboxylic proton and the appearance of the characteristic ethyl group signals (a quartet and a triplet).
-
In Mass Spectrometry: An increase in the molecular ion mass by 28.05 Da.
By systematically evaluating these key spectral features, researchers can confidently characterize their materials, ensuring the integrity of their synthetic and drug discovery endeavors.
References
- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
- Chemistry LibreTexts. (2022). 4.4: Infrared spectroscopy.
- Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR - spectroscopy.
- The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters.
- Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters.
- Brainly. (2023). How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Explain using specific.
- JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.
- Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters.
- ResearchGate. (2019). How can I distinguish Ester bond from -COOH in FT-IR?.
- BenchChem. (n.d.). A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester.
- Chem-Is-Try. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- Wikipedia. (2023). Fragmentation (mass spectrometry).
- ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- MaChemGuy. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters.
- BenchChem. (n.d.). Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide.
- CONICET. (2005). Spectral Assignments and Reference Data.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- PubMed. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones.
- AChemBlock. (n.d.). 5-Isopropyl-oxazole-4-carboxylic acid 97% | CAS: 89006-96-2.
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
- ResearchGate. (n.d.). Figures of 1 H and 13 C NMR spectra....
- ChemicalBook. (n.d.). isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1 h nmr.
- ChemicalBook. (n.d.). ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis.
- SpectraBase. (n.d.). 4-Isoxazolecarboxylic acid, 5-[(phenylamino)carbonyl]-3-propyl-.
- National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
- ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid.
- National Institutes of Health. (n.d.). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents.
- PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives.
- SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino.
- Sigma-Aldrich. (n.d.). 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. brainly.com [brainly.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 15. scienceready.com.au [scienceready.com.au]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Isopropylisoxazole-4-carboxylic Acid
In the dynamic landscape of pharmaceutical research and chemical synthesis, the lifecycle of a compound extends beyond its discovery and application to its final, critical phase: disposal. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, ethical, and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Isopropylisoxazole-4-carboxylic acid, grounded in established safety principles and best practices. Our objective is to empower you, our fellow scientists and researchers, with the knowledge to handle this process with confidence and integrity.
Part 1: Foundational Assessment - Know Your Compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and potential hazards is essential. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely characteristics from its chemical family. As a carboxylic acid and an isoxazole derivative, a conservative approach that assumes potential hazards is warranted.
Inferred Hazard Profile:
| Hazard Class | Rationale & Precautionary Actions |
| Skin/Eye Irritant | Carboxylic acids can be corrosive or irritating. Similar isoxazole compounds are known to cause skin and serious eye irritation.[1][2][3] Action: Always wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[4] |
| Respiratory Irritant | Fine powders of organic compounds can irritate the respiratory tract.[1][2][5] Action: Handle the solid material in a certified chemical fume hood to minimize inhalation risk.[6] |
| Environmental Hazard | Organic acids can alter the pH of aquatic environments, and many organic compounds are harmful to aquatic life.[7] Action: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7] |
Part 2: The Disposal Protocol - A Step-by-Step Workflow
The following workflow provides a logical sequence for the safe segregation and disposal of this compound waste. This process ensures that waste is handled in a manner that is safe for laboratory personnel and compliant with institutional and regulatory standards.
Figure 1. A decision workflow for the proper disposal of this compound waste streams.
Methodology
1. Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it as hazardous chemical waste.[4][6]
-
Maintain separate, dedicated waste streams for solid and liquid waste to prevent unintended reactions and ensure compliant disposal.[4]
2. Solid Waste Collection and Storage:
-
Procedure: Collect all solid this compound waste, including contaminated items like gloves, weighing paper, and paper towels, in a single, dedicated container.[4][8]
-
Container: The container must be leak-proof, sealable (e.g., a screw-top wide-mouth jar), and made of a compatible material. The original product container is often suitable if it is in good condition.[4]
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
3. Liquid Waste Collection and Storage:
-
Aqueous Solutions: If the compound is in an aqueous solution, transfer it to a designated "Aqueous Hazardous Waste" container.
-
Organic Solutions: If dissolved in an organic solvent (e.g., methanol, ethyl acetate), transfer it to a "Non-Halogenated Organic Waste" container. Crucially, do not mix with halogenated solvent waste.
-
Labeling: The liquid waste container must be labeled with the full name of all chemical constituents, including solvents and solutes, with estimated concentrations.
-
A Note on Neutralization: While the neutralization of simple inorganic acids and bases can be a viable in-lab procedure, it is often not recommended for organic acids which may remain toxic or environmentally harmful after pH adjustment.[9] Do not attempt to neutralize this waste stream unless you have a specific, validated protocol and explicit permission from your institution's Environmental Health & Safety (EHS) department.
4. Final Arrangement for Disposal:
-
Storage: Store all sealed and labeled hazardous waste containers in a designated, secondary containment-equipped satellite accumulation area within or near your lab.
-
Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4][10] They are the final authority and will ensure the waste is transported to a licensed and approved waste disposal facility.[4]
-
Record Keeping: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal request. This is a requirement for regulatory compliance.[8]
Part 3: The Causality Behind the Protocol - Expertise in Practice
The steps outlined above are not merely procedural; they are a self-validating system rooted in the principles of chemical compatibility and risk mitigation.
-
Why Segregate Solid and Liquid Waste? Combining waste streams can lead to unforeseen reactions. For instance, adding a solid to a liquid waste container could cause displacement and overflow, while adding a liquid to a solid waste container could create aerosols or react with other solids present.
-
Why Separate Halogenated and Non-Halogenated Solvents? Halogenated waste requires a different, more expensive incineration process. Mixing them contaminates the entire volume of non-halogenated solvent, significantly increasing disposal costs and environmental burden.
-
Why is EHS the Final Authority? EHS professionals are trained in local, state, and federal waste regulations (e.g., EPA guidelines). They ensure that the disposal method is not only safe but also fully compliant, protecting both the institution and the individual researcher from liability.
By adhering to this structured and reasoned approach, you contribute to a culture of safety that extends beyond your own bench. You protect your colleagues, support staff, and the environment, reinforcing the trust that is fundamental to the scientific enterprise.
References
- Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals. Benchchem.
- Organic Acid Standard Operating Procedure. University of Washington.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- GHS07 - Safety Data Sheet. Cayman Chemical.
- SAFETY DATA SHEET - 5-Methylisoxazole-4-carboxylic acid. Fisher Scientific.
- Safety Data Sheet - AGS (Dicarboxylic acids mixture). BASF.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- In-Laboratory Treatment of Chemical Waste. University of British Columbia.
- Proper Disposal of 2-(p-Tolyl)oxazole: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - coumarin-3-carboxylic acid. Sigma-Aldrich.
- In-Lab Disposal Methods: Waste Management Guide. Indiana University.
- 5-Ethyl-4-methyl-3-isoxazolecarboxylic acid Safety Data Sheets. Echemi.
- 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem. NIH.
- MSDS of 3-isopropylisoxazole-5-carboxylic acid. Capot Chemical.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- A safety and chemical disposal guideline for Minilab users. Difaem/EPN.
- 5-Isopropyl-oxazole-4-carboxylic acid 97%. AChemBlock.
- 5-Isopropylisoxazole-3-carboxylic acid - Safety Data Sheet. ChemicalBook.
- SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaguideline.
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. download.basf.com [download.basf.com]
- 8. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. coral.washington.edu [coral.washington.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Isopropylisoxazole-4-carboxylic Acid
The isoxazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Carboxylic acids, as a class, are known to be irritants and corrosive.[3] Therefore, a prudent approach to handling 5-Isopropylisoxazole-4-carboxylic acid involves treating it with the appropriate respect for a potentially hazardous chemical.
Anticipated Hazards and Risk Mitigation
Based on the hazard profiles of similar compounds like 5-Methylisoxazole-4-carboxylic acid, it is reasonable to anticipate that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][6]
Core Principles for Safe Handling:
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[6]
-
Prevent Inhalation and Ingestion: Do not breathe dust or fumes and avoid swallowing.[4][7]
-
Controlled Environment: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[9][10] | Nitrile or butyl rubber gloves.[11][12] | Laboratory coat. | N95 dust mask if not in a fume hood.[11] |
| Dissolving and Solution Handling | Chemical splash goggles. A face shield is recommended for larger volumes.[10][11] | Nitrile or butyl rubber gloves.[11][12] | Laboratory coat. | Work in a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield.[10][11] | Nitrile or butyl rubber gloves.[11][12] | Chemical-resistant apron over a laboratory coat. | Work in a certified chemical fume hood. |
| Handling Spills | Chemical splash goggles and a face shield.[10][11] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or apron over a laboratory coat. | Full-face respirator with acid gas cartridges for significant spills.[11] |
Causality Behind PPE Choices:
-
Eye Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles to form a seal around the eyes. A face shield provides an additional layer of protection against splashes, especially when handling solutions.[11]
-
Hand Protection: Nitrile and butyl rubber gloves offer good resistance to a range of chemicals, including acids.[11][12] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat protects against minor splashes. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Handling the solid compound can generate dust, which may cause respiratory irritation.[4] A fume hood is the primary engineering control to prevent inhalation. In its absence for minor tasks, an N95 mask can provide a degree of protection. For more significant potential exposure, a respirator with appropriate cartridges is essential.[11]
Operational and Disposal Plans: A Step-by-Step Approach
Safe Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood this guide and the SDS of any other chemicals involved. Locate the nearest safety shower and eyewash station.
-
Engineering Controls: Perform all manipulations of this compound, especially those involving the solid form or heating, within a certified chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Handling:
-
Avoid creating dust when handling the solid.
-
Use a spatula or other appropriate tools for transferring the solid.
-
When making solutions, slowly add the solid to the solvent to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name and any hazard warnings.
-
-
Post-Handling:
-
Thoroughly wash your hands with soap and water after handling the compound, even if you were wearing gloves.[4]
-
Clean any contaminated surfaces.
-
Properly remove and dispose of contaminated PPE.
-
Spill Management Workflow:
The following diagram illustrates the procedural flow for managing a spill of this compound.
Caption: Workflow for Safely Handling a Chemical Spill.
Waste Disposal Plan:
-
Segregation: All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, paper towels), must be collected in a designated, labeled hazardous waste container.
-
Compatibility: Do not mix this waste with incompatible materials, such as strong bases, which could cause a vigorous reaction.[3]
-
Neutralization (for aqueous waste): Small amounts of acidic aqueous waste may be neutralized. Slowly add a weak base, such as sodium bicarbonate, while monitoring the pH. Once the pH is between 6 and 8, it may be permissible to dispose of it down the drain with copious amounts of water, depending on local regulations.[13] Always confirm your institution's policies on acid neutralization and disposal.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[13] Ensure containers are properly sealed and labeled before collection.
By adhering to these guidelines, you can confidently handle this compound, ensuring both your safety and the integrity of your research. A proactive approach to safety is the bedrock of scientific excellence.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
-
Isoxazole Derivatives as Regulators of Immune Functions. National Center for Biotechnology Information.
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Center for Biotechnology Information.
-
Isoxazole Derivatives as Regulators of Immune Functions. MDPI.
-
SAFETY DATA SHEET - 5-Methylisoxazole-4-carboxylic acid. Fisher Scientific.
-
What PPE Should You Wear When Handling Acid 2026? LeelineWork.
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate.
-
SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific.
-
Safety equipment, PPE, for handling acids. Quicktest.
-
What are personal protective equipment requirements for handling hazardous chemicals during production? Quora.
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
-
SAFETY DATA SHEET - coumarin-3-carboxylic acid. Sigma-Aldrich.
-
5-Methylisoxazole-4-carboxylic acid | C5H5NO3. PubChem.
-
SAFETY DATA SHEET - 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Fisher Scientific.
-
3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid - Safety Data Sheet. AK Scientific, Inc.
-
GHS07 - Safety Data Sheet. Cayman Chemical.
-
5-Ethyl-4-methyl-3-isoxazolecarboxylic acid Safety Data Sheets. Echemi.
-
ISOXAZOLE-5-CARBOXYLIC ACID - Safety Data Sheet. Georganics.
-
Hazardous Waste - EHSO Manual 2025-2026. University of Georgia Environmental Health & Safety Division.
-
5-Isopropylisoxazole-3-carboxylic acid - Safety Data Sheet. ChemicalBook.
Sources
- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. georganics.sk [georganics.sk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. quora.com [quora.com]
- 11. leelinework.com [leelinework.com]
- 12. quicktest.co.uk [quicktest.co.uk]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
